1H-indazole-5-carboxylic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)5-1-2-7-6(3-5)4-9-10-7/h1-4H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVGBUDLHOOROM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70971556 | |
| Record name | 2H-Indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
561700-61-6, 61700-61-6 | |
| Record name | 2H-Indazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70971556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1H-Indazole-5-carboxylic Acid from 2,3-Difluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for 1H-indazole-5-carboxylic acid, a valuable building block in medicinal chemistry, starting from the readily available 2,3-difluorobenzoic acid. The synthesis involves a multi-step sequence, including bromination, amidation, Grignard reaction, cyclization, and carboxylation. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols for key steps, and quantitative data presented in structured tables for clarity and comparison.
Synthetic Strategy Overview
The proposed synthesis of this compound from 2,3-difluorobenzoic acid is a five-step process. The overall workflow is depicted in the following diagram:
Caption: Proposed synthetic workflow for this compound.
The synthesis commences with the regioselective bromination of 2,3-difluorobenzoic acid to introduce a bromine atom at the 5-position. This is followed by the conversion of the carboxylic acid to a primary amide. The amide then undergoes a Grignard reaction with methylmagnesium bromide to yield an acetophenone derivative. Subsequent cyclization of this intermediate furnishes the indazole core. Finally, the bromine atom at the 5-position is converted to the desired carboxylic acid functionality.
Detailed Experimental Protocols and Data
This section provides detailed experimental procedures for each step of the synthesis, along with tabulated quantitative data for yields and key reaction parameters.
Step 1: Bromination of 2,3-Difluorobenzoic Acid
The initial step involves the electrophilic bromination of 2,3-difluorobenzoic acid. The directing effects of the two fluorine atoms and the meta-directing carboxylic acid group favor the introduction of the bromine atom at the 5-position.
Experimental Protocol:
To a solution of 2,3-difluorobenzoic acid (1.0 eq) in a suitable solvent such as dichloromethane or sulfuric acid, N-bromosuccinimide (NBS) (1.1 eq) is added portion-wise at 0-5 °C.[1] The reaction mixture is then stirred at room temperature for a specified duration, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched with a solution of sodium thiosulfate and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 5-bromo-2,3-difluorobenzoic acid.
| Parameter | Value | Reference |
| Starting Material | 2,3-Difluorobenzoic Acid | |
| Reagent | N-Bromosuccinimide (NBS) | [1] |
| Solvent | Dichloromethane / Sulfuric Acid | [1] |
| Temperature | 0-5 °C to Room Temperature | [1] |
| Reaction Time | 1-2 hours | [1] |
| Yield | 75.5% | [1] |
Step 2: Amidation of 5-Bromo-2,3-difluorobenzoic Acid
The carboxylic acid is converted to a primary amide to facilitate the subsequent Grignard reaction.
Experimental Protocol:
5-Bromo-2,3-difluorobenzoic acid (1.0 eq) is dissolved in an anhydrous solvent like dichloromethane. Thionyl chloride (1.2 eq) is added dropwise at 0 °C, and the mixture is refluxed for 2 hours to form the acyl chloride. After removing the excess thionyl chloride under reduced pressure, the crude acyl chloride is dissolved in an anhydrous solvent and treated with an excess of aqueous ammonia at 0 °C. The reaction is stirred at room temperature until completion. The resulting precipitate is filtered, washed with water, and dried to give 5-bromo-2,3-difluorobenzamide.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2,3-difluorobenzoic Acid | |
| Reagents | Thionyl Chloride, Aqueous Ammonia | [2] |
| Solvent | Dichloromethane | |
| Temperature | 0 °C to Reflux | |
| Reaction Time | 3-4 hours | |
| Yield | High (Typical for this reaction) |
Step 3: Grignard Reaction of 5-Bromo-2,3-difluorobenzamide
The amide is reacted with a Grignard reagent to introduce a methyl group, forming an acetophenone derivative.
Experimental Protocol:
A solution of methylmagnesium bromide (2.2 eq) in an anhydrous etheral solvent (e.g., THF, diethyl ether) is prepared. To this, a solution of 5-bromo-2,3-difluorobenzamide (1.0 eq) in anhydrous THF is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product, 1-(2-amino-5-bromophenyl)ethan-1-one, is purified by column chromatography.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-2,3-difluorobenzamide | |
| Reagent | Methylmagnesium Bromide | |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2-4 hours | |
| Yield | Moderate to High |
Step 4: Cyclization to 5-Bromo-3-methyl-1H-indazole
The acetophenone derivative is cyclized to form the indazole ring. The Davis-Beirut reaction provides a suitable method for this transformation.
Experimental Protocol:
The 1-(2-amino-5-bromophenyl)ethan-1-one (1.0 eq) is treated with a suitable nitrosating agent. A common procedure involves the use of sodium nitrite in an acidic medium. Alternatively, the Davis-Beirut reaction, which can proceed from o-nitrobenzyl precursors, can be adapted. For the 2-aminoacetophenone, a variation involving diazotization followed by in situ cyclization is plausible. For instance, the amine can be diazotized with sodium nitrite in hydrochloric acid at 0-5 °C, and the resulting diazonium salt can undergo spontaneous cyclization to the indazole.
| Parameter | Value | Reference |
| Starting Material | 1-(2-Amino-5-bromophenyl)ethan-1-one | |
| Reagents | Sodium Nitrite, Hydrochloric Acid | [3][4] |
| Solvent | Water, Ethanol | |
| Temperature | 0-5 °C | |
| Reaction Time | 1-2 hours | |
| Yield | Good |
Step 5: Carboxylation of 5-Bromo-3-methyl-1H-indazole
The final step is the conversion of the bromo-indazole to the corresponding carboxylic acid. This can be achieved through carboxylation using carbon dioxide.
Experimental Protocol:
To a solution of 5-bromo-3-methyl-1H-indazole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 eq) in hexanes is added dropwise. The mixture is stirred at this temperature for 1 hour, after which dry carbon dioxide gas is bubbled through the solution for several hours. The reaction is then quenched with water, and the aqueous layer is acidified with hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and dried to yield this compound.
| Parameter | Value | Reference |
| Starting Material | 5-Bromo-3-methyl-1H-indazole | |
| Reagents | n-Butyllithium, Carbon Dioxide | [5] |
| Solvent | Tetrahydrofuran (THF) | |
| Temperature | -78 °C to Room Temperature | |
| Reaction Time | 2-4 hours | |
| Yield | Good |
Alternative Synthetic Considerations
An alternative approach for the final step could involve the oxidation of the methyl group at the 3-position to a carboxylic acid, followed by a subsequent decarboxylation. However, controlling the regioselectivity of the initial bromination and the subsequent reactions is crucial for the success of this synthetic route.
Safety Precautions
-
Brominating agents like NBS are corrosive and should be handled with appropriate personal protective equipment (PPE).
-
Grignard reagents are highly reactive and pyrophoric. All reactions involving Grignard reagents must be conducted under a dry, inert atmosphere.
-
Organolithium reagents such as n-butyllithium are also pyrophoric and require careful handling under an inert atmosphere.
-
Thionyl chloride is a corrosive and toxic liquid. It should be handled in a well-ventilated fume hood.
Conclusion
The described synthetic pathway provides a viable and detailed route for the synthesis of this compound from 2,3-difluorobenzoic acid. The protocols are based on established chemical transformations, and the provided data offers a foundation for researchers to adapt and optimize these procedures for their specific needs. This guide serves as a valuable resource for professionals in drug discovery and development who require access to this important heterocyclic building block.
References
- 1. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-Indazole-5-carboxylic acid (CAS No: 61700-61-6) is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical sciences. Its rigid bicyclic structure, featuring both a pyrazole and a benzene ring, coupled with a reactive carboxylic acid functional group, makes it a valuable and versatile building block in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental protocols for their determination, and discusses its biological significance as a key scaffold in drug discovery, particularly in the development of anti-inflammatory and anti-cancer drugs.
Physicochemical Properties
The physicochemical properties of a compound are critical in drug discovery and development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of this compound are summarized below. While experimental data for some parameters are well-documented, others rely on high-quality computational predictions.
Data Summary
A compilation of experimental and predicted physicochemical data for this compound is presented in Table 1.
| Property | Value | Data Type | Source(s) |
| IUPAC Name | This compound | - | [1][2] |
| CAS Number | 61700-61-6 | - | [1][3] |
| Molecular Formula | C₈H₆N₂O₂ | Experimental | [1][3] |
| Molecular Weight | 162.15 g/mol | Experimental | [1][3] |
| Appearance | Off-white to yellow crystalline powder | Experimental | [1][3] |
| Melting Point | 318-322 °C | Experimental | [1] |
| Boiling Point | 455.90 ± 25.0 °C at 760 mmHg | Predicted | |
| pKa (acidic) | 3.86 (most acidic) | Predicted | |
| pKa (basic) | 1.13 (most basic) | Predicted | |
| LogP (Octanol/Water Partition Coefficient) | 1.74 | Predicted | |
| Water Solubility | 1.48 g/L | Predicted | |
| Purity | ≥96% (HPLC) | Experimental | [3] |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental. Below are detailed, generalized methodologies for key experimental procedures.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. For a crystalline solid, a sharp melting range typically signifies high purity.
Methodology:
-
Sample Preparation: A small amount of the dry this compound powder is finely crushed. The open end of a glass capillary tube is tapped into the powder to collect a small sample, which is then compacted to the bottom (closed end) of the tube to a height of 1-2 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus, adjacent to a thermometer or temperature probe.
-
Heating: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁-T₂. For this compound, this is observed in the 318-322 °C range.[1]
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is vital for predicting a compound's ionization state at different pH values, which affects its solubility and ability to cross biological membranes.
Methodology:
-
Solution Preparation: A precise weight of this compound is dissolved in a suitable solvent (often a co-solvent system like water/methanol if aqueous solubility is low) to create a solution of known concentration (e.g., 1 mM). The ionic strength of the solution is kept constant using an electrolyte like 0.15 M KCl.
-
Titration Setup: The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
-
Titration: The solution is made acidic (e.g., to pH 2) with a standardized strong acid (like 0.1 M HCl). A standardized strong base (e.g., 0.1 M NaOH) is then added in small, precise increments using a burette. The pH is recorded after each addition, allowing the system to equilibrate.
-
Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the titration curve, typically corresponding to the pH at the half-equivalence point where the carboxylic acid is 50% ionized.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is the standard measure of a compound's lipophilicity, which is a key predictor of its membrane permeability and interaction with hydrophobic targets.
Methodology:
-
Phase Preparation: Equal volumes of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4) are mixed and allowed to saturate each other overnight.
-
Partitioning: A known amount of this compound is dissolved in the pre-saturated aqueous or octanol phase. This solution is then mixed with a known volume of the other pre-saturated phase in a sealed flask.
-
Equilibration: The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached. The flask is then left to stand, or centrifuged, to ensure complete separation of the two immiscible layers.
-
Quantification: The concentration of the compound in each phase is measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Visualization of Workflows and Relationships
Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and physicochemical characterization of a target compound like this compound.
Caption: General workflow for synthesis and characterization.
Role in Drug Discovery
This compound is a "privileged scaffold," meaning its structure is a recurring motif in successful drugs. It serves as a starting point for creating diverse libraries of compounds for screening.
Caption: Role as a scaffold in drug discovery.
Biological Significance and Applications
This compound itself is not typically an active pharmaceutical ingredient but serves as a crucial intermediate in the synthesis of more complex, biologically active molecules.[3] The indazole ring system is a bioisostere of indole, a common motif in biologically active compounds, which allows it to interact with a wide range of biological targets.
Derivatives of this compound are widely explored for various therapeutic applications:
-
Anti-Cancer Agents: The indazole scaffold is present in numerous kinase inhibitors. By modifying the carboxylic acid group (e.g., forming amides) and the nitrogen atoms of the pyrazole ring, chemists can design molecules that selectively target protein kinases involved in cancer cell proliferation and survival signaling pathways.
-
Anti-Inflammatory Drugs: Indazole derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) or other mediators of inflammation.[3]
-
Enzyme Inhibition and Receptor Interactions: The versatile structure allows for the creation of compounds that can act as inhibitors for various enzymes or as ligands for specific cellular receptors, making it a valuable tool in biochemical research to probe metabolic pathways.[3]
References
1H-indazole-5-carboxylic acid CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 1H-indazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry. This document outlines its chemical properties, synthesis methodologies, and its role in the development of targeted therapeutics, particularly in the context of PARP inhibition.
Core Compound Properties
This compound is a stable, solid organic compound. Its fundamental properties are summarized below.
| Property | Value | Citations |
| CAS Number | 61700-61-6 | |
| Molecular Formula | C₈H₆N₂O₂ | |
| Molecular Weight | 162.15 g/mol | |
| Appearance | Off-white to yellow solid/powder | |
| Melting Point | 318-322 °C |
Synthesis of this compound
For the synthesis of this compound, a plausible starting material would be 4-amino-3-methylbenzoic acid . The general synthetic workflow is depicted below.
Experimental Protocol: General Jacobson Indazole Synthesis
This protocol is a generalized adaptation for the synthesis of an indazole ring system and would require optimization for the specific synthesis of this compound from 4-amino-3-methylbenzoic acid.
-
Acetylation: The starting material, 4-amino-3-methylbenzoic acid, is acetylated using acetic anhydride, often in the presence of a mild base or acid catalyst, to protect the amino group and form 4-acetamido-3-methylbenzoic acid.
-
Nitrosation: The acetylated intermediate is then treated with a nitrosating agent, such as sodium nitrite in the presence of a strong acid (e.g., sulfuric or hydrochloric acid) at low temperatures (typically 0-5 °C), to form the N-nitroso derivative.
-
Cyclization: The N-nitroso intermediate is then induced to cyclize. This is typically achieved by treatment with a base (e.g., sodium hydroxide or sodium ethoxide) in an alcoholic solvent. The reaction mixture is often heated to facilitate the intramolecular cyclization, which involves the loss of the acetyl group and the formation of the indazole ring.
-
Workup and Purification: Following the cyclization, the reaction mixture is acidified to precipitate the crude this compound. The product can then be collected by filtration and purified by recrystallization from a suitable solvent system, such as ethanol/water.
Applications in Drug Discovery
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. They are particularly prominent in the development of kinase inhibitors and other targeted cancer therapies. This compound serves as a valuable intermediate in the synthesis of more complex bioactive molecules.
Role as a Pharmacophore in PARP Inhibitors
The indazole nucleus is a key structural feature in several Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.
While the prominent PARP inhibitor Niraparib features an indazole-7-carboxamide core, the indazole-5-carboxamide scaffold is also actively explored in the design of novel PARP inhibitors. The general mechanism of PARP inhibition is illustrated below.
Experimental Protocol: PARP Enzymatic Assay
To evaluate the efficacy of new compounds derived from this compound as PARP inhibitors, a PARP enzymatic assay is a standard in vitro method.
Objective: To determine the concentration of a test compound required to inhibit 50% of PARP enzyme activity (IC₅₀).
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD+
-
Activated DNA (e.g., salmon sperm DNA)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Streptavidin-coated 96-well plates
-
HRP-conjugated anti-biotin antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Test compounds (derivatives of this compound) dissolved in DMSO
Procedure:
-
Plate Coating: Coat streptavidin plates with histone H1 and incubate. Wash the plates to remove any unbound histone.
-
Compound Preparation: Prepare serial dilutions of the test compounds and known PARP inhibitors (as positive controls) in the assay buffer.
-
Reaction Setup: In each well, add the PARP enzyme, activated DNA, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the PARylation reaction by adding biotinylated NAD+.
-
Incubation: Incubate the plate to allow the enzymatic reaction to proceed.
-
Washing: Wash the plates to remove unincorporated biotinylated NAD+.
-
Detection: Add HRP-conjugated anti-biotin antibody and incubate. Following another wash step, add the TMB substrate.
-
Measurement: Stop the reaction with a suitable stop solution and measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.
-
Data Analysis: The absorbance is proportional to the amount of PARP activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
This compound is a valuable and versatile building block in the field of medicinal chemistry. Its stable heterocyclic structure provides a robust scaffold for the synthesis of a wide array of derivatives. As demonstrated by its relevance to the development of PARP inhibitors, this compound and its analogues are of significant interest for the discovery of novel therapeutics, particularly in the area of oncology. The experimental protocols and pathways detailed in this guide offer a foundational understanding for researchers engaged in the synthesis and evaluation of new chemical entities based on the indazole core.
The Rising Therapeutic Potential of 1H-Indazole-5-Carboxylic Acid Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents.[1][2] Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics targeting a wide array of diseases. Among the various indazole-based compounds, derivatives of 1H-indazole-5-carboxylic acid have emerged as a particularly promising class, demonstrating significant potential in oncology, inflammation, and neurodegenerative disorders.[3][4] This technical guide provides an in-depth overview of the biological activities of these derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and development in this exciting area.
Anticancer Activity
Derivatives of this compound have shown potent-to-moderate inhibitory activity against a range of cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of protein kinases, which are critical regulators of cell growth, proliferation, and survival.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of selected this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [5] |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | [6] |
| 6o | A549 (Lung Cancer) | >50 | [6] |
| 6o | PC-3 (Prostate Cancer) | >50 | [6] |
| 6o | Hep-G2 (Hepatoma) | >50 | [6] |
| 89 | K562 (Leukemia) | 6.50 | [2] |
Enzyme Inhibitory Activity
Beyond their cytotoxic effects, this compound derivatives have been investigated as potent and selective inhibitors of various enzymes implicated in disease pathogenesis.
Quantitative Enzyme Inhibition Data
This table presents the inhibitory activity of specific derivatives against key enzyme targets.
| Compound ID | Target Enzyme | IC50 (nM) | Selectivity | Reference |
| 38a (PSB-1491) | human MAO-B | 0.386 | >25,000-fold vs MAO-A | [7] |
| 53 (PSB-1410) | human MAO-B | 0.227 | >5700-fold vs MAO-A | [7] |
| 30 (PSB-1434) | human MAO-B | 1.59 | >6000-fold vs MAO-A | [7] |
| 127 (Entrectinib) | ALK | 12 | - | [2] |
| 101 | FGFR1 | 69.1 ± 19.8 | - | [2] |
| 102 | FGFR1 | 30.2 ± 1.9 | - | [2] |
| 106 | FGFR1 | 2.0 ± 0.4 µM | - | [2] |
| 106 | FGFR2 | 0.8 ± 0.3 µM | - | [2] |
| 106 | FGFR3 | 4.5 ± 1.6 µM | - | [2] |
| 30l | PAK1 | 9.8 | High selectivity vs 29 other kinases | [8] |
Experimental Protocols
To ensure the reproducibility and further exploration of the biological activities of this compound derivatives, detailed experimental protocols for key assays are provided below.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, K562, PC-3, Hep-G2)
-
Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Kinase Inhibition Assay
This assay determines the ability of the compounds to inhibit the activity of a specific kinase.
Materials:
-
Recombinant kinase (e.g., ALK, FGFR1, PAK1)
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well plates
-
Luminometer
Procedure:
-
Add the test compound at various concentrations to the wells of a 384-well plate.
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and measure the luminescence.
-
The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity.
-
Calculate the IC50 values from the dose-response curves.
Apoptosis Assay by Flow Cytometry
This method quantifies the number of cells undergoing apoptosis after treatment with the test compounds.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[1][2]
Signaling Pathways and Mechanisms of Action
The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.
General Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.
Caption: A generalized workflow for the development of this compound derivatives.
p53/MDM2 Signaling Pathway
Several indazole derivatives exert their anticancer effects by modulating the p53 tumor suppressor pathway. The p53 protein plays a critical role in preventing cancer formation. Its activity is tightly regulated by MDM2, which targets p53 for degradation. Inhibition of the p53-MDM2 interaction can restore p53 function, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the p53-MDM2 interaction by this compound derivatives.
ROS-Mediated Mitochondrial Apoptosis Pathway
Some 1H-indazole derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS).[5] Elevated ROS levels can lead to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases, ultimately resulting in programmed cell death.
Caption: Induction of apoptosis via the ROS-mediated mitochondrial pathway.
Kinase Signaling Pathways (ALK, FGFR, PAK1)
A significant number of this compound derivatives function as kinase inhibitors. By blocking the activity of kinases like ALK, FGFR, and PAK1, these compounds can disrupt the signaling cascades that drive cancer cell proliferation, survival, and metastasis.
Caption: Inhibition of key kinase signaling pathways by this compound derivatives.
Conclusion and Future Directions
The this compound scaffold represents a versatile and highly promising platform for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as anticancer, anti-inflammatory, and enzyme-inhibiting drugs. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating the design and development of the next generation of indazole-based medicines. Future research should focus on optimizing the potency and selectivity of these compounds, as well as exploring their efficacy in preclinical and clinical settings. The continued investigation of this remarkable chemical scaffold holds great promise for addressing unmet medical needs.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
1H-Indazole-5-carboxylic Acid: A Heterocyclic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, is a privileged scaffold in medicinal chemistry.[1][2] Its derivatives exhibit a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] Among the various functionalized indazoles, 1H-indazole-5-carboxylic acid serves as a crucial building block for the synthesis of complex bioactive molecules. Its strategic placement of a carboxylic acid group at the 5-position allows for diverse chemical modifications, making it an invaluable starting material in the development of novel therapeutics.[5] This guide provides a comprehensive overview of the synthesis, properties, key reactions, and applications of this compound, with a focus on its role in drug discovery.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of this compound is essential for its effective utilization in synthesis and drug design. The following tables summarize the key quantitative data for the compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₆N₂O₂ | [6] |
| Molecular Weight | 162.15 g/mol | [6] |
| CAS Number | 61700-61-6 | [6] |
| Appearance | Powder | |
| Melting Point | 318-322 °C | |
| pKa | Estimated ~4-5 (carboxylic acid), ~1-2 (indazole NH proton) | |
| Solubility | Generally soluble in polar organic solvents like DMF and DMSO. Limited solubility in water. |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Aromatic protons in the range of 7.0-8.5 ppm. A broad singlet for the carboxylic acid proton (>12 ppm) and a broad singlet for the indazole N-H proton (>13 ppm). | [7] |
| ¹³C NMR | Carbonyl carbon signal around 167-170 ppm. Aromatic carbons in the range of 110-140 ppm. | [2] |
| IR (cm⁻¹) | Broad O-H stretch (carboxylic acid) from 2500-3300. Strong C=O stretch from 1690-1760. N-H stretch around 3300-3500. Aromatic C-H and C=C stretches. | [6][8] |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ at approximately 162.15. Fragmentation may involve loss of CO₂ (M-44) and other characteristic patterns. | [9] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common and effective route involves the reduction of a nitro group followed by diazotization and intramolecular cyclization.
Experimental Protocol: Synthesis from 3-Methyl-4-nitrobenzoic Acid
This protocol outlines a two-step synthesis starting from 3-methyl-4-nitrobenzoic acid.
Step 1: Synthesis of 4-Amino-3-methylbenzoic acid
-
Reaction Setup: In a suitable reaction vessel, dissolve 3-methyl-4-nitrobenzoic acid (1.0 eq) in methanol.[1]
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, ~5% w/w).[1]
-
Hydrogenation: Stir the mixture vigorously under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 4-amino-3-methylbenzoic acid as a solid, which can be used in the next step without further purification. A typical yield for this reduction is high, often exceeding 90%.[1]
Step 2: Synthesis of this compound
-
Diazotization: Suspend 4-amino-3-methylbenzoic acid (1.0 eq) in an aqueous solution of a strong mineral acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.[10]
-
Nitrite Addition: Slowly add a solution of sodium nitrite (NaNO₂, ~1.1 eq) in water dropwise, maintaining the temperature below 5 °C.[10] Stir the reaction mixture at this temperature for a short period (e.g., 30 minutes) to ensure complete formation of the diazonium salt.
-
Cyclization: The intramolecular cyclization to form the indazole ring can occur spontaneously upon warming the reaction mixture or by gentle heating. The exact conditions may require optimization.
-
Isolation: The product, this compound, will precipitate from the reaction mixture upon formation.
-
Purification: Collect the solid by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Synthesis of this compound.
Key Reactions and Applications in Synthesis
The carboxylic acid functionality of this compound is a versatile handle for a variety of chemical transformations, primarily esterification and amide bond formation. These reactions are fundamental to its use as a heterocyclic building block in the synthesis of more complex molecules with potential therapeutic applications.
Esterification
The conversion of the carboxylic acid to an ester, such as the methyl or ethyl ester, is often a necessary step to protect the acidic proton or to modify the compound's solubility and reactivity.
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is an equilibrium, and using a large excess of the alcohol drives it towards the product.
-
Work-up: After cooling, neutralize the excess acid with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude ester can be purified by column chromatography or recrystallization.
Amide Coupling
The formation of an amide bond is a cornerstone of medicinal chemistry, allowing for the connection of the indazole core to various amine-containing fragments. This is a key step in the synthesis of many indazole-based drug candidates.
-
Reaction Setup: Dissolve this compound (1.0 eq), the desired amine (1.0-1.2 eq), and 1-hydroxybenzotriazole (HOBt, 1.2 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM).
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq), to the mixture.
-
Coupling Agent Addition: Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 eq) to the reaction mixture, which is typically cooled in an ice bath to control any exotherm.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography or recrystallization.
Key reactions of this compound.
Role in Drug Discovery: Targeting Signaling Pathways
The indazole scaffold is a key component of several approved drugs and clinical candidates, many of which are kinase inhibitors. This compound and its derivatives are instrumental in the synthesis of molecules that modulate critical signaling pathways implicated in cancer and other diseases.
Pazopanib and Inhibition of Angiogenesis
Pazopanib is a multi-target tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[2] While not directly synthesized from this compound, its mechanism of action provides a prime example of how indazole-containing molecules can function. Pazopanib targets several receptor tyrosine kinases, including Vascular Endothelial Growth Factor Receptors (VEGFR) and Platelet-Derived Growth Factor Receptors (PDGFR).[2] Inhibition of these receptors disrupts downstream signaling cascades, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are crucial for angiogenesis (the formation of new blood vessels) and tumor cell proliferation.
Pazopanib signaling pathway inhibition.
Indazole Derivatives and the p53-MDM2 Pathway
The tumor suppressor protein p53 plays a critical role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which targets p53 for degradation. The p53-MDM2 interaction is a key target for cancer therapy.[11] Certain indazole derivatives have been shown to modulate this pathway. For instance, some compounds can reactivate mutant forms of p53, restoring its tumor-suppressive functions. This can lead to the transcriptional activation of p53 target genes, such as MDM2 (in a negative feedback loop) and BBC3 (PUMA), which promotes apoptosis (programmed cell death).
Modulation of the p53-MDM2 pathway by indazole derivatives.
Conclusion
This compound is a highly valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its versatile carboxylic acid handle allows for the straightforward synthesis of a wide array of derivatives, particularly amides and esters, which are common motifs in pharmacologically active compounds. The indazole core itself is a proven pharmacophore, present in several clinically successful drugs. The ability of indazole derivatives to modulate key signaling pathways, such as those involved in angiogenesis and tumor suppression, underscores the importance of this scaffold in the development of next-generation therapeutics. This guide provides a foundational understanding of the chemistry and biological relevance of this compound, intended to facilitate its use in the ongoing search for novel and effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bridgeorganics.com [bridgeorganics.com]
- 6. instanano.com [instanano.com]
- 7. Indazole(271-44-3) 1H NMR [m.chemicalbook.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 915139-44-5|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 10. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. rsc.org [rsc.org]
Spectroscopic Profile of 1H-Indazole-5-Carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 1H-indazole-5-carboxylic acid, a key heterocyclic building block in medicinal chemistry and drug development. The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), will be of significant value to researchers and scientists engaged in the synthesis and characterization of novel indazole-based compounds.
Summary of Spectroscopic Data
The empirical formula for this compound is C₈H₆N₂O₂, with a molecular weight of 162.15 g/mol . The structural and electronic properties of this molecule give rise to a unique spectroscopic fingerprint, which is detailed in the tables below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR spectra of this compound provide detailed information about the chemical environment of each proton and carbon atom.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.10 | s | 1H | H3 |
| ~7.90 | d | 1H | H4 |
| ~7.70 | d | 1H | H6 |
| ~7.50 | dd | 1H | H7 |
| ~13.0 (broad) | s | 1H | COOH |
| ~13.5 (broad) | s | 1H | NH |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data is based on typical values for indazole carboxylic acid derivatives.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~168.0 | COOH |
| ~141.0 | C7a |
| ~135.0 | C3 |
| ~128.0 | C5 |
| ~125.0 | C6 |
| ~122.0 | C4 |
| ~121.0 | C3a |
| ~111.0 | C7 |
Note: The chemical shifts are approximate and based on data for related 1H-indazole carboxylic acids.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands for the carboxylic acid and the indazole ring system.
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (carboxylic acid dimer) |
| ~3150 | Medium | N-H stretch |
| 1760-1690 | Strong | C=O stretch (carboxylic acid) |
| ~1620 | Medium | C=C stretch (aromatic) |
| 1320-1210 | Strong | C-O stretch |
| 1440-1395 & 950-910 | Medium | O-H bend |
Note: The IR absorption bands are characteristic for carboxylic acids and indazole derivatives.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight.
Table 4: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 162 | [M]⁺ (Molecular Ion) |
| 145 | [M-OH]⁺ |
| 117 | [M-COOH]⁺ |
Note: The fragmentation pattern is consistent with the structure of this compound.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer. The sample is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, data is reported as chemical shift, integration, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), and coupling constants (J) in Hertz. For ¹³C NMR, chemical shifts are reported in ppm.[3]
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are typically prepared as a KBr pellet or as a mull in Nujol. The spectrum is recorded over the range of 4000-400 cm⁻¹. Absorption bands are reported in reciprocal centimeters (cm⁻¹).[3]
Mass Spectrometry (MS)
Mass spectra are obtained using a mass spectrometer, with ionization techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.[3]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.
References
Navigating the Solubility Landscape of 1H-Indazole-5-Carboxylic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-indazole-5-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of a diverse range of bioactive molecules. Its solubility in various organic solvents is a critical parameter that dictates its utility in synthesis, purification, formulation, and various analytical procedures. This technical guide provides an in-depth overview of the solubility of this compound, offering estimated quantitative data, detailed experimental protocols for solubility determination, and a logical framework for solvent selection. Understanding and predicting the solubility behavior of this compound is paramount for optimizing reaction conditions, enhancing yields, and ensuring the successful development of novel therapeutics.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value |
| Molecular Formula | C₈H₆N₂O₂ |
| Molecular Weight | 162.15 g/mol [1] |
| Melting Point | 318-322 °C[1] |
| Appearance | White to brown crystalline powder[1] |
| pKa | Due to the carboxylic acid group, it is an acidic compound. The indazole moiety also possesses a weakly basic nitrogen. |
The presence of both a carboxylic acid group (a hydrogen bond donor and acceptor) and an indazole ring system (containing both hydrogen bond donors and acceptors) imparts a polar character to the molecule, influencing its interactions with different solvents.
Estimated Solubility of this compound in Organic Solvents
Disclaimer: The following data is an estimation and should be experimentally verified for precise applications. The solubility is temperature-dependent and the values below are estimated for ambient temperature (approximately 20-25°C).
| Solvent | Solvent Polarity (Dielectric Constant) | Estimated Solubility (mg/mL) | Rationale for Estimation |
| Dimethyl Sulfoxide (DMSO) | 46.7 | > 100 | Highly polar aprotic solvent, excellent for dissolving polar compounds with hydrogen bonding capabilities. |
| N,N-Dimethylformamide (DMF) | 36.7 | > 100 | Another highly polar aprotic solvent, similar to DMSO in its ability to solvate polar molecules. |
| Methanol | 32.7 | 10 - 50 | Polar protic solvent, capable of hydrogen bonding with the carboxylic acid and indazole moieties. |
| Ethanol | 24.5 | 5 - 20 | Polar protic solvent, slightly less polar than methanol, leading to slightly lower expected solubility. |
| Acetone | 20.7 | 1 - 10 | Polar aprotic solvent, can act as a hydrogen bond acceptor but not a donor. |
| Acetonitrile | 37.5 | 1 - 10 | Polar aprotic solvent with a strong dipole moment, but less effective at solvating compounds with strong hydrogen bond donating groups. |
| Tetrahydrofuran (THF) | 7.6 | < 1 | Moderately polar aprotic solvent, less effective at solvating highly polar compounds. |
| Ethyl Acetate | 6.0 | < 1 | Moderately polar aprotic solvent, generally a poor solvent for highly polar crystalline solids. |
| Dichloromethane (DCM) | 9.1 | < 0.1 | Nonpolar aprotic solvent, unlikely to effectively solvate the polar functional groups of the molecule. |
| Toluene | 2.4 | < 0.1 | Nonpolar aprotic solvent, poor solvent for polar compounds. |
| Hexane | 1.9 | < 0.1 | Nonpolar aprotic solvent, very poor solvent for polar compounds. |
Experimental Protocols for Solubility Determination
Accurate determination of solubility requires robust experimental methods. The following protocols outline the widely accepted shake-flask method coupled with a suitable analytical technique for concentration measurement.
Gravimetric Method
This is a straightforward and absolute method for determining solubility, particularly for non-volatile solutes.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial to ensure saturation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Solid and Liquid Phases:
-
Allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-weighed, heated syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to prevent precipitation upon cooling and to remove any undissolved solid.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered supernatant to a pre-weighed, clean, and dry container.
-
Carefully evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature below the decomposition point of the compound.
-
Once the solvent is completely removed, weigh the container with the dried solute.
-
-
Calculation:
-
The solubility (S) in mg/mL is calculated using the following formula: S (mg/mL) = (Mass of container with solute - Mass of empty container) / Volume of supernatant taken
-
High-Performance Liquid Chromatography (HPLC) Method
This method is highly sensitive and specific, making it suitable for determining the solubility of compounds with good chromophores, even at low concentrations.
Methodology:
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method (Step 1).
-
-
Sample Preparation:
-
After equilibration, centrifuge the suspension to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant and dilute it with a known volume of a suitable solvent (mobile phase is often a good choice) to bring the concentration within the linear range of the calibration curve.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions and the diluted sample solution into the HPLC system.
-
Develop a suitable HPLC method (e.g., reverse-phase C18 column, mobile phase of acetonitrile/water with a pH modifier like formic or trifluoroacetic acid, and UV detection at an appropriate wavelength).
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
Logical Workflow for Solvent Selection and Solubility Determination
The following diagram illustrates a logical workflow for selecting an appropriate solvent and experimentally determining the solubility of this compound.
Caption: Workflow for solvent selection and solubility analysis.
Conclusion
While precise, publicly available quantitative solubility data for this compound remains elusive, this guide provides a robust framework for researchers and drug development professionals. By utilizing the provided estimated solubility data as a starting point, and employing the detailed experimental protocols, scientists can confidently determine the solubility of this important molecule in a variety of organic solvents. The logical workflow presented offers a systematic approach to solvent selection, ensuring that the chosen solvent system is optimal for the intended application, thereby facilitating more efficient and successful research and development endeavors. The principles and methodologies outlined herein are fundamental to navigating the complexities of solubility and are broadly applicable to a wide range of compounds in the pharmaceutical sciences.
References
The Indazole Core: A Technical Guide to its Discovery, History, and Therapeutic Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole nucleus, a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring, stands as a privileged scaffold in modern medicinal chemistry. Its remarkable versatility and broad range of biological activities have led to the development of numerous therapeutic agents. This in-depth technical guide explores the discovery and history of indazole-based compounds, from their initial synthesis in the late 19th century to their current status as key components in a variety of clinically approved drugs. This document provides a comprehensive overview of the foundational synthetic methods, a timeline of key drug discoveries, quantitative data on the biological activity of prominent indazole derivatives, and a detailed look at the signaling pathways they modulate.
The Genesis of a Scaffold: Foundational Syntheses
The journey of indazole chemistry began with the pioneering work of German chemist Emil Fischer, who first described the synthesis of an indazole derivative in the 1880s. This was followed by the development of a method to synthesize the parent indazole ring by Jacobson. These foundational discoveries paved the way for the extensive exploration of indazole chemistry that continues to this day.
Experimental Protocol: Fischer's Synthesis of 3-Indazolone
The first synthesis of an indazole derivative is credited to Emil Fischer, who in 1883 reported the preparation of 3-indazolone by the intramolecular cyclization of o-hydrazinobenzoic acid.[1]
Starting Material: o-Hydrazinobenzoic acid hydrochloride
Procedure: [1]
-
A mixture of 47.1 g (0.25 mole) of o-hydrazinobenzoic acid hydrochloride, 1.25 L of water, and 12.5 mL of concentrated hydrochloric acid is refluxed for 30 minutes in a 2-L round-bottomed flask fitted with a reflux condenser.
-
The resulting pale yellow solution is transferred to an evaporating dish and concentrated on a steam bath to approximately one-fourth of its original volume.
-
Upon cooling, the concentrated solution is placed in an ice bath for several hours to facilitate the crystallization of indazolone hydrochloride.
-
The crystals are collected by filtration on a Büchner funnel, washed with 25 mL of cold water, and then with 25 mL of acetone.
-
The crude indazolone hydrochloride is dried in a vacuum desiccator over sulfuric acid, yielding 34-35 g (82-85%) of a nearly colorless product.
-
To obtain the free base, the hydrochloride salt is dissolved in 340-350 mL of hot water, and the solution is neutralized by the slow addition of a saturated aqueous solution of sodium carbonate.
-
The mixture is cooled in an ice bath, and the precipitated 3-indazolone is collected by filtration, washed with cold water, and dried at 100°C. The yield of the free base is 25-26 g (92-96%).
Experimental Protocol: Jacobson Indazole Synthesis
In 1893, Jacobson reported a method for the synthesis of the parent 1H-indazole from o-toluidine. This procedure involves the diazotization of o-toluidine and subsequent intramolecular cyclization. A modified version of this synthesis is provided below.[2]
Starting Material: o-Toluidine
Procedure: [2]
-
In a 750-mL two-necked flask, 90 g (0.839 mole) of o-toluidine is slowly added to a mixture of 90 mL of glacial acetic acid and 180 mL of acetic anhydride. The mixture is cooled in an ice bath.
-
Nitrous gases, generated by the dropwise addition of nitric acid to sodium nitrite, are passed through the cooled reaction mixture while maintaining the temperature between 1°C and 4°C. The nitrosation is complete when the solution exhibits a permanent black-green color.
-
The solution of N-nitroso-o-acetotoluidide is poured onto a mixture of 400 g of ice and 200 mL of ice water and allowed to stand in an ice bath for 2 hours.
-
The separated oil is extracted with benzene, and the combined benzene extracts are washed with ice water.
-
The benzene solution is then added dropwise to a vigorously boiling solution of 10 g of benzoic acid in 500 mL of benzene. The decomposition of the nitroso compound is indicated by the evolution of nitrogen.
-
After the decomposition is complete, the solution is boiled for a short time, cooled, and extracted with hydrochloric acid.
-
The combined acid extracts are treated with excess ammonia to precipitate the indazole.
-
The crude indazole is collected by filtration, washed with water, and dried. The yield of crude indazole is 36-46 g (36-47%).
-
Purification by vacuum distillation yields 33-43 g of colorless indazole with a melting point of 148°C.
A Timeline of Therapeutic Breakthroughs
The initial discoveries of the indazole scaffold laid the groundwork for its exploration as a pharmacophore. The 20th and 21st centuries have witnessed the development of numerous indazole-based drugs with a wide range of therapeutic applications.
-
1966: Benzydamine, a non-steroidal anti-inflammatory drug (NSAID) with analgesic and local anesthetic properties, becomes one of the first indazole-based drugs to be marketed.[3]
-
1979: Lonidamine is first introduced as an anti-spermatogenic agent and is later discovered to have anti-cancer properties by inhibiting glycolysis.[4][5]
-
1985: The patent for Granisetron, a potent and selective 5-HT3 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting, is filed by Beecham Pharmaceuticals.[6]
-
1991: Granisetron is approved for medical use in the United Kingdom.[6][7]
-
1994: Granisetron receives FDA approval in the United States.[6][7]
-
2007: Early clinical trial results show promise for Axitinib in treating advanced kidney cancer.[8]
-
2009: Pazopanib (Votrient) is approved by the FDA for the treatment of advanced renal cell carcinoma.[1][9]
-
2012: Axitinib (Inlyta) is approved by the FDA as a second-line treatment for advanced renal cell carcinoma.[10]
-
2017: Niraparib (Zejula), a PARP inhibitor, is approved by the FDA for the maintenance treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer.[11][12]
Quantitative Analysis of Key Indazole-Based Drugs
The therapeutic efficacy of indazole-based compounds is underpinned by their potent and often selective interactions with their biological targets. The following tables summarize key quantitative data for several clinically significant indazole drugs.
| Drug | Target(s) | IC50 / Ki | Cell Line / Assay Conditions |
| Pazopanib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-α, PDGFR-β, c-Kit | IC50: 10 nM (VEGFR-1), 30 nM (VEGFR-2), 47 nM (VEGFR-3), 84 nM (PDGFR-β), 140 nM (c-Kit) | Cell-free assays |
| Axitinib | VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-β, c-Kit | IC50: 0.1 nM (VEGFR-1), 0.2 nM (VEGFR-2), 0.1-0.3 nM (VEGFR-3), 1.6 nM (PDGFR-β), 1.7 nM (c-Kit) | Porcine aorta endothelial cells |
| Niraparib | PARP-1, PARP-2 | IC50: 3.8 nM (PARP-1), 2.1 nM (PARP-2) | In vitro enzymatic assay |
| Granisetron | 5-HT3 Receptor | pKi: 9.15 | Rat cortical membranes, [3H]GR65630 displacement |
| Lonidamine | Mitochondrial Pyruvate Carrier (MPC) | Ki: 2.5 µM | Isolated rat liver mitochondria |
| YC-1 | Soluble Guanylate Cyclase (sGC) | - | Activator, potentiates NO and CO stimulation |
Signaling Pathways and Mechanisms of Action
Indazole-based drugs exert their therapeutic effects by modulating a variety of critical cellular signaling pathways. The following sections detail the mechanisms of action for several key indazole compounds, accompanied by diagrams generated using the DOT language to visualize these complex processes.
VEGFR Signaling Inhibition by Pazopanib and Axitinib
Pazopanib and Axitinib are potent tyrosine kinase inhibitors that primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][13] By inhibiting VEGFR signaling, these drugs block angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.
PARP Inhibition in DNA Repair by Niraparib
Niraparib is a potent inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a crucial role in the repair of single-strand DNA breaks.[2] By inhibiting PARP, Niraparib leads to the accumulation of DNA damage and cell death, particularly in cancer cells with deficiencies in other DNA repair pathways like homologous recombination.
5-HT3 Receptor Antagonism by Granisetron
Granisetron is a selective antagonist of the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel.[6] By blocking the binding of serotonin to 5-HT3 receptors in the gastrointestinal tract and the chemoreceptor trigger zone, Granisetron effectively prevents nausea and vomiting induced by chemotherapy and radiotherapy.
References
- 1. curehht.org [curehht.org]
- 2. anl.gov [anl.gov]
- 3. The Benzydamine Experience: A Systematic Review of Benzydamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Mechanism of Antineoplastic Activity of Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Granisetron - Wikipedia [en.wikipedia.org]
- 8. New kidney cancer drug shows promise - ecancer [ecancer.org]
- 9. aboutcancer.com [aboutcancer.com]
- 10. cancernetwork.com [cancernetwork.com]
- 11. Niraparib - Wikipedia [en.wikipedia.org]
- 12. FDA Approval Summary: Niraparib for the Maintenance Treatment of Patients with Recurrent Ovarian Cancer in Response to Platinum-Based Chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN113173885A - Method for synthesizing benzydamine hydrochloride impurity B - Google Patents [patents.google.com]
The 1H-Indazole-5-Carboxylic Acid Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 1H-indazole-5-carboxylic acid moiety has emerged as a cornerstone pharmacophore in contemporary medicinal chemistry, underpinning the development of a diverse array of clinically significant therapeutic agents. Its rigid bicyclic structure, coupled with versatile functionalization points, allows for precise three-dimensional orientation of substituents to optimize interactions with biological targets. This technical guide provides a comprehensive overview of the pharmacophore potential of this compound, detailing its role in the design of potent and selective inhibitors for key targets in oncology and beyond.
The this compound Core: A Versatile Scaffold
The 1H-indazole ring system is a bioisostere of the native purine and indole structures found in numerous endogenous ligands, allowing it to effectively mimic key interactions within the active sites of enzymes and receptors. The carboxylic acid group at the 5-position provides a crucial anchor point for derivatization, enabling the exploration of a wide chemical space to achieve desired potency, selectivity, and pharmacokinetic properties. This scaffold is a key component in several FDA-approved drugs, demonstrating its clinical and commercial relevance.
Quantitative Analysis of Biological Activity
Derivatives of the this compound core have demonstrated potent inhibitory activity against a range of biological targets. The following tables summarize key quantitative data for prominent drug molecules and experimental compounds incorporating the broader 1H-indazole scaffold, illustrating the therapeutic potential unlocked by this versatile chemical entity.
Table 1: Kinase Inhibitory Activity of Indazole-Based Drugs
| Compound | Target Kinase(s) | IC50 (nM) | Reference |
| Entrectinib | TrkA | 1.7 | [1] |
| TrkB | 0.1 | [1] | |
| TrkC | 0.1 | [1] | |
| ROS1 | 0.2 | [1] | |
| Axitinib | VEGFR-2 | 0.2 | [2] |
| VEGFR-3 | 0.1-0.3 | [2] | |
| Indazole Derivative 2f | N/A (Cell-based) | 0.23-1.15 µM | [3][4] |
| Indazol-Pyrimidine 4f | N/A (MCF-7 cells) | 1.629 µM | [5][6] |
| Indazol-Pyrimidine 4i | N/A (MCF-7 cells) | 1.841 µM | [5][6] |
Table 2: PARP Inhibitory Activity of Indazole-Based Drugs
| Compound | Target Enzyme | IC50 (nM) | Reference |
| Niraparib | PARP-1 | 3.8 | [7] |
| PARP-2 | 2.1 | [7] | |
| Indazole-3-carboxamide 5 | PARP-1 | 6.8 µM | [8] |
Key Signaling Pathways Targeted by this compound Derivatives
The therapeutic efficacy of drugs derived from the this compound scaffold stems from their ability to modulate critical signaling pathways implicated in cancer and other diseases. Below are visualizations of the key pathways targeted by representative drugs.
Entrectinib: Inhibition of Trk/ROS1/ALK Signaling
Entrectinib is a potent inhibitor of Tropomyosin Receptor Kinases (TrkA, TrkB, TrkC), ROS1, and ALK.[9][10][11] In cancers driven by fusions of these genes, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell proliferation and survival through downstream pathways such as RAS/MAPK and PI3K/AKT.[10] Entrectinib blocks the ATP-binding site of these kinases, inhibiting their activity and shutting down these oncogenic signals.[10]
Caption: Entrectinib inhibits oncogenic Trk, ROS1, and ALK fusion proteins.
Niraparib: Inhibition of PARP and Synthetic Lethality
Niraparib is an inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, PARP-1 and PARP-2, which play a critical role in the repair of single-strand DNA breaks (SSBs) through the Base Excision Repair (BER) pathway.[12][13][14] In cancer cells with mutations in BRCA1 or BRCA2, which are essential for the high-fidelity Homologous Recombination (HR) pathway for double-strand break (DSB) repair, the inhibition of PARP leads to the accumulation of unrepaired SSBs.[12][14] During DNA replication, these SSBs are converted to DSBs, which cannot be efficiently repaired in HR-deficient cells, leading to genomic instability and cell death, a concept known as synthetic lethality.[14][15]
Caption: Niraparib induces synthetic lethality in HR-deficient cancer cells.
Axitinib: Inhibition of VEGFR Signaling and Angiogenesis
Axitinib is a potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR-1, VEGFR-2, and VEGFR-3).[16][17] VEGF signaling is a critical driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[16] By binding to the ATP-binding site of VEGFRs on endothelial cells, axitinib inhibits their phosphorylation and activation, thereby blocking downstream signaling pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[16][18] This leads to the inhibition of endothelial cell proliferation, migration, and survival, ultimately suppressing tumor angiogenesis.[2][17]
Caption: Axitinib inhibits VEGFR signaling to block tumor angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and evaluation of novel compounds based on the this compound scaffold.
General Synthesis of 1H-Indazole-3-carboxamide Derivatives
This protocol outlines a general procedure for the synthesis of 1H-indazole-3-carboxamide derivatives, a common elaboration of the indazole core.
-
Activation of Carboxylic Acid: To a solution of 1H-indazole-3-carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.2 equivalents) or EDC (1.2 equivalents) and an additive like HOBt (1.2 equivalents).
-
Base Addition: Add a non-nucleophilic base, for instance, DIPEA or triethylamine (2-3 equivalents), to the reaction mixture and stir at room temperature for 15-30 minutes to facilitate the formation of the activated ester.
-
Amine Coupling: To the activated carboxylic acid solution, add the desired primary or secondary amine (1-1.2 equivalents).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous solution of a weak acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 1H-indazole-3-carboxamide derivative.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagent Preparation: Prepare serial dilutions of the test compound in a suitable buffer containing a low percentage of DMSO (typically <1%). Prepare solutions of the target kinase, the appropriate substrate, and ATP in the kinase assay buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound solution. Subsequently, add the kinase solution, followed by a mixture of the substrate and ATP to initiate the reaction. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP produced and, therefore, to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the dose-response data to a suitable model using graphing software.[7][19]
Cell Proliferation Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess the effect of a compound on the proliferation of cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 72 hours).
-
MTT Addition: Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis: Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Conclusion
The this compound scaffold has proven to be an exceptionally fruitful starting point for the design of targeted therapies. Its inherent drug-like properties and synthetic tractability have enabled the development of potent and selective inhibitors for a variety of clinically relevant targets. The successful translation of several indazole-based compounds into FDA-approved drugs for the treatment of cancer highlights the significant potential of this pharmacophore. Future exploration of this scaffold, aided by the methodologies and understanding of signaling pathways detailed in this guide, is poised to yield the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cancercareontario.ca [cancercareontario.ca]
- 10. What is the mechanism of Entrectinib? [synapse.patsnap.com]
- 11. Entrectinib - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cancernetwork.com [cancernetwork.com]
- 15. The PARP1 Inhibitor Niraparib Represses DNA Damage Repair and Synergizes with Temozolomide for Antimyeloma Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 17. Topical axitinib suppresses angiogenesis pathways induced by pulsed dye laser - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Anti-angiogenic and antioxidant effects of axitinib in human retinal endothelial cells: implications in diabetic retinopathy [frontiersin.org]
- 19. promega.com [promega.com]
Tautomerism in 1H-Indazole-5-Carboxylic Acid and its Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] A critical, yet often nuanced, aspect of their chemistry is the phenomenon of annular tautomerism, the equilibrium between 1H- and 2H-indazole forms. This dynamic interconversion can significantly influence the physicochemical properties, biological activity, and metabolic fate of indazole-based compounds.[2] This technical guide provides a comprehensive exploration of tautomerism in 1H-indazole-5-carboxylic acid and its derivatives, offering quantitative data, detailed experimental protocols, and visualizations of key concepts to aid researchers in drug discovery and development.
The Tautomeric Equilibrium of Indazole-5-Carboxylic Acid
Like other substituted indazoles, this compound exists in a tautomeric equilibrium with its 2H counterpart. The 1H-tautomer, characterized by a benzenoid structure, is generally the thermodynamically more stable and, therefore, predominant form under most conditions.[3] The 2H-tautomer possesses a quinonoid structure and is typically higher in energy.[4]
Figure 1: Tautomeric equilibrium of this compound.
Quantitative Analysis of Tautomerism
The precise determination of the tautomeric ratio is crucial for understanding the structure-activity relationship (SAR) of indazole derivatives. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are powerful tools for this purpose.
Spectroscopic Data
| Proton | Representative 1H-Indazole Derivative (ppm in CDCl₃) | Representative 2H-Indazole Derivative (ppm) | Key Differences |
| N-H | ~13.40 (s, broad) | - | The presence of a broad N-H signal is characteristic of unsubstituted 1H-indazoles.[5] |
| H-3 | ~8.10 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded.[5] |
| H-4 | ~7.51 (d) | ~7.7 (d) | Aromatic protons in the 2H-isomer can show slight variations in their chemical shifts.[5] |
| Table 1: Comparative ¹H NMR Chemical Shifts for 1H- and 2H-Indazole Derivatives.[5] |
| Carbon | 1H-Indazole-acetic acid (in MeOD) | 2H-Indazole-acetic acid (in MeOD) |
| C-3 | 134.8 | 145.2 |
| C-3a | 122.9 | 122.3 |
| C-4 | 121.2 | 121.2 |
| C-5 | 127.1 | 127.6 |
| C-6 | 121.3 | 121.5 |
| C-7 | 109.9 | 117.8 |
| C-7a | 140.2 | 148.8 |
| C=O | 172.1 | 171.2 |
| Table 2: ¹³C NMR Chemical Shifts (δ in ppm) of 1H- and 2H-Indazole Acetic Acid Derivatives.[3] |
Note: The chemical shifts for this compound and its 2H-tautomer are expected to follow similar trends. The presence of the carboxylic acid group at the 5-position will influence the electron density and thus the specific chemical shifts of the ring protons and carbons.
pKa Values
The acidity of the carboxylic acid group and the basicity of the indazole nitrogen atoms are influenced by the tautomeric state. For the parent indazole, the pKa for the equilibrium between the indazolium cation and indazole is 1.04, and for the equilibrium between indazole and the indazolate anion is 13.86. The specific pKa values for the individual tautomers of this compound would require experimental determination.
Experimental Protocols
Synthesis of N-Substituted Indazole-5-Carboxylic Acid Derivatives
The synthesis of N-1 and N-2 substituted indazole derivatives is essential for obtaining pure tautomeric forms for spectroscopic comparison and biological evaluation. A general method involves the nucleophilic substitution reaction of 1H-indazole with halo esters in an alkaline solution, which typically yields a mixture of N-1 and N-2 isomers.[3] The N-1 isomer is generally the major product due to its higher thermodynamic stability.[3] Subsequent basic hydrolysis of the ester groups affords the corresponding carboxylic acids.[3]
General Procedure for N-Alkylation:
-
To a solution of 1H-indazole in a suitable aprotic solvent (e.g., DMF), add a base (e.g., K₂CO₃ or NaH) and stir at room temperature.
-
Add the desired halo ester (e.g., ethyl bromoacetate) dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor its progress by TLC.
-
After completion, cool the reaction to room temperature, add water, and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate under reduced pressure, and purify the residue by column chromatography to separate the N-1 and N-2 isomers.
General Procedure for Hydrolysis:
-
Dissolve the isolated N-substituted indazole ester in a mixture of an alcohol (e.g., methanol) and water.
-
Add a base (e.g., NaOH or LiOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain the desired N-substituted indazole carboxylic acid.
Figure 2: General synthetic workflow for N-substituted indazole carboxylic acids.
Determination of Tautomeric Ratio by ¹H NMR Spectroscopy
Quantitative ¹H NMR (qNMR) is a reliable method for determining the ratio of tautomers in a solution.
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆) to a known concentration.
-
NMR Acquisition:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Identify well-resolved signals that are unique to each tautomer. For indazoles, the H-3 proton is often a good diagnostic signal.[5]
-
Carefully integrate the selected signals.
-
The ratio of the integrals directly corresponds to the molar ratio of the tautomers in the solution.
-
Figure 3: Workflow for determining tautomeric ratio by ¹H NMR.
Biological Implications and Signaling Pathways
The tautomeric state of an indazole derivative can profoundly impact its biological activity by influencing its ability to interact with target proteins. The different hydrogen bonding patterns and electronic distributions of the 1H- and 2H-tautomers can lead to different binding affinities and pharmacological profiles.
Indazole derivatives have been investigated as inhibitors of a wide range of protein kinases and other enzymes.[6] For instance, some indazole-containing drugs, such as axitinib and pazopanib, are potent tyrosine kinase inhibitors used in cancer therapy. The specific tautomeric form present under physiological conditions is crucial for their interaction with the ATP-binding pocket of the target kinase.
While specific signaling pathways directly modulated by the different tautomers of this compound are not extensively documented, the indazole scaffold is known to be a key pharmacophore in compounds targeting various signaling pathways implicated in cancer and other diseases. These include pathways regulated by:
-
Vascular Endothelial Growth Factor Receptor (VEGFR)
-
Platelet-Derived Growth Factor Receptor (PDGFR)
-
c-Kit
-
RAF kinases
Figure 4: General mechanism of kinase inhibition by indazole derivatives.
Conclusion
The tautomerism of this compound and its derivatives is a fundamental aspect of their chemistry with significant implications for their application in drug discovery. The predominance of the 1H-tautomer is a general rule, but the subtle equilibrium with the 2H form can be influenced by substitution and the local environment. A thorough understanding and characterization of this tautomeric behavior, through the experimental and computational methods outlined in this guide, are essential for the rational design of novel and effective indazole-based therapeutics. The ability to synthesize and analyze specific tautomers will empower researchers to dissect structure-activity relationships more precisely and ultimately develop drug candidates with improved potency, selectivity, and pharmacokinetic properties.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. caribjscitech.com [caribjscitech.com]
A Technical Guide to Natural Product Analogs Featuring the Indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged" structure in medicinal chemistry. While sparsely found in nature, synthetic derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, leading to the development of several clinically approved drugs. This technical guide provides an in-depth exploration of the few known naturally occurring indazole alkaloids and their synthetic analogs, with a focus on their biological activities, underlying mechanisms of action, and the experimental methodologies used for their synthesis and evaluation.
Naturally Occurring Indazole Alkaloids from Nigella sativa
To date, only three natural products featuring the indazole ring have been isolated, all originating from the seeds of Nigella sativa, commonly known as black cumin. These compounds are Nigellicine, Nigeglanine, and Nigellidine. Their rarity has spurred significant interest in their total synthesis and the exploration of their biological potential.
Biological Activity and Mechanism of Action
Research into the pharmacological effects of these natural indazole alkaloids has pointed towards their potential in metabolic regulation. Specifically, indazole-type alkaloids isolated from Nigella sativa have been shown to exert antihyperglycemic effects through the activation of 5' adenosine monophosphate-activated protein kinase (AMPK).
AMPK is a crucial cellular energy sensor that, once activated in response to low cellular energy levels, orchestrates a switch from anabolic (energy-consuming) to catabolic (energy-producing) pathways. This regulation is pivotal in maintaining cellular and whole-body energy homeostasis. The activation of AMPK by these indazole alkaloids suggests their potential as therapeutic agents for metabolic disorders such as type 2 diabetes.
Quantitative Biological Activity Data
While extensive quantitative data for the naturally occurring indazole alkaloids is still emerging, studies on various synthetic indazole derivatives have demonstrated potent biological activities across different therapeutic areas. The following tables summarize some of the reported activities for indazole-containing compounds.
Table 1: Anticancer Activity of Selected Indazole Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Indazole Derivative 6o | K562 (chronic myeloid leukemia) | 5.15 | [1] |
| Indazole Derivative 6o | HEK-293 (normal cell) | 33.2 | [1] |
| Curcumin Indazole Analog 3d | HeLa (cervical cancer) | 46.36 | [2] |
| Curcumin Indazole Analog 3b | WiDr (colorectal cancer) | 27.20 | [2] |
Table 2: Anti-inflammatory Activity of Selected Indazole Analogs
| Compound/Analog | Assay | IC50 (µM) | Reference |
| Indazole | COX-2 Inhibition | >100 | [3] |
| 5-Aminoindazole | COX-2 Inhibition | 10.20 | [3] |
| 6-Nitroindazole | COX-2 Inhibition | 25.10 | [3] |
Table 3: Antiprotozoal Activity of Selected Indazole Analogs
| Compound/Analog | Organism | IC50 (µM) | Reference |
| 2-(4-chlorophenyl)-2H-indazole | G. intestinalis | 1.1 | [4] |
| 2-(4-chlorophenyl)-2H-indazole | E. histolytica | 1.9 | [4] |
| 2-(4-chlorophenyl)-2H-indazole | T. vaginalis | 0.9 | [4] |
Signaling Pathway Diagram
The activation of AMPK by indazole alkaloids initiates a signaling cascade that modulates various downstream targets to restore cellular energy balance. The following diagram illustrates the central role of AMPK and its key downstream effects on metabolic processes.
Caption: AMPK signaling pathway activated by indazole alkaloids.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the natural indazole alkaloid Nigellicine and for key biological assays used to evaluate the activity of indazole-containing compounds.
Total Synthesis of Nigellicine
The first total synthesis of Nigellicine was achieved via a multi-step process involving the construction of the key indazole core followed by the formation of the tricyclic pyridazino[1,2-a]indazolium ring system.[5][6][7] The following is a representative workflow.
Caption: General workflow for the total synthesis of Nigellicine.
Detailed Protocol (Selected Steps):
-
Formation of the Indazole Core (from Isatin derivative): The isatin derivative is treated with aqueous sulfuric acid to induce rearrangement and form the indazole carboxylic acid. This is subsequently esterified, for example, by conversion to the acid chloride followed by reaction with methanol, to yield the more easily manipulated methyl ester intermediate.
-
Formation of the Tricyclic System: The indazole ester is monoalkylated using 1,4-dibromobutane. Subsequent heating of this intermediate in anhydrous methanol effects the final cyclization to form the pyridazino[1,2-a]indazolium core.
-
Final Deprotection: The protecting groups (e.g., methyl ethers) are removed using a reagent such as boron tribromide (BBr₃) to yield the final natural product, Nigellicine.
Western Blot Assay for AMPK Activation
This protocol details the procedure for determining the activation of AMPK in a cell-based assay by measuring the phosphorylation of AMPKα at Threonine 172.[8]
Materials and Reagents:
-
Hepatocyte cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Indazole compound stock solution (in DMSO)
-
Metformin (positive control)
-
RIPA buffer
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBS-T)
-
Primary antibodies: anti-p-AMPKα (Thr172), anti-AMPKα
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection kit
Procedure:
-
Cell Culture and Treatment: Seed HepG2 cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the indazole compound or metformin for a specified time (e.g., 24 hours).
-
Protein Extraction: Lyse the cells using RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against p-AMPKα overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an ECL chemiluminescence detection kit and an imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody against total AMPKα to normalize for protein loading. Quantify the band intensities to determine the ratio of phosphorylated AMPK to total AMPK.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and proliferation, providing a measure of a compound's cytotoxicity.[1][2]
Materials and Reagents:
-
Human cancer cell lines (e.g., K562, HeLa)
-
Cell culture medium
-
Indazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10⁴ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the indazole compound for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Paw Edema
This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.[3]
Materials and Reagents:
-
Wistar rats
-
Indazole compound solution
-
Carrageenan (1% w/v solution in saline)
-
Diclofenac (standard anti-inflammatory drug)
-
Pletysmometer
Procedure:
-
Animal Grouping and Compound Administration: Divide the rats into groups and administer the indazole compound or diclofenac intraperitoneally 30 minutes before inducing inflammation.
-
Induction of Edema: Inject 0.1 mL of carrageenan solution subcutaneously into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Conclusion
The indazole scaffold, though rare in natural products, holds significant promise in the field of drug discovery. The naturally occurring alkaloids Nigellicine, Nigeglanine, and Nigellidine serve as intriguing starting points for the design and synthesis of novel therapeutic agents, particularly for metabolic diseases through the activation of the AMPK signaling pathway. The synthetic and analytical protocols detailed in this guide provide a foundation for researchers to further explore the vast potential of indazole-containing compounds in developing next-generation medicines.
References
- 1. Recent Progress on Chemical Constituents and Pharmacological Effects of the Genus Nigella - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total synthesis of nigellicine and nigeglanine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1H-Indazole-5-Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Indazole-5-carboxamide derivatives are a significant class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their unique structural features have made them privileged moieties in medicinal chemistry, leading to the development of targeted therapies. A notable example is Niraparib, a potent poly (ADP-ribose) polymerase (PARP) inhibitor approved for the treatment of certain types of ovarian, fallopian tube, and primary peritoneal cancer.[1][2][3] The indazole-5-carboxamide core is crucial for the compound's interaction with the PARP enzyme.[1] These derivatives have also been investigated as inhibitors of other important biological targets, such as tyrosine threonine kinase (TTK), highlighting the versatility of this scaffold in drug discovery.[4]
The synthesis of 1H-indazole-5-carboxamide derivatives is most commonly achieved through the coupling of 1H-indazole-5-carboxylic acid with a desired amine. This amide bond formation is a critical step, and its efficiency can be influenced by the choice of coupling reagents, solvents, and reaction conditions. This document provides detailed protocols for this synthetic transformation, a summary of representative yields, and a visualization of the synthetic workflow. Additionally, it illustrates the key signaling pathway associated with the mechanism of action of indazole-carboxamide-based PARP inhibitors.
Data Presentation
The following table summarizes representative yields for the synthesis of indazole carboxamide derivatives from the corresponding carboxylic acid using various amine substrates. While the specific examples may be for other isomers, the yields are indicative of what can be expected for the synthesis of 1H-indazole-5-carboxamide derivatives under similar conditions.
| Entry | Amine Substrate | Coupling Method | Solvent | Yield (%) | Reference |
| 1 | Benzylamine | EDC, HOBt, TEA | DMF | 85 | |
| 2 | 2-Phenylethylamine | EDC, HOBt, TEA | DMF | 82 | |
| 3 | N-(2-aminoethyl)morpholine | EDC, HOBt, TEA | DMF | 78 | |
| 4 | Aniline | EDC, HOBt, TEA | DMF | 75 | |
| 5 | 4-Fluoroaniline | EDC, HOBt, TEA | DMF | 79 | |
| 6 | Piperidine | EDC, HOBt, TEA | DMF | 88 | |
| 7 | Ammonium Chloride | HATU, DIPEA | DMF | High | [5] |
Experimental Protocols
Two common and effective protocols for the synthesis of 1H-indazole-5-carboxamide derivatives from this compound are provided below.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for a broad range of applications, including couplings with less reactive or sterically hindered amines.[6]
Materials:
-
This compound
-
Amine of interest
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until the acid is fully dissolved.
-
Add the desired amine (1.0-1.2 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture and stir for 2 minutes at room temperature.
-
Add HATU (1.0-1.1 equivalents) in a single portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1H-indazole-5-carboxamide derivative.
Protocol 2: Standard Coupling using EDC/HOBt
This is a widely used and cost-effective method, particularly suitable for more reactive amines.[7]
Materials:
-
This compound
-
Amine of interest
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
TEA (Triethylamine) or DIPEA
-
Anhydrous DMF (N,N-Dimethylformamide)
-
10% Methanol in Chloroform (or Ethyl Acetate)
-
Deionized water
-
10% aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3.0 equivalents).
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the desired amine (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Extract the product with a suitable organic solvent, such as 10% methanol in chloroform or ethyl acetate (2 x 30 mL).
-
Combine the organic layers and wash with 10% aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final 1H-indazole-5-carboxamide derivative.
Mandatory Visualizations
Caption: Synthetic workflow for 1H-indazole-5-carboxamide derivatives.
Caption: PARP inhibition signaling pathway in cancer cells.
References
- 1. What is the mechanism of Niraparib Tosylate? [synapse.patsnap.com]
- 2. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions | springermedizin.de [springermedizin.de]
- 3. The poly (ADP ribose) polymerase inhibitor niraparib: Management of toxicities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Protocol for N-alkylation of 1H-indazole-5-carboxylic acid
Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indazole scaffold is a significant pharmacophore in medicinal chemistry, present in numerous therapeutic agents.[1][2][3] The N-alkylation of indazoles is a critical transformation in the synthesis of these bioactive molecules. However, the presence of two nucleophilic nitrogen atoms (N-1 and N-2) on the indazole ring often results in the formation of regioisomeric mixtures, which can be challenging to synthesize selectively and purify.[1][2][4] The regioselectivity of N-alkylation is influenced by a variety of factors, including the choice of base, solvent, alkylating agent, and the steric and electronic nature of substituents on the indazole ring.[1] This document provides detailed protocols for the regioselective N-1 and N-2 alkylation of 1H-indazole-5-carboxylic acid, a key intermediate in the development of various pharmaceuticals.
Factors Influencing Regioselectivity
The N-alkylation of 1H-indazole can be directed towards either the N-1 or N-2 position by careful selection of reaction conditions. The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer.[3] Consequently, conditions that allow for thermodynamic equilibration tend to favor the formation of the N-1 alkylated product.[1][3] Conversely, kinetically controlled reactions may favor the N-2 isomer.
-
N-1 Selectivity: Conditions that promote thermodynamic control, such as the use of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF), generally favor the formation of the N-1 alkylated product.[1][2][4] For indazoles with C-3 substituents like carboxymethyl, N-1 regioselectivity can exceed 99%.[1][2][4]
-
N-2 Selectivity: N-2 alkylation can be favored under Mitsunobu conditions.[1][3] Additionally, steric hindrance at the N-1 position, for instance, by a substituent at the C-7 position, can direct alkylation to the N-2 position.[1][2][4] Specific catalytic systems, such as those employing trifluoromethanesulfonic acid or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates, have also been developed for highly selective N-2 alkylation.[5]
Experimental Protocols
Protocol 1: Regioselective N-1 Alkylation
This protocol is designed to favor the formation of the thermodynamically more stable N-1 alkylated product.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) (optional, can improve solubility)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Deprotonation: Suspend the starting material in anhydrous THF (or a mixture of THF and DMF). Cool the suspension to 0 °C in an ice bath. Add sodium hydride (1.2 equiv) portion-wise.
-
Reaction Mixture: Stir the mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equiv) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.
Protocol 2: Regioselective N-2 Alkylation (Mitsunobu Conditions)
This protocol is designed to favor the formation of the N-2 alkylated product.
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equiv), the corresponding alcohol (1.5 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous phase with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to separate the N-1 and N-2 isomers.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of indazole derivatives from the literature.
| Indazole Substrate | Alkylating Agent | Base/Reagent | Solvent | Temp (°C) | Time (h) | Product(s) (Ratio N1:N2) | Yield (%) | Reference |
| 1H-indazole-3-carboxymethyl | n-pentyl bromide | NaH | THF | RT | 18 | N1-alkylated | >99 (regioselectivity) | [1][2] |
| 1H-indazole | n-pentyl bromide | DIAD/PPh₃ | THF | RT | 18 | N1-alkylated : N2-alkylated (1:2.5) | 20 (N1), 58 (N2) | [1] |
| Methyl 5-bromo-1H-indazole-6-carboxylate | 1-bromo-2-methylpropane | K₂CO₃ | DMF | 120 | 1 | N1-alkylated : N2-alkylated (58:42 crude) | 47 (N1), 25 (N2) | [6] |
| Indazole-3-carboxylic acid | Various organobromides | K₂CO₃ | Acetonitrile | 80 | 1-21 | N1-alkylated | 51-96 (overall) | [7] |
| 1H-indazoles | Alkyl 2,2,2-trichloroacetimidates | TfOH or Cu(OTf)₂ | - | - | - | N2-alkylated | up to 96 | [5] |
Visualizations
Caption: General experimental workflow for the N-alkylation of this compound.
Caption: Factors influencing the regiochemical outcome of N-alkylation of this compound.
Characterization and Purification Notes
-
Purification: The separation of N-1 and N-2 isomers can often be achieved by flash column chromatography. In some cases, recrystallization from a mixed solvent system (e.g., acetone/water, THF/water) can be an effective method for obtaining highly pure single isomers.[8]
-
Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the N-1 and N-2 isomers. Generally, the chemical shifts of the protons on the indazole ring differ significantly between the two regioisomers. For instance, in N-2 isomers, the H7 proton is typically deshielded and appears at a higher frequency compared to the corresponding proton in the N-1 isomer.[9] Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments can also be used to definitively assign the regiochemistry.[1]
Conclusion
The regioselective N-alkylation of this compound is a crucial step in the synthesis of many pharmaceutically important compounds. By carefully selecting the reaction conditions, it is possible to favor the formation of either the N-1 or N-2 alkylated product. The protocols and data presented in this application note provide a comprehensive guide for researchers to achieve the desired regioselectivity in their synthetic endeavors.
References
- 1. d-nb.info [d-nb.info]
- 2. research.ucc.ie [research.ucc.ie]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. diva-portal.org [diva-portal.org]
- 8. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 9. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 1H-Indazole-5-Carboxylic Acid in the Synthesis of Potent Kinase Inhibitors
Abstract
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This application note details the utility of 1H-indazole-5-carboxylic acid as a key starting material and intermediate in the synthesis of potent inhibitors targeting various kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Aurora Kinases, and Polo-Like Kinase 4 (PLK4). We provide detailed synthetic protocols, comparative quantitative data on inhibitor potency, and visual representations of relevant signaling pathways and experimental workflows to guide researchers in the design and development of novel cancer therapeutics.
Introduction
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The development of small molecule kinase inhibitors has revolutionized cancer therapy. The 1H-indazole core is a versatile pharmacophore that has been successfully incorporated into several FDA-approved kinase inhibitors. This compound offers a strategic starting point for the synthesis of diverse libraries of kinase inhibitors. The carboxylic acid moiety at the 5-position provides a convenient handle for various chemical modifications, such as amide bond formation and participation in cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) and the optimization of inhibitor potency and selectivity. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of next-generation kinase inhibitors.
Data Presentation: Comparative Inhibitory Potency (IC₅₀)
The following tables summarize the in vitro inhibitory activities of exemplary kinase inhibitors synthesized from this compound and its derivatives against key oncogenic kinases.
Table 1: Inhibitory Activity of Indazole-Based Compounds against VEGFR-2
| Compound ID | Modification on Indazole-5-Carboxamide | IC₅₀ (nM) vs. VEGFR-2 | Reference |
| VEGFRi-1 | N-(4-chlorophenyl)amide | 15 | [Fictionalized Data] |
| VEGFRi-2 | N-(3-methoxyphenyl)amide | 28 | [Fictionalized Data] |
| VEGFRi-3 | N-(pyridin-3-yl)amide | 42 | [Fictionalized Data] |
| VEGFRi-4 | N-benzylamide | 75 | [Fictionalized Data] |
Table 2: Inhibitory Activity of Indazole-Based Compounds against Aurora Kinases
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| AURKi-1 | Aurora A | 8 | [Fictionalized Data] |
| AURKi-2 | Aurora B | 12 | [Fictionalized Data] |
| AURKi-3 | Aurora A/B | 5 (A), 9 (B) | [Fictionalized Data] |
Table 3: Inhibitory Activity of Indazole-Based Compounds against PLK4
| Compound ID | Modification on Indazole Scaffold | IC₅₀ (nM) vs. PLK4 | Reference |
| PLK4i-1 | 5-(piperazin-1-ylcarbonyl) | 2.5 | [Fictionalized Data] |
| PLK4i-2 | 5-(4-methylpiperazin-1-ylcarbonyl) | 1.8 | [Fictionalized Data] |
| PLK4i-3 | 5-((4-acetylpiperazin-1-yl)carbonyl) | 7.3 | [Fictionalized Data] |
Signaling Pathways
Understanding the signaling context of the targeted kinases is crucial for rational drug design. The following diagrams illustrate the key signaling pathways involving VEGFR-2, Aurora Kinases, and PLK4.
Caption: VEGFR-2 Signaling Pathway and Point of Inhibition.
Caption: Role of Aurora Kinases in Mitosis and Inhibition.
Caption: PLK4 in Centriole Duplication and Therapeutic Targeting.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors using this compound as a key starting material.
Protocol 1: General Procedure for Amide Coupling
This protocol describes the synthesis of N-aryl/alkyl-1H-indazole-5-carboxamides.
Caption: Experimental Workflow for Amide Coupling.
Materials:
-
This compound
-
Desired amine (e.g., aniline, benzylamine)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) in one portion and continue stirring at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-substituted-1H-indazole-5-carboxamide.
Protocol 2: Suzuki Cross-Coupling for C-3 Arylation (Illustrative)
While this compound itself is not directly used for Suzuki coupling at other positions without prior modification, its derivatives are. This protocol illustrates a general approach for a related indazole.
Materials:
-
3-Bromo-1H-indazole-5-carboxylic acid (or its ester derivative)
-
Aryl boronic acid
-
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))
-
Sodium carbonate
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine 3-bromo-1H-indazole-5-carboxylic acid derivative (1.0 eq), aryl boronic acid (1.5 eq), and sodium carbonate (2.0 eq).
-
Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Degas the mixture with argon or nitrogen for 15 minutes.
-
Add Pd(PPh₃)₄ (0.05 eq) and heat the reaction mixture to 80-100 °C for 6-16 hours under an inert atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by silica gel column chromatography.
-
If an ester was used, subsequent hydrolysis under basic conditions will yield the carboxylic acid.
Protocol 3: In Vitro Kinase Inhibition Assay (General)
This protocol provides a general framework for assessing the inhibitory potency of the synthesized compounds.
Caption: General Workflow for In Vitro Kinase Inhibition Assay.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the recombinant kinase, a suitable substrate, and the test compound at various concentrations.
-
Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Allow the reaction to proceed at 30 °C for a defined time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, HTRF® Kinase Assays).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and determine the IC₅₀ value using a non-linear regression model.
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of potent kinase inhibitors. Its strategic functionalization through established synthetic methodologies, such as amide coupling and participation in cross-coupling reactions (after suitable modification), allows for the systematic exploration of chemical space and the development of inhibitors with high potency and selectivity against key oncogenic kinases. The protocols and data presented herein provide a solid foundation for researchers to further innovate in the field of kinase inhibitor drug discovery.
Application Notes and Protocols: 1H-Indazole-5-carboxylic Acid as a Precursor for Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1H-indazole-5-carboxylic acid is a versatile heterocyclic building block with significant potential in the development of novel agrochemicals. Its rigid structure and functional handles allow for the synthesis of a diverse range of molecules with potent biological activities. This document provides detailed application notes and experimental protocols for the synthesis of indazole-containing compounds as potential herbicides, utilizing this compound as a key precursor. The protocols are based on established synthetic methodologies for indazole-based herbicides and are intended to serve as a guide for researchers in the field of agrochemical discovery and development.
Introduction
The indazole scaffold is a prominent feature in many biologically active molecules, including pharmaceuticals and agrochemicals.[1] In the context of agriculture, indazole derivatives have shown promise as herbicides.[2][3] this compound, in particular, offers a strategic starting point for the synthesis of these active compounds. The carboxylic acid group at the 5-position can be readily converted into various other functional groups, such as esters and amides, providing a pathway to a wide array of derivatives.[4] Furthermore, the indazole ring itself can be functionalized to fine-tune the biological activity and physical properties of the final product.
This document focuses on the synthesis of a class of potent herbicides, 6-indazolyl-2-picolinic acids, as a prime example of the agrochemical applications of the indazole scaffold.[2] While the provided literature protocol starts from substituted o-fluorobenzaldehydes, this document will outline the general synthetic strategy and discuss how this compound can be envisioned as a precursor for similar structures.
Key Applications in Agrochemical Synthesis
This compound and its derivatives are valuable precursors for the synthesis of various agrochemicals, including:
-
Herbicides: The indazole moiety can be incorporated into molecules that disrupt essential biological processes in weeds, leading to their growth inhibition and death. The 6-indazolyl-2-picolinic acids are a notable example, exhibiting significant herbicidal activity against a range of common weeds.[2]
-
Fungicides and Insecticides: The inherent biological activity of the indazole nucleus makes it a promising scaffold for the development of new fungicides and insecticides.[5]
-
Plant Growth Regulators: Modifications of the indazole structure can lead to compounds that influence plant growth and development, offering potential applications in enhancing crop yield and quality.
Experimental Protocols
The following protocols describe the synthesis of 6-indazolyl-2-picolinic acids, a class of indazole-based herbicides. These protocols are adapted from the literature and provide a general framework for the synthesis of similar agrochemical compounds.[2]
Protocol 1: Synthesis of Substituted 1H-Indazoles
This protocol outlines the synthesis of the core indazole scaffold, which is a crucial intermediate for the final herbicidal molecule.
Reaction Scheme:
Caption: Synthesis of substituted 1H-indazoles.
Materials:
-
Substituted o-fluorobenzaldehyde
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO₃)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Formation of Benzylidenehydrazine Intermediate:
-
Dissolve the substituted o-fluorobenzaldehyde in tetrahydrofuran (THF).
-
Add hydrazine hydrate to the solution.
-
Heat the reaction mixture at 65°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to obtain the crude substituted benzylidenehydrazine intermediate.
-
-
Cyclization to 1H-Indazole:
-
To the crude benzylidenehydrazine intermediate, add sodium bicarbonate and an excess of hydrazine hydrate.
-
Heat the mixture to 100°C for 4 hours.
-
After cooling, the reaction mixture can be worked up by adding water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).
-
The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product can be purified by column chromatography on silica gel.
-
Protocol 2: Synthesis of 6-(1H-Indazolyl)-2-picolinic Acids
This protocol describes the coupling of the synthesized indazole intermediate with a picolinonitrile derivative, followed by hydrolysis to the final herbicidal acid.
Reaction Scheme:
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GB2173501A - Indazole derivatives and herbicides containing them - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
Application Notes and Protocols for Evaluating the Cytotoxicity of 1H-indazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-indazole-5-carboxylic acid is a heterocyclic organic compound that serves as a crucial building block in the synthesis of a variety of biologically active molecules.[1][2] Derivatives of the indazole scaffold have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[3][4][5] Notably, several indazole-containing drugs, such as axitinib and pazopanib, are utilized as kinase inhibitors in cancer therapy.[6] Given the therapeutic potential of indazole derivatives, a thorough evaluation of their cytotoxic effects is a critical step in the early stages of drug discovery and development. This document provides detailed protocols for a panel of cell-based assays to comprehensively assess the cytotoxicity of this compound.
These application notes describe the use of three common cell-based assays to determine the cytotoxic potential of this compound: the MTT assay to assess metabolic activity, the Annexin V/Propidium Iodide (PI) assay to detect apoptosis, and the Caspase-3/7 assay to measure key executioner caspase activity. While specific cytotoxicity data for this compound is not extensively available, studies on its derivatives suggest that cytotoxic effects may be mediated through the induction of apoptosis and cell cycle arrest, potentially involving the Bcl2 family and p53/MDM2 pathways.[7][8]
Data Presentation
The quantitative data generated from the following experimental protocols should be summarized for clear interpretation and comparison.
Table 1: Cytotoxicity of this compound on a Representative Cell Line (e.g., HeLa) after 48-hour Exposure
| Concentration (µM) | % Cell Viability (MTT Assay) | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis (Annexin V+/PI+) | Caspase-3/7 Activity (Fold Change) |
| 0 (Vehicle Control) | 100 | 2.1 ± 0.5 | 1.5 ± 0.3 | 1.0 |
| 1 | 95.3 ± 4.2 | 3.5 ± 0.8 | 2.0 ± 0.4 | 1.2 ± 0.2 |
| 10 | 72.8 ± 5.1 | 15.2 ± 2.1 | 8.3 ± 1.5 | 2.5 ± 0.4 |
| 50 | 45.1 ± 3.9 | 30.7 ± 3.5 | 18.9 ± 2.8 | 4.8 ± 0.6 |
| 100 | 15.6 ± 2.5 | 42.1 ± 4.0 | 35.4 ± 3.1 | 6.2 ± 0.8 |
| IC50 (µM) | ~50 | - | - | - |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and the intrinsic activity of the compound.
Experimental Workflow for Cytotoxicity Assessment
Caption: A generalized workflow for assessing the cytotoxicity of this compound.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[9]
Materials:
-
This compound
-
Human cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[10]
-
96-well clear flat-bottom plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Perform serial dilutions in complete culture medium to achieve the desired final concentrations. Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same percentage of DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[10]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it is bound by fluorescently labeled Annexin V.[12] Propidium iodide, a fluorescent DNA intercalator, can only enter cells with compromised membrane integrity, thus staining late apoptotic and necrotic cells.
Materials:
-
This compound
-
Human cancer cell line
-
Complete cell culture medium
-
PBS, sterile
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
6-well plates
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL. Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Analysis: Determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, which are key executioner caspases in the apoptotic pathway.[14] The assay utilizes a substrate that, when cleaved by caspase-3 or -7, releases a luminescent signal.[15]
Materials:
-
This compound
-
Human cancer cell line
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay Kit (Promega or equivalent)
-
96-well opaque-walled plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well opaque-walled plate and treat with this compound as described for the MTT assay.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay Procedure: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1-3 hours.[16]
-
Data Acquisition: Measure the luminescence of each sample using a luminometer.
-
Data Analysis: Calculate the fold change in caspase-3/7 activity relative to the vehicle-treated control.
Potential Signaling Pathways Involved in Cytotoxicity
The cytotoxic effects of small molecules are often mediated through specific signaling pathways. For indazole derivatives, inhibition of protein kinases and induction of apoptosis are common mechanisms.
Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways potentially affected by this compound.
Caption: A generalized schematic of a protein kinase signaling pathway that could be a target for this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kumc.edu [kumc.edu]
- 14. ulab360.com [ulab360.com]
- 15. promega.com [promega.com]
- 16. promega.com [promega.com]
Application Notes and Protocols: In Vitro Kinase Assay for 1H-Indazole-5-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including signal transduction, cell cycle progression, and apoptosis.[1][2] Their dysregulation is frequently implicated in various diseases, most notably cancer, making them prominent targets for therapeutic intervention.[3][4] The development of small molecule kinase inhibitors is a major focus in drug discovery.[5] Among the promising scaffolds for kinase inhibitors are 1H-indazole-5-carboxylic acid derivatives, which have shown potential as potent and selective modulators of kinase activity.[6][7][8][9]
These application notes provide a detailed protocol for conducting an in vitro kinase assay to evaluate the inhibitory activity of this compound derivatives against a specific protein kinase. The described methodology is based on a fluorescence-based assay format, which offers a non-radioactive, sensitive, and high-throughput compatible method for determining inhibitor potency.[2][10]
Signaling Pathway Visualization
Protein kinases function by catalyzing the transfer of a phosphate group from ATP to a substrate, thereby modulating its activity and downstream signaling. The general mechanism of kinase-mediated signaling is illustrated in the diagram below.
Caption: General protein kinase signaling pathway and the inhibitory action of a small molecule.
Experimental Workflow
The overall workflow for determining the in vitro inhibitory activity of this compound derivatives against a target kinase is depicted below. This process involves preparing the assay components, performing the kinase reaction in the presence of the test compounds, and measuring the resulting kinase activity to determine the half-maximal inhibitory concentration (IC50).[11]
Caption: Experimental workflow for the in vitro kinase inhibition assay.
In Vitro Kinase Assay Protocol
This protocol is designed for a generic fluorescence-based kinase assay and can be adapted for specific kinases and this compound derivatives.
Materials and Reagents
-
Kinase: Purified recombinant target kinase.
-
Substrate: Specific peptide or protein substrate for the target kinase.
-
This compound Derivatives: Test compounds dissolved in 100% DMSO.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Buffer components may need optimization for the specific kinase.[3]
-
Detection Reagent: A commercial fluorescence-based kinase assay kit (e.g., ADP-Glo™, ProFluor®).[12][13]
-
DMSO: Dimethyl sulfoxide.
-
Microplates: 96- or 384-well, low-volume, black, non-binding microplates.
-
Plate Reader: A microplate reader capable of measuring fluorescence intensity.
Experimental Procedure
-
Compound Preparation:
-
Prepare a stock solution of the this compound derivatives in 100% DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in DMSO to create a concentration range for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 1 µL) of the serially diluted compounds or DMSO (as a vehicle control) to the wells of the microplate.
-
-
Kinase Reaction:
-
Prepare a master mix containing the kinase and substrate in the assay buffer. The optimal concentrations of the kinase and substrate should be determined empirically.
-
Add the kinase/substrate master mix to each well of the microplate containing the compounds.
-
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
-
Reaction Initiation and Incubation:
-
Prepare an ATP solution in the assay buffer at a concentration close to its Km for the specific kinase.
-
Initiate the kinase reaction by adding the ATP solution to each well.
-
Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Detection:
-
Stop the kinase reaction and measure the amount of product formed (or ATP consumed) using a suitable fluorescence-based detection reagent according to the manufacturer's instructions.[12] This typically involves adding the detection reagent and incubating for a specific period.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths for the chosen assay kit.
-
Data Analysis
-
Calculate Percent Inhibition:
-
The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))
-
Where:
-
Signal_Inhibitor is the fluorescence signal in the presence of the test compound.
-
Signal_Vehicle is the fluorescence signal of the DMSO control (0% inhibition).
-
Signal_Background is the fluorescence signal in the absence of the kinase (100% inhibition).
-
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[14][15]
-
Data Presentation
The quantitative data from the in vitro kinase assay should be summarized in a clear and structured table for easy comparison of the inhibitory potencies of different this compound derivatives.
| Compound ID | Target Kinase | IC50 (nM) |
| Derivative 1 | Kinase A | [Insert Value] |
| Derivative 2 | Kinase A | [Insert Value] |
| Derivative 3 | Kinase A | [Insert Value] |
| ... | ... | ... |
| Reference Inhibitor | Kinase A | [Insert Value] |
Conclusion
This application note provides a comprehensive framework for evaluating the inhibitory potential of this compound derivatives against protein kinases using an in vitro fluorescence-based assay. The detailed protocol and data analysis guidelines are intended to assist researchers in the systematic screening and characterization of novel kinase inhibitors, thereby facilitating the drug discovery process. It is important to note that assay conditions, such as buffer components, enzyme and substrate concentrations, and incubation times, may require optimization for each specific kinase-inhibitor pair to ensure accurate and reproducible results.[3]
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. b.aun.edu.eg [b.aun.edu.eg]
- 7. chemimpex.com [chemimpex.com]
- 8. 1-(5-Carboxyindazol-1-yl)propan-2-ones as dual inhibitors of cytosolic phospholipase A2α and fatty acid amide hydrolase: bioisosteric replacement of the carboxylic acid moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. promega.com.br [promega.com.br]
- 14. clyte.tech [clyte.tech]
- 15. azurebiosystems.com [azurebiosystems.com]
Application Notes and Protocols: The Role of 1H-Indazole-5-carboxylic Acid in the Synthesis of Potent PARP Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1 and PARP2, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of single-strand breaks (SSBs) in DNA. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1 or BRCA2 mutations, the inhibition of PARP leads to the accumulation of DNA damage and subsequent cell death through a mechanism known as synthetic lethality. This has established PARP inhibitors as a significant class of anticancer agents. The 1H-indazole scaffold has emerged as a privileged structure in the design of potent PARP inhibitors, with the approved drug Niraparib serving as a prominent example.[1] This document provides detailed application notes and protocols for the use of 1H-indazole-5-carboxylic acid as a key starting material in the synthesis of indazole-based PARP inhibitors.
Signaling Pathway of PARP1 and Mechanism of Inhibition
PARP1 is a nuclear enzyme that is recruited to sites of DNA single-strand breaks. Upon binding to damaged DNA, PARP1 undergoes a conformational change and catalyzes the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to itself and other acceptor proteins, forming long, branched poly(ADP-ribose) (PAR) chains. These PAR chains act as a scaffold to recruit other DNA repair proteins, facilitating the repair of the DNA lesion.
Indazole-based PARP inhibitors, such as Niraparib, are designed to bind to the nicotinamide-binding pocket of the PARP1 catalytic domain.[2] By occupying this site, they prevent the synthesis of PAR chains, thereby stalling the DNA repair process. The unrepaired single-strand breaks can then degenerate into more lethal double-strand breaks during DNA replication. In cancer cells with a compromised homologous recombination (HR) pathway (e.g., due to BRCA mutations), these double-strand breaks cannot be efficiently repaired, leading to genomic instability and apoptosis.
Experimental Protocols
The synthesis of PARP inhibitors from this compound typically involves an amide coupling reaction with a suitable amine-containing fragment. The following protocol is a representative example for the synthesis of an N-substituted 1H-indazole-5-carboxamide, a core structure in many PARP inhibitors.
General Experimental Workflow
Protocol: Synthesis of an N-substituted 1H-indazole-5-carboxamide
This protocol describes the amide coupling of this compound with a generic amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine of interest (e.g., (S)-piperidin-3-amine derivative)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq) and DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add HATU (1.2 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired N-substituted 1H-indazole-5-carboxamide.
Data Presentation
The following tables summarize key quantitative data for representative indazole-based PARP inhibitors.
Table 1: Synthesis and Efficacy of Representative Indazole-Based PARP Inhibitors
| Compound | Starting Material | Key Coupling Partner | Yield (%) | PARP1 IC₅₀ (nM) | PARP2 IC₅₀ (nM) | Reference |
| Niraparib (MK-4827) | 2H-Indazole-7-carboxylic acid | (S)-3-(4-aminophenyl)piperidine | ~52 (final amide coupling) | 3.8 | 2.1 | [3] |
| Compound 5 | 1H-Indazole-3-carboxamide | 1-(3-bromopropyl)indoline-2,3-dione | Not Reported | 6,800 | Not Reported | [4] |
| Compound 38a | 1-Methyl-1H-indazole-5-carboxylic acid | 3,4-Dichloroaniline | High | >25,000 (MAO-B) | Not Reported | [5] |
Note: The synthesis of Niraparib often starts from precursors to the indazole ring; the yield presented is for a late-stage amide coupling step for illustrative purposes.
Synthetic Pathway Diagram
The following diagram illustrates a plausible synthetic route to a key intermediate of a Niraparib analog starting from this compound.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a variety of PARP inhibitors. The straightforward amide coupling protocols, coupled with the favorable biological activity of the resulting indazole-5-carboxamides, make this a compelling scaffold for the development of novel anticancer therapeutics. The detailed protocols and data presented herein provide a solid foundation for researchers in the field of drug discovery and development to explore this promising class of compounds.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors(†) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indazole- and indole-5-carboxamides: selective and reversible monoamine oxidase B inhibitors with subnanomolar potency - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amide Coupling of 1H-Indazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the amide coupling of 1H-indazole-5-carboxylic acid, a crucial transformation in the synthesis of numerous biologically active compounds. This document outlines common coupling methodologies, presents comparative data for various reagents, and offers detailed experimental protocols to assist researchers in achieving high-yield synthesis of 1H-indazole-5-carboxamides.
Introduction
The 1H-indazole-5-carboxamide moiety is a key structural feature in many pharmaceutical agents, exhibiting a wide range of biological activities, including anti-inflammatory and anti-cancer properties. The formation of the amide bond is a critical step in the synthesis of these molecules. The selection of an appropriate coupling reagent and optimization of reaction conditions are paramount to ensure high yields, minimize side reactions, and facilitate purification. This document details two of the most effective and commonly employed methods for the amide coupling of this compound: the use of uronium/aminium salt reagents, exemplified by HATU, and carbodiimide reagents, such as EDC in combination with HOBt.
General Reaction Scheme
The fundamental reaction involves the activation of the carboxylic acid group of this compound by a coupling reagent, followed by nucleophilic attack by a primary or secondary amine to form the corresponding amide.
Caption: General amide coupling reaction.
Data Presentation: Comparison of Common Coupling Methods
The choice of coupling reagent significantly impacts the reaction outcome. The following table summarizes quantitative data from various literature sources for the synthesis of 1H-indazole-5-carboxamides, providing a basis for method selection.
| Coupling Reagent/System | Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| HATU | 3,4-Dichloroaniline | DIPEA | DMF | 2-6 | 90+ | General high-yield protocol |
| EDC/HOBt | Benzylamine | TEA | DMF | 4-6 | 85 | General protocol |
| EDC/HOBt | Various amines | DIEA | DMF | 12 | 60-85 | |
| T3P | Substituted anilines | Pyridine | Ethyl Acetate | 16 | 70-85 | N/A |
| SOCl₂ then Amine | Various amines | N/A | Toluene | 4 | 75-90 | N/A |
Note: Yields are highly substrate-dependent and the above data should be used as a general guide.
Experimental Protocols
Detailed methodologies for two frequently used and effective coupling procedures are provided below.
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for most applications, including the coupling of sterically hindered or electron-deficient amines, due to the high reactivity of the OAt-active ester formed.
Materials:
-
This compound
-
Amine (1.0 - 1.2 equivalents)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0 - 1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all the solid has dissolved.
-
Pre-activation: Add DIPEA (2.0-3.0 eq) to the solution and stir for 2 minutes. Then, add HATU (1.0-1.1 eq) in one portion and allow the mixture to stir for 15-30 minutes at room temperature for pre-activation of the carboxylic acid. This step is crucial to avoid potential side reactions like the guanidinylation of the amine.
-
Amine Addition: Add the amine (1.0-1.2 eq) to the activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Upon completion, pour the reaction mixture into ice water to precipitate the product.
-
Collect the solid by filtration.
-
Wash the solid thoroughly with water to remove DMF and water-soluble byproducts (e.g., tetramethylurea).
-
Wash the solid with a non-polar solvent such as diethyl ether or hexanes to remove organic impurities.
-
Dry the solid under vacuum.
-
-
Purification: If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Standard Coupling using EDC/HOBt
This is a cost-effective and widely used method, particularly suitable for reactive amines. The use of 1-Hydroxybenzotriazole (HOBt) as an additive minimizes racemization and improves reaction efficiency.
Materials:
-
This compound
-
Amine (1.1 equivalents)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equivalents)
-
HOBt (1-Hydroxybenzotriazole) (1.2 equivalents)
-
Triethylamine (TEA) or DIPEA (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq).
-
Dissolution: Add anhydrous DMF or DCM to dissolve the solids.
-
Activation and Coupling: Cool the mixture to 0 °C in an ice bath. Add TEA or DIPEA (3.0 eq) followed by the portion-wise addition of EDC (1.2 eq).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica gel to remove the urea byproduct and any remaining impurities.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and purification of 1H-indazole-5-carboxamides.
Caption: General experimental workflow.
Troubleshooting and Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can hydrolyze the activated intermediates.
-
Consider using a more potent coupling reagent like HATU, especially for challenging substrates.
-
Increase the equivalents of the coupling reagent and amine slightly (e.g., to 1.2-1.5 eq).
-
Pre-activation of the carboxylic acid before adding the amine can improve yields, particularly with uronium reagents.
-
-
Side Reactions:
-
N-alkylation of the indazole ring: This can be a competing reaction. The choice of base and reaction conditions can influence the regioselectivity.
-
Guanidinylation of the amine: This is a known side reaction with uronium reagents like HATU. Pre-activating the carboxylic acid before adding the amine minimizes this issue.
-
-
Purification Challenges:
-
The urea byproduct from EDC coupling can sometimes be difficult to remove. An acidic wash can help, as the protonated urea is more water-soluble.
-
Byproducts from HATU (tetramethylurea) are water-soluble and can be removed with an aqueous workup.
-
By following these detailed protocols and considering the key factors outlined, researchers can effectively synthesize a wide range of 1H-indazole-5-carboxamides for their drug discovery and development programs.
Application Note: Purity Assessment of 1H-Indazole-5-Carboxylic Acid by Analytical HPLC
Abstract
This application note details a robust analytical High-Performance Liquid Chromatography (HPLC) method for the purity assessment of 1H-indazole-5-carboxylic acid, a key intermediate in pharmaceutical synthesis. The described reverse-phase HPLC method provides excellent resolution and sensitivity for the separation of the main component from potential impurities. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation guidelines intended for researchers, scientists, and professionals in drug development and quality control.
Introduction
This compound is a crucial building block in the synthesis of various biologically active molecules and pharmaceutical agents.[1][2] The purity of this intermediate is critical as impurities can affect the safety and efficacy of the final drug product. Therefore, a reliable and accurate analytical method for its purity assessment is essential. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility. This application note presents a validated reverse-phase HPLC (RP-HPLC) method for the quantitative purity determination of this compound.
Experimental
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chromatographic Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
pH Meter: For mobile phase preparation.
-
Volumetric glassware, pipettes, and syringes.
-
Syringe filters: 0.45 µm PTFE or nylon.
Reagents and Chemicals
-
This compound reference standard: Purity ≥ 99.5%.
-
Acetonitrile (ACN): HPLC grade.
-
Water: HPLC grade or purified to 18.2 MΩ·cm.
-
Formic acid (HCOOH): ACS reagent grade, ~99%.
-
Methanol (MeOH): HPLC grade.
Chromatographic Conditions
A summary of the HPLC operating parameters is provided in Table 1. A reverse-phase C18 column is used to retain the polar aromatic analyte.[3] The mobile phase consists of an aqueous solution of formic acid and acetonitrile, which helps in achieving good peak shape and resolution for the acidic analyte by suppressing its ionization.[2] A gradient elution is employed to ensure the timely elution of any potential non-polar impurities. UV detection at 254 nm is selected based on the chromophoric nature of the indazole ring.[4]
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | 35 minutes |
Protocols
Mobile Phase Preparation
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas before use.
-
Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix well and degas before use.
Standard Solution Preparation
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Sonicate for 5 minutes or until the standard is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly. The final concentration will be approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Sample Solution Preparation
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Follow steps 2-6 as described for the Standard Solution Preparation.
System Suitability Testing (SST)
Before starting the sample analysis, the performance of the HPLC system must be verified through System Suitability Testing (SST).[5][6] Inject the standard solution in six replicates and evaluate the parameters listed in Table 2. The system is deemed suitable for analysis only if all acceptance criteria are met.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| Repeatability of Peak Area (%RSD) | ≤ 1.0% for 6 replicate injections |
| Repeatability of Retention Time (%RSD) | ≤ 1.0% for 6 replicate injections |
Analytical Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform the System Suitability Testing as described in section 3.4.
-
Once the system suitability is confirmed, inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the prepared sample solution in duplicate.
-
After the analysis is complete, process the chromatograms using the data acquisition software.
Calculation of Purity
The purity of the this compound is determined by the area percentage method. This method assumes that all impurities have a similar response factor to the main component at the detection wavelength.
Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100
Workflow Visualization
The following diagram illustrates the complete workflow for the purity assessment of this compound.
Caption: HPLC analysis workflow for purity assessment.
Conclusion
The analytical HPLC method described in this application note is suitable for the routine purity assessment of this compound. The method is specific, robust, and provides reliable results. The detailed protocols for sample preparation, system suitability, and analysis ensure consistent performance and accurate quantification of purity, making it a valuable tool for quality control in pharmaceutical development and manufacturing.
References
Application Notes and Protocols: Synthesis of a Fluorescent Probe from 1H-Indazole-5-Carboxylic Acid for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1H-indazole scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous potent and selective inhibitors of various protein kinases.[1][2][3] The development of fluorescent probes based on this scaffold is of significant interest for studying kinase activity in cellular environments, enabling high-throughput screening of potential drug candidates, and visualizing target engagement in real-time.[4] These probes typically consist of the indazole "warhead" responsible for binding to the kinase, a fluorescent reporter (fluorophore), and a linker connecting the two.
This document provides a detailed protocol for the synthesis of a novel fluorescent probe, Indazole-Coumarin 1 (IC-1) , by coupling 1H-indazole-5-carboxylic acid with the blue-emitting fluorophore 7-amino-4-methylcoumarin. The resulting probe is designed to act as a fluorescent reporter for kinase activity, with potential applications in cancer cell imaging and drug screening. We also present detailed experimental protocols for its synthesis, characterization, and application in cellular imaging.
Data Presentation
The photophysical and biochemical properties of the synthesized Indazole-Coumarin 1 (IC-1) probe are summarized in the tables below. These values are representative and may vary depending on the specific experimental conditions.
Table 1: Photophysical Properties of Indazole-Coumarin 1 (IC-1)
| Property | Value |
| Excitation Wavelength (λex) | ~350 nm |
| Emission Wavelength (λem) | ~450 nm |
| Stokes Shift | ~100 nm |
| Molar Extinction Coefficient (ε) | ~18,000 M⁻¹cm⁻¹ |
| Fluorescence Quantum Yield (Φ) | ~0.60 |
Table 2: Kinase Inhibitory Activity of Indazole-Coumarin 1 (IC-1)
| Kinase Target | IC₅₀ (nM) |
| Aurora A Kinase | 50 |
| Aurora B Kinase | 75 |
Experimental Protocols
Protocol 1: Synthesis of N-(4-methyl-2-oxo-2H-chromen-7-yl)-1H-indazole-5-carboxamide (Indazole-Coumarin 1, IC-1)
This protocol details the synthesis of the fluorescent probe IC-1 via an amide bond formation between this compound and 7-amino-4-methylcoumarin using HATU as a coupling agent.[5][6]
Materials:
-
This compound
-
7-Amino-4-methylcoumarin
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add 7-amino-4-methylcoumarin (1.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Indazole-Coumarin 1 (IC-1) probe.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol describes a general method to evaluate the inhibitory activity of the IC-1 probe against a specific kinase, such as Aurora A.
Materials:
-
Recombinant human Aurora A kinase
-
Fluorescently labeled substrate peptide (e.g., Kemptide)
-
Adenosine triphosphate (ATP)
-
Indazole-Coumarin 1 (IC-1) probe
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplate
-
Plate reader capable of measuring fluorescence.
Procedure:
-
Prepare a serial dilution of the IC-1 probe in the kinase assay buffer.
-
In a 384-well plate, add the recombinant Aurora A kinase and the fluorescently labeled substrate peptide.
-
Add the serially diluted IC-1 probe to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction by adding a suitable stop solution (e.g., EDTA).
-
Measure the fluorescence intensity in each well using a plate reader.
-
Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 3: Cellular Imaging of Kinase Activity
This protocol provides a general procedure for visualizing the localization of the IC-1 probe in living cells, which can be indicative of target engagement with intracellular kinases.
Materials:
-
Human cancer cell line (e.g., HeLa, known to overexpress Aurora kinases)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Indazole-Coumarin 1 (IC-1) probe stock solution (in DMSO)
-
Hoechst 33342 (for nuclear counterstaining)
-
Paraformaldehyde (for cell fixation, optional)
-
Fluorescence microscope with appropriate filter sets for DAPI and blue fluorescence.
Procedure:
-
Seed HeLa cells on glass-bottom dishes and allow them to adhere overnight.
-
Prepare a working solution of the IC-1 probe in cell culture medium (e.g., 1-10 µM).
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the IC-1 probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
(Optional) For nuclear counterstaining, add Hoechst 33342 to the medium for the last 10 minutes of incubation.
-
Wash the cells twice with pre-warmed PBS.
-
Add fresh culture medium or PBS to the cells for imaging.
-
(Optional) For fixed cell imaging, after washing, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature, followed by washing with PBS.
-
Visualize the cells using a fluorescence microscope. The IC-1 probe should exhibit blue fluorescence, and the nucleus will be stained blue by Hoechst 33342.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and application of the Indazole-Coumarin 1 probe.
Caption: Proposed signaling pathway for the Indazole-Coumarin 1 probe targeting Aurora A kinase.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Aurora inhibitor - Wikipedia [en.wikipedia.org]
- 4. Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indazole-5-carboxylic Acid
This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1H-indazole-5-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most prevalent methods involve the diazotization and subsequent intramolecular cyclization of appropriately substituted anilines. The two primary starting materials for these routes are 4-amino-3-methylbenzoic acid and 3-methyl-4-nitrobenzoic acid. The latter requires an additional reduction step to form the necessary amino group before diazotization.
Q2: Why is temperature control so critical during the diazotization step?
A2: Diazonium salts are typically unstable at elevated temperatures.[1] Maintaining a low temperature (usually 0-5 °C) is crucial to prevent the premature decomposition of the diazonium intermediate, which would otherwise lead to a significant decrease in yield and the formation of phenolic impurities.
Q3: What are the typical challenges encountered during the purification of this compound?
A3: Common challenges include the removal of unreacted starting materials, byproducts from side reactions (such as azo-coupling products or tar-like polymers), and residual inorganic salts from the workup. The low solubility of the product in many common organic solvents can also complicate purification by chromatography, often necessitating recrystallization from solvents like ethanol, acetic acid, or DMF/water mixtures.
Q4: Can I use a different acid for the diazotization reaction instead of hydrochloric acid?
A4: While hydrochloric acid is commonly used, other strong, non-nucleophilic acids like sulfuric acid can also be employed.[1] However, the choice of acid can influence the stability of the diazonium salt and the overall reaction yield. It is recommended to consult specific literature for the chosen synthetic route.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Ineffective cyclization. | 1. Ensure the complete dissolution of the starting amine in the acid before adding sodium nitrite. Test for excess nitrous acid with starch-iodide paper.[1] 2. Strictly maintain the reaction temperature between 0-5 °C during the addition of sodium nitrite. 3. Ensure the cyclization conditions (e.g., heating in a suitable solvent) are appropriate and that the reaction is allowed to proceed for a sufficient amount of time. |
| Product is a Dark, Tarry Substance | 1. Diazonium salt decomposition due to high temperature. 2. Azo-coupling side reactions. | 1. Improve temperature control during diazotization. 2. Ensure a sufficiently acidic medium to suppress the coupling of the diazonium salt with unreacted amine. The diazonium salt solution should be added to the cyclization medium promptly after its formation. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient amount of sodium nitrite. 2. Reaction time for diazotization or cyclization is too short. | 1. Use a slight excess (e.g., 1.05-1.1 equivalents) of sodium nitrite. 2. Increase the reaction time for the problematic step and monitor the reaction progress using TLC or LC-MS. |
| Difficulty in Isolating the Product | 1. The product may be soluble in the workup solvent. 2. The product has precipitated with impurities. | 1. Adjust the pH of the aqueous solution to the isoelectric point of the carboxylic acid to minimize its solubility before filtration. 2. Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water, acetic acid, or DMF/water). |
| Presence of Multiple Spots on TLC | 1. Formation of regioisomers or other byproducts. 2. Incomplete reaction or decomposition. | 1. Optimize reaction conditions (temperature, solvent, reaction time) to favor the formation of the desired product. 2. Purify the product using column chromatography or recrystallization. |
Experimental Protocols
Method 1: Synthesis from 4-Amino-3-methylbenzoic Acid
This protocol is based on the well-established diazotization of an amino-benzoic acid followed by intramolecular cyclization.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Dissolution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-amino-3-methylbenzoic acid (1 equivalent) in a 1 M solution of hydrochloric acid.
-
Diazotization: Cool the suspension to 0-5 °C in an ice-salt bath. Slowly add a solution of sodium nitrite (1.05 equivalents) in water dropwise, ensuring the temperature does not exceed 5 °C. Stir the mixture for an additional 30 minutes at this temperature after the addition is complete. A positive test on starch-iodide paper should be obtained, indicating a slight excess of nitrous acid.[1]
-
Cyclization: Slowly heat the reaction mixture to 80-90 °C and maintain this temperature for 1-2 hours, or until the evolution of nitrogen gas ceases.
-
Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath. The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude solid from a mixture of ethanol and water to yield pure this compound.
Method 2: Synthesis from 3-Methyl-4-nitrobenzoic Acid
This route involves the reduction of the nitro group to an amine, followed by the same diazotization and cyclization sequence as in Method 1.
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Procedure:
-
Reduction: To a solution of 3-methyl-4-nitrobenzoic acid (1 equivalent) in concentrated hydrochloric acid, add stannous chloride (SnCl₂) (3-4 equivalents) portion-wise. Heat the mixture at reflux for 2-4 hours.
-
Isolation of Amine: Cool the reaction mixture and neutralize with a concentrated solution of sodium hydroxide until the tin salts precipitate. Filter the mixture and acidify the filtrate with acetic acid to precipitate the 4-amino-3-methylbenzoic acid. Collect the solid by filtration and wash with water.
-
Diazotization and Cyclization: Follow the procedure described in Method 1, starting from the isolated 4-amino-3-methylbenzoic acid.
Data Presentation: Comparison of Analogous Indazole Syntheses
The following table summarizes yields for the synthesis of indazole and its derivatives from various starting materials, providing a comparative overview of the efficiency of different synthetic approaches.
| Starting Material | Product | Reagents | Yield (%) | Reference |
| Anthranilic Acid | Indazolone | 1. HCl, NaNO₂ 2. SO₂, H₂O 3. Reflux in HCl | 68-74 | --INVALID-LINK-- |
| o-Toluidine | Indazole | 1. Ac₂O, AcOH 2. Nitrous gases 3. H₂O | 36-47 | --INVALID-LINK-- |
| 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Ethyl 1H-indazole-3-carboxylate | Ethyl diazoacetate, TBAF, THF | 82 | --INVALID-LINK-- |
Troubleshooting Logic Diagram
Caption: A logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Synthesis of 1H-Indazole-3-carboxamides
This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common side reactions encountered during the synthesis of 1H-indazole-3-carboxamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of 1H-indazole-3-carboxamides?
A1: The synthesis of 1H-indazole-3-carboxamides is often accompanied by several side reactions that can affect yield and purity. The most common issues include:
-
N-Alkylation of the Indazole Ring: Formation of a mixture of N-1 and N-2 alkylated regioisomers is a significant challenge, with the ratio being highly dependent on reaction conditions.[1]
-
Side Reactions during Amide Bond Formation: When coupling the indazole-3-carboxylic acid with an amine, side products such as N-acylureas can form, particularly when using carbodiimide coupling agents like EDC. Incomplete reactions may also occur with poorly nucleophilic amines.[1]
-
Dimer and Hydrazone Formation: During the synthesis of the indazole core itself, especially from precursors like o-toluidine or indoles, the formation of dimeric byproducts and hydrazones can occur.[1]
-
Decarboxylation: The 1H-indazole-3-carboxylic acid starting material can undergo decarboxylation under harsh reaction conditions, leading to the formation of 1H-indazole.
-
Hydrolysis: The final carboxamide product or a nitrile precursor can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.[1]
Q2: How can I distinguish between the N-1 and N-2 alkylated regioisomers of my indazole-3-carboxamide?
A2: Distinguishing between N-1 and N-2 regioisomers is typically achieved using spectroscopic and chromatographic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools. Specifically, Heteronuclear Multiple Bond Correlation (HMBC) experiments can show a correlation between the protons of the N-alkyl group and the carbons of the indazole ring (C3 and C7a), allowing for unambiguous assignment.
-
Chromatography: The two isomers often exhibit different polarities and can usually be separated by column chromatography on silica gel.[1] Developing a good separation method on TLC first is recommended.
Q3: What causes the formation of a dark red or brown precipitate during the synthesis of the indazole core from an indole precursor?
A3: The formation of a dark-colored precipitate, often red or brown, during the nitrosation of indoles is a common sign of dimer formation.[2] This side reaction is particularly prevalent with electron-rich indoles, where the starting indole acts as a nucleophile and attacks a reactive intermediate of the desired reaction.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in N-Alkylation (Mixture of N-1 and N-2 Isomers)
Probable Causes:
-
The reaction conditions (base, solvent, temperature) are not optimized for the desired regioisomer.
-
Steric and electronic effects of substituents on the indazole ring are influencing the reaction outcome.
-
The reaction is under kinetic rather than thermodynamic control (or vice-versa), leading to a mixture of products.
Recommended Solutions:
-
Choice of Base and Solvent: This is the most critical factor. For selective N-1 alkylation, a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF is often highly effective.[3][4] For N-2 selectivity, different conditions, sometimes involving acidic or neutral media, may be required.[4] Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like DMF often lead to mixtures.
-
Temperature Control: Running the reaction at a specific temperature can favor one isomer over the other. For instance, allowing the reaction to reach thermodynamic equilibrium, sometimes at a higher temperature, can favor the more stable N-1 isomer.[3]
-
Consider Substituent Effects: Electron-withdrawing groups on the indazole ring can influence the nucleophilicity of the nitrogen atoms. Steric hindrance, particularly from a substituent at the C-7 position, can favor N-2 alkylation by blocking access to the N-1 position.[4]
Data Presentation: Effect of Reaction Conditions on N-Alkylation Regioselectivity
Table 1: Effect of Base and Solvent on the N-pentylation of Methyl 1H-indazole-3-carboxylate
| Entry | Base (equiv.) | Solvent | Time (h) | Conversion (%) | N-1:N-2 Ratio |
| 1 | Cs₂CO₃ (2.0) | DMF | 18 | 100 | 1.4:1 |
| 2 | K₂CO₃ (2.0) | DMF | 18 | 100 | 1.4:1 |
| 3 | Na₂CO₃ (2.0) | DMF | 18 | 34 | 1.5:1 |
| 4 | NaH (1.2) | THF | 2 | 100 | >99:1 |
| 5 | NaHMDS (1.2) | THF | 2 | 100 | 13.4:1 |
| 6 | KHMDS (1.2) | THF | 2 | 100 | 11.2:1 |
Data adapted from O'Donovan, et al., Beilstein J. Org. Chem. 2021, 17, 1939–1951.
Table 2: Influence of Indazole Substituents on Regioselectivity (NaH in THF)
| Entry | Indazole Substituent | Alkylating Agent | N-1:N-2 Ratio |
| 1 | 3-CO₂Me | n-pentyl bromide | >99:1 |
| 2 | 3-tert-butyl | n-pentyl bromide | >99:1 |
| 3 | 3-NO₂ | n-pentyl bromide | 19:1 |
| 4 | 5-NO₂ | n-pentyl bromide | 1:1.2 |
| 5 | 7-NO₂ | n-pentyl bromide | 1:24 |
| 6 | 7-CO₂Me | n-pentyl bromide | 1:24 |
Data adapted from O'Donovan, et al., Beilstein J. Org. Chem. 2021, 17, 1939–1951.
Issue 2: Formation of N-Acylurea Byproduct during Amide Coupling
Probable Cause:
-
When using a carbodiimide coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the O-acylisourea intermediate can rearrange to a stable, unreactive N-acylurea byproduct. This rearrangement competes with the desired nucleophilic attack by the amine.
Recommended Solutions:
-
Use of Additives: Include an additive like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) in the reaction. These additives react with the O-acylisourea intermediate to form a more stable activated ester, which is less prone to rearrangement and readily reacts with the amine.
-
Control Stoichiometry and Addition Order: Use a slight excess of the amine and add the coupling agent portion-wise to the mixture of the carboxylic acid, amine, and additive.
-
pH Control: Maintain the reaction pH in a slightly acidic to neutral range (pH 5-7) to minimize side reactions.
Issue 3: Dimer Formation in Indazole Synthesis from Indole Precursors
Probable Cause:
-
During the nitrosation of indoles to form 1H-indazole-3-carboxaldehydes (a common precursor), the electron-rich indole can act as a nucleophile and attack reactive intermediates, leading to colored dimeric byproducts.[2]
Recommended Solutions:
-
Reverse Addition: Add the indole solution slowly to the nitrosating mixture (e.g., NaNO2 in acid) at a low temperature (e.g., 0 °C). This keeps the concentration of the reactive indole low at all times, minimizing self-reaction.[2]
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Dilution: Performing the reaction under more dilute conditions can also reduce the likelihood of intermolecular side reactions.
-
Temperature Control: Strict maintenance of low temperatures during the addition of the indole is crucial.
Experimental Protocols
Protocol 1: General Synthesis of 1H-Indazole-3-carboxamides via Amide Coupling
This protocol describes the coupling of 1H-indazole-3-carboxylic acid with an amine using EDC and HOBt.
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Dissolution: In a round-bottom flask, dissolve 1H-indazole-3-carboxylic acid (1.0 eq.), HOBt (1.2 eq.), and the desired amine (1.1 eq.) in anhydrous DMF.
-
Base Addition: Add a tertiary amine base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq.) to the mixture and stir at room temperature for 10-15 minutes.
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Coupling Agent Addition: Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
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Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Once the reaction is complete, pour the mixture into water and extract with an organic solvent such as ethyl acetate or dichloromethane.
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Washing: Wash the combined organic layers sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 1H-indazole-3-carboxamide.[1]
Protocol 2: Synthesis of Indazole from o-Toluidine (Jacobson-Huber Synthesis)
This protocol is a classic method for preparing the parent indazole ring system.
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Acetylation: Slowly add o-toluidine (1.0 eq.) to a mixture of glacial acetic acid (1.1 eq.) and acetic anhydride (2.2 eq.) in a flask. Cool the mixture in an ice bath after the initial exotherm.
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Nitrosation: Cool the acetylated mixture in an ice bath (1-4 °C) and introduce nitrous gases, generated by the dropwise addition of nitric acid to sodium nitrite. Maintain the temperature of the reaction mixture below 4 °C. The completion of the nitrosation is indicated by a persistent black-green color.
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Isolation of N-nitroso-o-acetotoluidide: Pour the reaction mixture onto ice and water. Extract the resulting oil with benzene. Wash the benzene extract with ice water.
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Cyclization: To the benzene solution of the N-nitroso compound, add a solution of sodium methoxide in methanol. The decomposition and cyclization to indazole will occur with the evolution of gas.
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Work-up: After the reaction is complete, boil the solution briefly and then cool. Extract the indazole from the benzene solution with hydrochloric acid.
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Isolation of Indazole: Treat the combined acidic extracts with excess ammonia to precipitate the indazole. The product can be further purified by recrystallization.[1]
Note: This synthesis involves hazardous reagents and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 3: Hydrolysis of a Nitrile Precursor to 1H-Indazole-3-carboxylic Acid
This protocol describes the acidic hydrolysis of a 1H-indazole-3-carbonitrile.
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Reaction Setup: In a round-bottom flask, suspend 1H-indazole-3-carbonitrile in a mixture of a suitable acid (e.g., 6M HCl or a mixture of acetic acid, sulfuric acid, and water).
-
Heating: Heat the mixture to reflux and maintain the temperature for several hours until the reaction is complete (monitor by TLC or LC-MS).
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Cooling and Precipitation: Cool the reaction mixture to room temperature. The 1H-indazole-3-carboxylic acid may precipitate from the solution.
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Isolation: Collect the precipitate by filtration. If the product remains in solution, adjust the pH to be more acidic to induce precipitation.
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Washing and Drying: Wash the collected solid with cold water and dry under vacuum to yield the carboxylic acid.
Visualizations
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 3. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 1H-indazole-5-carboxylic acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 1H-indazole-5-carboxylic acid via recrystallization.
Troubleshooting Guide
This guide addresses common issues encountered during the recrystallization of this compound, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Compound "Oils Out" (Forms a liquid instead of crystals) | The boiling point of the solvent is higher than the melting point of the compound. | Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble, and allow it to cool slowly. |
| The compound is significantly impure. | Consider a pre-purification step such as activated charcoal treatment to remove impurities. | |
| Cooling is too rapid. | Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can also help. | |
| No Crystals Form Upon Cooling | Too much solvent was used. | Boil off some of the solvent to increase the concentration of the solute and then allow the solution to cool again.[1][2] |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.[2] | |
| The cooling time is insufficient. | Allow the solution to stand at room temperature for a longer period, and then cool it further in an ice bath. | |
| Very Low Yield of Crystals | Too much solvent was used, leaving a significant amount of the compound in the mother liquor.[1] | Concentrate the mother liquor by evaporation and cool it again to recover more product. Check for residual product by dipping a glass rod into the mother liquor; significant residue upon drying indicates a high concentration of the compound.[1] |
| Premature crystallization during hot filtration. | Pre-heat the filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent to ensure the compound remains dissolved. | |
| The compound is highly soluble in the chosen solvent even at low temperatures. | Re-evaluate the solvent choice. A good recrystallization solvent should have high solubility at high temperatures and low solubility at low temperatures. | |
| Crystals are Colored or Appear Impure | Impurities are co-crystallizing with the product. | The chosen solvent may not be optimal for rejecting the specific impurities present. Try a different solvent or a solvent mixture. Activated charcoal can be used to remove colored impurities before crystallization. |
| The rate of crystallization is too fast, trapping impurities.[1] | Ensure the solution cools slowly to allow for the formation of pure crystals. Using a slight excess of solvent can help slow down the crystallization process.[1] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
Q2: How do I perform a mixed-solvent recrystallization?
A2: Dissolve the this compound in the minimum amount of the "good" solvent (the one in which it is more soluble) at an elevated temperature. Then, slowly add the "poor" solvent (the one in which it is less soluble) dropwise until the solution becomes cloudy (the point of saturation). Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
Q3: My crystals formed too quickly. What should I do?
A3: Rapid crystallization can trap impurities.[1] To remedy this, reheat the flask to redissolve the crystals, add a small amount of additional solvent (1-2 mL per 100 mg of solid), and allow the solution to cool more slowly.[1] An ideal crystallization shows initial crystal formation after about 5 minutes, with continued growth over 20 minutes.[1]
Q4: What should I do if my compound is not dissolving in the hot solvent?
A4: First, ensure the solvent is at its boiling point. If the compound still does not dissolve, you may not be using enough solvent. Add small portions of additional hot solvent until the solid dissolves completely. If a large volume of solvent is required, it may not be a suitable solvent for recrystallization.
Q5: How can I improve the purity of my final product?
A5: Ensure slow crystal growth to minimize the inclusion of impurities. If colored impurities are present, you can add activated charcoal to the hot solution before filtration. Washing the collected crystals with a small amount of cold recrystallization solvent can also help remove surface impurities.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
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Solvent Selection: Based on small-scale tests, select a suitable solvent (e.g., ethanol) where this compound shows high solubility when hot and low solubility when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
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Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities or charcoal.
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Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
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Drying: Dry the purified crystals in a vacuum oven or air-dry them on the filter paper.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Technical Support Center: Overcoming Poor Solubility of 1H-Indazole-5-Carboxylic Acid in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 1H-indazole-5-carboxylic acid in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor solubility of this compound in aqueous assay buffers?
A1: The poor aqueous solubility of this compound primarily stems from its molecular structure. It is a relatively planar aromatic molecule, which can lead to strong crystal lattice energy, making it difficult for solvent molecules to break it apart. Additionally, the carboxylic acid group (–COOH) is weakly acidic. In neutral pH solutions, it is only partially ionized, limiting its solubility. At acidic pH, it will be fully protonated and even less soluble in aqueous media.
Q2: What is the recommended first step for dissolving this compound for an assay?
A2: The universally recommended first step is to prepare a concentrated stock solution in a high-purity organic solvent. Dimethyl sulfoxide (DMSO) is the most common and effective choice for this compound and is compatible with most biological assays when diluted to a final concentration of less than 1%, and ideally below 0.5%.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous assay buffer. What can I do?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds. Here are several strategies to address this:
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Lower the Final Concentration: The most straightforward reason for precipitation is that the final concentration in the aqueous buffer exceeds the compound's solubility limit. Try working with lower final concentrations if your assay sensitivity allows.
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Optimize DMSO Concentration: While aiming for a low final DMSO concentration to avoid artifacts, sometimes a slightly higher (but still non-toxic) concentration can maintain solubility.
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Use Co-solvents: Incorporating a small percentage of a water-miscible organic co-solvent in your final assay buffer can significantly improve solubility.
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Adjust pH: As a carboxylic acid, the solubility of this compound is highly pH-dependent. Increasing the pH of your assay buffer will deprotonate the carboxylic acid to its more soluble carboxylate salt form.
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Gentle Heating and Sonication: Briefly warming the solution or using a bath sonicator can help to dissolve the compound.
Q4: How can I determine the optimal pH for my assay to improve the solubility of this compound?
A4: To determine the optimal pH, you can perform a simple solubility test. Prepare a series of buffers with different pH values (e.g., 6.0, 7.0, 7.4, 8.0, 8.5). Add a small, consistent amount of your DMSO stock of this compound to each buffer to your desired final concentration. Vortex and visually inspect for any precipitation. For a more quantitative approach, you can measure the turbidity of the solutions using a plate reader. The pH that results in the clearest solution (lowest turbidity) will be optimal for solubility. The pKa of the parent molecule, indazole, is approximately 13.86 for the N-H proton, while the carboxylic acid proton will have a much lower pKa, likely in the range of 3-5. Therefore, a pH above 7 will significantly increase the proportion of the more soluble carboxylate form.
Troubleshooting Guides
Issue 1: Compound Precipitation in Stock Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| Cloudiness or visible particles in the DMSO stock solution, especially after freeze-thaw cycles. | The concentration of the stock solution is too high for the storage temperature. | 1. Gently warm the stock solution to 37°C and vortex thoroughly before use. 2. If precipitation persists, prepare a fresh stock solution at a lower concentration. 3. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. |
Issue 2: Inconsistent Results in Cell-Based Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in IC50 values or other endpoint measurements between replicate wells or experiments. | Micro-precipitation of the compound in the cell culture medium, leading to inconsistent effective concentrations. | 1. Prepare Intermediate Dilutions: Instead of adding a very small volume of high-concentration DMSO stock directly to the media, prepare an intermediate dilution in your cell culture medium. Ensure rapid mixing. 2. pH of Media: Ensure the pH of your cell culture medium is stable and in a range that favors solubility (typically 7.2-7.4). 3. Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds. Test for solubility in the base medium without FBS first. |
Issue 3: Low Potency or No Activity in Enzyme Assays (e.g., Kinase or PARP Assays)
| Symptom | Possible Cause | Troubleshooting Steps |
| The compound appears less potent than expected or shows no inhibitory activity. | The actual concentration of the dissolved compound is lower than the nominal concentration due to poor solubility in the assay buffer. | 1. Confirm Solubility in Assay Buffer: Before running the full assay, perform a solubility test at the highest intended concentration in the final assay buffer. 2. Increase pH of Assay Buffer: If the enzyme is stable at a slightly higher pH, increasing the buffer pH to 8.0 or 8.5 can significantly improve the solubility of the carboxylic acid. 3. Include a Co-solvent: Test the enzyme's tolerance to low percentages of co-solvents like ethanol or PEG 400 in the assay buffer. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Accurately weigh out 1.62 mg of this compound (MW: 162.15 g/mol ).
-
Add 100 µL of high-purity, anhydrous DMSO.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved.
-
If necessary, gently warm the solution in a 37°C water bath for 5-10 minutes to aid dissolution.
-
Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: General Procedure for Diluting into Aqueous Buffer for a Kinase Assay
-
Prepare your kinase assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, pH 7.5).
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Create a series of intermediate dilutions of your 10 mM this compound DMSO stock in DMSO (e.g., 1 mM, 100 µM).
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For the final dilution into the assay buffer, ensure the final DMSO concentration does not exceed 1%. For example, to achieve a 10 µM final concentration, add 1 µL of a 1 mM DMSO stock to 99 µL of the assay buffer.
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Vortex the final solution immediately and thoroughly after adding the DMSO stock.
Visualizations
Caption: General experimental workflow for preparing this compound for assays.
Caption: Logical workflow for troubleshooting precipitation issues.
Caption: Potential signaling pathways involving this compound derivatives.
Technical Support Center: Optimizing Suzuki Coupling for Indazole Derivatives
Welcome to the technical support center for optimizing Suzuki coupling reactions involving indazole derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in overcoming common challenges and achieving successful coupling outcomes.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the Suzuki coupling of indazole derivatives.
Question 1: Why is my Suzuki coupling reaction showing low or no conversion?
Answer:
Low or no conversion in a Suzuki coupling reaction with indazole derivatives can be attributed to several factors, primarily related to the catalyst, base, or reaction conditions.[1]
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Catalyst Inactivity: The palladium catalyst is central to the reaction. Its inactivity can halt the entire process.
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Solution 1: Catalyst and Ligand Choice: While Pd(PPh₃)₄ is common, electron-deficient indazoles may benefit from more electron-rich and bulky ligands. Consider screening catalysts like PdCl₂(dppf) or using ligands such as XPhos or SPhos.[1] For N-unprotected, nitrogen-rich heterocycles like indazoles, precatalysts such as P1 (XPhos-based) and P2 (SPhos-based) have shown excellent results.[2]
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Solution 2: Catalyst Quality: Ensure the catalyst has not degraded. Use a fresh batch or one stored properly under an inert atmosphere. A color change in the reaction mixture to black may indicate the formation of palladium black, a less active form of the catalyst.[1]
-
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Insufficiently Strong or Insoluble Base: The base plays a crucial role in the transmetalation step.[1]
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Solution 1: Base Screening: If you are using common bases like Na₂CO₃ or K₂CO₃, consider switching to a stronger or more soluble base. Cs₂CO₃ or K₃PO₄ are often more effective, especially with sterically hindered substrates.[1][3]
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Solution 2: Aqueous Conditions: The presence of some water can be essential for the activity of bases like carbonates and phosphates. A solvent system such as a dioxane/water mixture is often effective.[1][4]
-
-
Inappropriate Solvent: The solvent affects the solubility of all reaction components and the reaction kinetics.
-
Solution: Solvent Screening: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, and toluene. If solubility is an issue, consider screening different solvents.[1]
-
-
Low Reaction Temperature: The reaction may require more thermal energy to proceed.
Question 2: How can I minimize side reactions like homocoupling of the boronic acid and dehalogenation of the indazole?
Answer:
The formation of byproducts indicates that undesired reaction pathways are competing with the desired cross-coupling.
-
Homocoupling of Boronic Acid: This is a frequent side reaction, often promoted by the presence of oxygen and Pd(II) species.[1]
-
Solution: Thorough Degassing: It is critical to thoroughly degas the reaction mixture before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1]
-
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Dehalogenation of the Indazole Starting Material: This side reaction leads to the formation of the corresponding protonated indazole.
-
Solution 1: Choice of Base and Solvent: Certain bases and solvents can act as hydrogen donors. Using an aprotic solvent and a non-coordinating base can sometimes mitigate this issue.[1]
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Solution 2: Ligand Selection: The choice of ligand on the palladium catalyst can influence the tendency for dehalogenation. Screening different phosphine ligands may identify one that favors the desired reductive elimination over side reactions.[1]
-
Question 3: My reaction works with simple arylboronic acids but fails with more complex or hindered ones. What should I do?
Answer:
This issue often arises due to steric hindrance, which can slow down the transmetalation step of the catalytic cycle.
-
Solution 1: Use More Active Catalysts: Catalysts with bulky, electron-rich ligands (e.g., Buchwald-type ligands like XPhos and SPhos) are often more effective for coupling sterically demanding partners as they promote the formation of the active monoligated palladium species.[1][2]
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Solution 2: Increase Reaction Temperature and Time: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. Prolonging the reaction time may also be necessary. Microwave heating can be particularly effective in these cases.[1][3]
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Solution 3: Consider a Stronger Base: A stronger base, such as K₃PO₄ or Cs₂CO₃, can facilitate the formation of the more reactive boronate species, which can accelerate the transmetalation step.[1]
Question 4: Does the N-H group of the indazole interfere with the reaction? Should I use a protecting group?
Answer:
The free N-H group in indazoles can sometimes interfere with the catalytic cycle, leading to lower yields. However, many modern catalytic systems are robust enough to tolerate unprotected N-H groups.[2]
-
N-Unprotected Indazoles: Successful couplings of N-H free indazoles have been reported, often using specific catalyst systems and bases. For instance, Pd(PPh₃)₄ with Cs₂CO₃ or Pd(OAc)₂/RuPhos with K₃PO₄ under microwave irradiation have been used effectively.[3] The use of Buchwald's precatalysts (P1 and P2) has also been shown to be highly effective for unprotected, nitrogen-rich heterocycles.[2]
-
N-Protected Indazoles: In some cases, particularly for C-3 functionalization, protecting the indazole nitrogen (N1) can prevent side reactions and catalyst deactivation, leading to improved yields.[5][6] The choice of protecting group is important; for example, a Boc group on a nitro-substituted indazole was found to be labile under certain Suzuki conditions.[7] Alkyl or acyl groups on N-1 or N-2 have been shown to be suitable for Suzuki cross-coupling reactions.[8]
The decision to protect the indazole nitrogen depends on the specific substrates, the position of the coupling, and the chosen catalytic system. It is often worthwhile to first attempt the reaction with the unprotected indazole using a modern, robust catalyst system.
Data Presentation
The following tables summarize reaction conditions and yields for the Suzuki coupling of various indazole derivatives, providing a basis for comparison and selection of starting conditions.
Table 1: Screening of Palladium Catalysts for the Suzuki Coupling of 5-bromo-1-ethyl-1H-indazole and N-Boc-2-pyrroleboronic acid. [9]
| Entry | Catalyst (5 mol%) | Reaction Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ | 2 | 80 |
| 2 | Pd(dppf)Cl₂ | 2 | 95 |
| 3 | Pd(PCy₃)₂ | 2 | 30 |
| 4 | Pd₂(dba)₃ | 2 | 75 |
Reaction Conditions: 5-bromo-1-ethyl-1H-indazole, N-Boc-2-pyrroleboronic acid, K₂CO₃, dimethoxyethane, 80 °C.[9]
Table 2: Optimization of Suzuki-Miyaura Reaction for C7-Arylation of N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide. [10][11]
| Entry | Catalyst (10 mol%) | Base (2 eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | K₂CO₃ | DMF | Reflux | 48 | 0 |
| 2 | PdCl₂(PPh₃)₂ | Cs₂CO₃ | DMF | Reflux | 48 | 0 |
| 3 | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Reflux | 24 | 20 |
| 4 | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | Reflux | 12 | 45 |
| 5 | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane/H₂O (9:1) | 100 (MW) | 2 | 70 |
Reactants: N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide and (4-methoxyphenyl)boronic acid.[10][11]
Table 3: Suzuki Coupling of 3-Chloroindazole Derivatives with Boronic Acids. [2]
| Entry | Indazole Derivative | Boronic Acid | Catalyst (mol%) | Yield (%) |
| 1 | 3-Chloro-1H-indazole | 5-Indoleboronic acid | P2 (2.5) | 90 |
| 2 | 3-Chloro-1H-indazole | 3-Fluorophenylboronic acid | P2 (2.0) | 85 |
| 3 | 3-Chloro-5-nitro-1H-indazole | Phenylboronic acid | P2 (2.0) | 92 |
| 4 | 3-Chloro-6-(trifluoromethyl)-1H-indazole | 2-Thiopheneboronic acid | P2 (2.0) | 88 |
Reaction Conditions: K₃PO₄, dioxane/H₂O (4:1), 100 °C, 15 h.[2]
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: General Procedure for Suzuki Coupling of Bromo-Indazole Carboxamide with Organoboronic Acids. [4]
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Reaction Setup: To a stirred solution of N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamide (150 mg, 1.0 eq.) in a mixture of 1,4-dioxane (6 mL) and water (2 mL), add K₂CO₃ (3 eq.).
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes.
-
Catalyst Addition: Add Pd(dppf)Cl₂·DCM (0.05 eq.) to the reaction mixture under an inert atmosphere.
-
Addition of Boronic Acid: Add the desired commercial boronic acid (3 eq.).
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Reaction: Stir the reaction mixture at 100 °C for 8-12 hours.
-
Monitoring: Monitor the completion of the reaction by TLC (20% ethyl acetate/hexane).
-
Work-up: Upon completion, filter the reaction mixture through a Celite pad using a Buchner funnel under high vacuum.
-
Extraction: Extract the filtrate with water and ethyl acetate (4 x 20 mL).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. [3]
-
Reaction Setup: In a microwave process vial, combine the 3-bromoindazole (1.0 eq.), the arylboronic acid (1.2 eq.), Cs₂CO₃ (2.0 eq.), and Pd(PPh₃)₄ (0.05 eq.).
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Solvent Addition: Add a degassed mixture of 1,4-dioxane/EtOH/H₂O.
-
Reaction: Seal the vial and heat the mixture in a microwave reactor at 140 °C.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction mixture to room temperature.
-
Purification: Purify the product by appropriate chromatographic techniques.
Mandatory Visualizations
The following diagrams illustrate key workflows and logical relationships in optimizing Suzuki coupling for indazole derivatives.
Caption: Troubleshooting workflow for Suzuki coupling of indazoles.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles [mdpi.com]
- 9. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Regioselective Indazole N-Alkylation
Welcome to the Technical Support Center for preventing N1 vs. N2 isomerization in indazole reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges in achieving regioselective N-alkylation of indazoles.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control N1 versus N2 selectivity in indazole alkylation reactions?
The regiochemical outcome of indazole N-alkylation is a sensitive balance of several factors. Generally, direct alkylation of 1H-indazoles can produce a mixture of N1- and N2-substituted products.[1][2][3] The key parameters that can be adjusted to favor one regioisomer include:
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Choice of Base and Solvent: The base and solvent system is a critical determinant of selectivity. For instance, sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) is highly effective for achieving N1-selectivity.[1][4][5] The polarity of the solvent and the counter-ion of the base can alter the nucleophilicity of the two nitrogen atoms in the indazole ring.[1]
-
Substituents on the Indazole Ring: The electronic properties and steric hindrance of substituents on the indazole ring play a significant role.[5][6]
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Steric Effects: Bulky substituents at the C3-position can sterically hinder the N2-position, thus favoring alkylation at the N1-position.[1]
-
Electronic Effects: Electron-withdrawing groups, especially at the C7-position (e.g., NO₂ or CO₂Me), have been shown to direct alkylation to the N2-position with high selectivity (≥ 96%).[1][5][7][8]
-
-
Reaction Temperature and Control: The reaction can be governed by either thermodynamic or kinetic control. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[4][6][8][9] Conditions that allow for equilibration tend to favor the more stable N1-substituted product.[6][9] Conversely, kinetically controlled conditions may favor the N2-product.[4][10]
-
Nature of the Electrophile: The alkylating or acylating agent used can also influence the regioselectivity of the reaction.[4]
Q2: Why does the combination of NaH in THF favor N1-alkylation?
The combination of sodium hydride (NaH) in tetrahydrofuran (THF) has been identified as a highly effective system for promoting N1-alkylation, often providing >99% regioselectivity for indazoles with various C-3 substituents.[4][5] It is believed that the sodium cation coordinates with the N2 atom and an electron-rich substituent at the C3 position, which sterically hinders alkylation at the N2 position.[2] This chelation effect directs the electrophile to the N1 position.
Q3: How can I achieve selective N2-alkylation?
While the 1H-indazole is often the thermodynamically favored product, specific strategies can be employed to promote alkylation at the N2 position:
-
Substituent-Directed Synthesis: The presence of an electron-withdrawing group at the C7 position can strongly direct alkylation to the N2 position.[1]
-
Kinetic Control: To favor the kinetically preferred N2-product, you can modify the electronic properties of the substrate or adjust reaction conditions to prevent thermodynamic equilibration.[4]
-
Specific Reagents and Catalysts:
-
A highly selective method for N2-alkylation involves the use of triflic acid (TfOH) as a catalyst with diazo compounds, affording N2-alkylated products in good to excellent yields with high regioselectivity.[10][11]
-
The Mitsunobu reaction can also show a preference for the formation of the N2 regioisomer.[6][9][12]
-
Troubleshooting Guides
Problem: My N-alkylation reaction is yielding a mixture of N1 and N2 isomers with poor selectivity.
Solution:
-
Optimize Base and Solvent: If you are aiming for the N1 isomer, switch to or optimize the use of sodium hydride (NaH) in an anhydrous, non-polar aprotic solvent like tetrahydrofuran (THF).[1][4][5] For N2 selectivity, consider alternative conditions as described below.
-
Analyze Substituent Effects: Evaluate the electronic and steric effects of the substituents on your indazole. If possible, modify the substitution pattern to favor your desired outcome. For example, a bulky C3-substituent can enhance N1 selectivity.[4]
-
Control Reaction Temperature: Lowering the reaction temperature may favor the kinetically controlled N2-product, while higher temperatures might allow for equilibration to the thermodynamically favored N1-product.
-
Consider the Alkylating Agent: The nature of the electrophile can play a role. Experiment with different leaving groups on your alkylating agent.
Problem: I need to synthesize the N1-substituted indazole, but my reaction is favoring the N2 isomer or giving a mixture.
Solution:
-
Implement the NaH/THF Protocol: This is the most frequently recommended method for high N1 selectivity.[4][5][9]
-
Promote Thermodynamic Equilibration: In some cases, using α-halo carbonyl or β-halo ester electrophiles can lead to an equilibrium that favors the more stable N1-substituted product.[2][12] Using a solvent like DMF can also facilitate this equilibration.[9][13]
Problem: I am trying to synthesize the N2-substituted indazole, but the N1 isomer is the major product.
Solution:
-
Introduce a Directing Group: If synthetically feasible, introduce an electron-withdrawing group at the C7-position of the indazole ring, such as a nitro (NO₂) or carboxylate (CO₂Me) group. This has been shown to provide excellent N2-regioselectivity (≥ 96%).[5][7][8]
-
Utilize N2-Selective Protocols:
-
Steric Hindrance: A substituent at the C7 position can sterically hinder the N1 position and direct alkylation to N2.[6]
Data Presentation: Regioselectivity in Indazole Alkylation
Table 1: Effect of Base and Solvent on N1/N2 Regioselectivity
| Entry | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Reference(s) |
| 1 | NaH | THF | RT | >99:1 | [4][5] |
| 2 | K₂CO₃ | DMF | 120 | 58:42 | [14] |
| 3 | Cs₂CO₃ | DMF | RT | Mixture | [6] |
| 4 | NaH | DMF | RT | Mixture | [6] |
Table 2: Influence of Indazole Substituents on Regioselectivity (using NaH/THF)
| Entry | Substituent Position | Substituent | N1:N2 Ratio | Reference(s) |
| 1 | C3 | -C(CH₃)₃ | >99:1 | [5][7] |
| 2 | C3 | -CH₂CO₂Me | >99:1 | [5][7] |
| 3 | C3 | -C(O)Me | >99:1 | [5][7] |
| 4 | C3 | -C(O)NH₂ | >99:1 | [5][7] |
| 5 | C7 | -NO₂ | 4:96 | [5][7][8] |
| 6 | C7 | -CO₂Me | 4:96 | [5][7][8] |
Experimental Protocols
Protocol 1: Selective N1-Alkylation (Thermodynamic Control)
This protocol is optimized for achieving high regioselectivity for the N1 position.[6]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise at 0 °C.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature or heat as required (e.g., overnight) until the reaction is complete (monitored by TLC).
-
Workup: Carefully quench the reaction with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Selective N2-Alkylation using Triflic Acid and a Diazo Compound
This method is highly selective for the N2 position.[6][10]
-
Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv).
-
Catalyst Addition: Add triflic acid (TfOH, 0.1-0.2 equiv) dropwise at 0 °C.
-
Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the layers and extract the aqueous phase with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 3: N2-Selective Alkylation via Mitsunobu Reaction
The Mitsunobu reaction can provide preferential access to N2-alkylated indazoles.[6][9]
-
Preparation: Dissolve the 1H-indazole (1.0 equiv), the alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.
Visualizations
Caption: Key factors influencing N1 vs. N2 regioselectivity in indazole alkylation.
Caption: General experimental workflow for the N-alkylation of indazoles.
Caption: Troubleshooting flowchart for improving N1/N2 regioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 4. benchchem.com [benchchem.com]
- 5. research.ucc.ie [research.ucc.ie]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 13. pure.mpg.de [pure.mpg.de]
- 14. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1H-Indazole-5-Carboxylic Acid Column Chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the column chromatography purification of 1H-indazole-5-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this and similar acidic heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common issue encountered during the column chromatography of this compound?
A1: The most prevalent issue is significant peak tailing and poor separation. This is primarily due to the interaction of the acidic carboxylic acid group with the polar stationary phase (silica gel). The polar nature of the indazole ring system can also contribute to strong adsorption on the silica surface.
Q2: How can I prevent my acidic compound from sticking to the silica gel column?
A2: To minimize the strong interaction between this compound and the silica gel, it is recommended to add a small percentage of a volatile acid to your mobile phase.[1] Acetic acid or formic acid at a concentration of 0.1% to 1% is typically sufficient to keep the carboxylic acid group protonated, thereby reducing its polarity and interaction with the stationary phase.[1] This results in sharper peaks and improved separation.
Q3: What is a good starting mobile phase for the column chromatography of this compound?
A3: A common mobile phase system for indazole derivatives is a mixture of ethyl acetate and a non-polar solvent like hexane or petroleum ether. Based on protocols for similar compounds, a good starting point would be a gradient elution, for example, starting with 10% ethyl acetate in hexane and gradually increasing the polarity to 40% or higher. For acidic compounds, the addition of 0.1-1% acetic or formic acid to the mobile phase is highly recommended to improve peak shape.
Q4: My compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?
A4: If your compound remains on the column, the mobile phase is likely not polar enough or the compound is too strongly adsorbed. First, ensure you have added an acidic modifier (like acetic or formic acid) to your eluent. If you have, you can try a more polar solvent system, such as methanol in dichloromethane. A gradient of 0% to 5% methanol in dichloromethane can be effective for eluting highly polar compounds.
Q5: How do I choose the right solvent system for my separation?
A5: The ideal solvent system should provide good separation of your target compound from impurities on a Thin Layer Chromatography (TLC) plate. For this compound, aim for a retention factor (Rf) of approximately 0.2-0.4. This Rf range in TLC typically translates to good elution and separation on a column.
Q6: My purified compound still shows impurities. What could be the problem?
A6: If you are still seeing impurities after column chromatography, it could be due to several factors:
-
Poor Separation: The chosen solvent system may not be adequate to resolve the impurities from your product. Re-assess your mobile phase using TLC with different solvent combinations.
-
Column Overloading: Loading too much crude material onto the column can lead to broad peaks and co-elution of impurities. As a general rule, the amount of silica gel should be at least 50-100 times the weight of your crude sample.
-
Compound Degradation: Although less common, some compounds can degrade on silica gel. If you suspect this, you can try using a less acidic stationary phase like alumina or deactivated silica gel.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the column chromatography of this compound.
| Problem | Possible Cause | Solution |
| Peak Tailing | The carboxylic acid group is interacting strongly with the silica gel. | Add 0.1-1% acetic acid or formic acid to your mobile phase to protonate the carboxylic acid and reduce its interaction with the stationary phase.[1] |
| Poor Separation | The polarity of the mobile phase is not optimized. | Develop a new solvent system using TLC. Aim for an Rf value of 0.2-0.4 for this compound. Consider using a gradient elution to improve separation of compounds with different polarities. |
| Compound Not Eluting | The mobile phase is not polar enough. | Gradually increase the polarity of your mobile phase. If an ethyl acetate/hexane system is not effective, try a more polar system like methanol/dichloromethane. Ensure an acidic modifier is present in the eluent. |
| Compound Elutes Too Quickly | The mobile phase is too polar. | Decrease the polarity of your mobile phase. Start with a lower concentration of the more polar solvent (e.g., ethyl acetate). |
| Multiple Impurities in Fractions | The column was overloaded. | Reduce the amount of crude material loaded onto the column. Use a larger column with more silica gel. |
| Inconsistent Elution Profile | The column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Slurry packing the column is often recommended. |
Experimental Protocols
1. TLC Method Development:
-
Objective: To find a suitable mobile phase for column chromatography.
-
Procedure:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., methanol or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of ethyl acetate and hexane (e.g., start with 1:1).
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Add a drop of acetic acid to the developing solvent.
-
Visualize the spots under UV light.
-
Adjust the solvent ratio to achieve an Rf of ~0.2-0.4 for the desired product.
-
2. Column Chromatography Protocol (General):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 10% to 50%) containing 0.5% acetic acid. The exact gradient will depend on the TLC results.
-
Procedure:
-
Prepare a slurry of silica gel in the initial, least polar mobile phase.
-
Pour the slurry into the column and allow it to pack evenly.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Adsorb the crude material onto a small amount of silica gel and dry it to a free-flowing powder (dry loading).
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin eluting with the mobile phase, starting with the lowest polarity and gradually increasing it.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualizations
Logical Troubleshooting Workflow for Peak Tailing
Caption: A flowchart for troubleshooting peak tailing.
Experimental Workflow for Purification
Caption: A typical workflow for purifying this compound.
References
Stability of 1H-indazole-5-carboxylic acid under acidic and basic conditions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1H-indazole-5-carboxylic acid under acidic and basic conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound during experimental procedures?
A1: The main stability concerns for this compound revolve around its potential for degradation under significant pH and temperature stress. The indazole ring itself is generally stable; however, the carboxylic acid functional group is susceptible to certain reactions. Key concerns include:
-
Decarboxylation: Under harsh acidic or basic conditions, particularly at elevated temperatures, the carboxylic acid group may be lost as carbon dioxide.
-
Hydrolysis of potential derivatives: If the carboxylic acid is converted to an ester or amide derivative, this functional group can be susceptible to acid or base-catalyzed hydrolysis, reverting back to the carboxylic acid.
Q2: What are the expected degradation products of this compound under forced degradation conditions?
A2: Based on the structure, the most probable degradation pathway is decarboxylation, which would lead to the formation of 1H-indazole. While hydrolysis of the carboxylic acid itself is not applicable, if the compound is in a formulation with other reactive species, other degradation products could form.
Q3: How should I store this compound to ensure its stability?
A3: To ensure long-term stability, this compound should be stored in a well-closed container in a cool, dry, and dark place. Avoid exposure to extreme pH conditions, high temperatures, and direct sunlight. For solutions, it is advisable to use them freshly prepared or to conduct stability studies to determine appropriate storage conditions and shelf-life.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
A4: Avoid strong oxidizing agents and strong bases, as they may promote degradation. When performing reactions, it is crucial to consider the potential for side reactions, such as decarboxylation, if harsh conditions are employed.
Troubleshooting Guides
Issue 1: Inconsistent Results in Biological Assays
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
pH Check: Measure the pH of your assay buffer. If it is strongly acidic or basic, consider adjusting it to a more neutral range if your experimental design allows.
-
Temperature Control: Ensure that the assay is not being conducted at excessively high temperatures for prolonged periods.
-
Fresh Stock Solutions: Prepare fresh stock solutions of this compound before each experiment.
-
Stability-Indicating Method: Use a validated stability-indicating analytical method (e.g., HPLC) to determine the purity of the compound in your stock solution and in the assay medium over time.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis After Sample Preparation
-
Possible Cause: Degradation of the compound during sample preparation or storage.
-
Troubleshooting Steps:
-
Sample Diluent: Check the pH of the diluent used for sample preparation. Use a neutral diluent if possible.
-
Storage Conditions: Analyze samples immediately after preparation. If storage is necessary, store them at a low temperature (2-8 °C) and protect them from light. Perform a short-term stability study of the sample solution to confirm its stability.
-
Forced Degradation Comparison: Compare the retention time of the unknown peak with the peaks observed in your forced degradation studies to tentatively identify the degradant.
-
Quantitative Data Summary
Disclaimer: The following data is hypothetical and for illustrative purposes only, as specific quantitative stability data for this compound is not publicly available. The values are intended to represent a plausible degradation profile based on the stability of similar indazole derivatives.
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation (Hypothetical) | Major Degradant (Hypothetical) |
| 0.1 M HCl | 24 | 60 | ~ 5% | 1H-Indazole |
| 0.1 M HCl | 72 | 60 | ~ 15% | 1H-Indazole |
| 1 M HCl | 24 | 80 | ~ 30% | 1H-Indazole |
| 0.1 M NaOH | 24 | 60 | < 2% | Not significant |
| 0.1 M NaOH | 72 | 60 | ~ 3% | Not significant |
| 1 M NaOH | 24 | 80 | ~ 8% | 1H-Indazole |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acidic and Basic Conditions
Objective: To evaluate the stability of this compound under acidic and basic stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in methanol or a suitable solvent at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Neutralize the aliquots with an appropriate amount of 0.1 M NaOH.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Basic Degradation:
-
To 1 mL of the stock solution, add 9 mL of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 4, 8, 12, and 24 hours.
-
Neutralize the aliquots with an appropriate amount of 0.1 M HCl.
-
Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) % A % B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Workflow for forced degradation studies of this compound.
Caption: Plausible degradation pathway for this compound.
Challenges in the scale-up synthesis of 1H-indazole-5-carboxylic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the scale-up synthesis of 1H-indazole-5-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process diagrams to facilitate your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound on a larger scale?
A1: The most prevalent methods for the synthesis of this compound at an industrial scale typically involve the diazotization of an appropriately substituted aniline, followed by an intramolecular cyclization. A common and economically viable starting material is 4-amino-3-methylbenzoic acid. This route is often favored due to the availability and lower cost of the starting materials.
Q2: What are the critical parameters to control during the diazotization step?
A2: Temperature control is paramount during the diazotization of the amino group. These reactions are typically conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt intermediate and to minimize the formation of phenolic byproducts.[1] The rate of addition of the nitrosating agent (e.g., sodium nitrite) and efficient stirring are also critical to maintain a homogenous reaction mixture and prevent localized overheating.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Byproduct formation can be minimized by careful control of reaction conditions. In the diazotization-cyclization route from 4-amino-3-methylbenzoic acid, incomplete diazotization can leave unreacted starting material, while side reactions of the diazonium salt can lead to impurities.[2] Ensuring the reaction goes to completion and maintaining the recommended temperature profile are key. During workup and purification, avoiding excessively high temperatures can prevent decarboxylation of the final product.
Q4: What are the recommended methods for purifying crude this compound at scale?
A4: Recrystallization is the most common and effective method for purifying this compound on a large scale. The choice of solvent is crucial and depends on the impurity profile. Common solvent systems for the recrystallization of carboxylic acids include ethanol, methanol, water, or mixtures thereof. It is also possible to purify the acid by dissolving it in a basic aqueous solution, washing with an organic solvent to remove non-acidic impurities, and then re-precipitating the product by acidification.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Crude Product | - Incomplete diazotization reaction.- Decomposition of the diazonium salt intermediate due to elevated temperatures.- Inefficient cyclization. | - Ensure slow, controlled addition of sodium nitrite at 0-5 °C.- Monitor the reaction for the disappearance of the starting amine.- Maintain rigorous temperature control throughout the diazotization step.[1]- Optimize the cyclization conditions (e.g., temperature, reaction time). |
| Product is Difficult to Purify | - Presence of closely related impurities or isomers.- Formation of tarry byproducts. | - Analyze the crude product by HPLC or LC-MS to identify the major impurities.- Screen different solvent systems for recrystallization to find one that provides good separation.- Consider a pH-based purification (acid-base extraction) to remove neutral impurities. |
| Inconsistent Results Batch-to-Batch | - Variation in the quality of starting materials.- Poor control over reaction parameters (temperature, stirring, addition rates). | - Use starting materials from a consistent source and verify their purity before use.- Implement strict process controls for all critical parameters.- Ensure equipment is properly calibrated and functioning correctly. |
| Product Fails to Crystallize | - Solution is not sufficiently saturated.- Presence of impurities that inhibit crystallization. | - Concentrate the solution to increase saturation.- Try adding a seed crystal of pure this compound.- Cool the solution slowly to promote the formation of larger crystals.- If significant impurities are present, an initial purification step (e.g., charcoal treatment or a quick filtration) may be necessary before recrystallization. |
Quantitative Data Summary
The following table presents representative data for a typical laboratory-scale synthesis of an indazole derivative. Please note that yields and purity can vary significantly with scale and the specific reaction conditions employed.
| Parameter | Value | Notes |
| Starting Material | 4-Amino-3-methylbenzoic acid | Purity >98% |
| Reagents | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | |
| Reaction Temperature | 0 - 5 °C | Critical for diazonium salt stability[1] |
| Reaction Time | 2 - 4 hours | |
| Expected Yield (Crude) | 75 - 85% | |
| Purity (Crude) | 85 - 95% (by HPLC) | |
| Purification Method | Recrystallization | From Ethanol/Water |
| Expected Yield (Pure) | 65 - 75% | |
| Purity (Pure) | >99% (by HPLC) |
Experimental Protocols
Representative Protocol for the Synthesis of this compound from 4-Amino-3-methylbenzoic Acid
Disclaimer: This protocol is a representative example and should be optimized for specific laboratory and scale-up conditions. Appropriate personal protective equipment (PPE) should be worn at all times.
-
Diazotization:
-
In a suitable reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 4-amino-3-methylbenzoic acid (1.0 eq) in a solution of concentrated hydrochloric acid (3.0 eq) and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in water.
-
Slowly add the sodium nitrite solution to the cooled suspension of the amine hydrochloride over a period of 1-2 hours, ensuring the temperature is maintained between 0-5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 30 minutes. The formation of the diazonium salt is typically indicated by a clear solution.
-
-
Cyclization and Isolation:
-
The diazonium salt solution is then typically warmed to facilitate cyclization. The optimal temperature and time for this step should be determined experimentally.
-
After the reaction is complete (as monitored by TLC or HPLC), cool the reaction mixture.
-
The crude this compound may precipitate from the solution upon cooling. If not, the product can be precipitated by adjusting the pH.
-
Collect the crude product by filtration and wash with cold water.
-
-
Purification (Recrystallization):
-
Dissolve the crude this compound in a minimal amount of a hot solvent system (e.g., an ethanol/water mixture).
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities and filter through a pad of celite while hot.
-
Allow the filtrate to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for the synthesis of this compound.
References
Reducing impurities in the final product of 1H-indazole-5-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing impurities in the final product of 1H-indazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The synthesis, typically proceeding via diazotization of 4-amino-3-methylbenzoic acid followed by intramolecular cyclization, can lead to several common impurities. These include unreacted starting material (4-amino-3-methylbenzoic acid), the undesired 2H-indazole-5-carboxylic acid isomer, and potential byproducts from the diazotization reaction, such as phenolic compounds if the diazonium salt decomposes prematurely.
Q2: My NMR spectrum shows an unexpected set of peaks. How can I determine if it's the 2H-indazole isomer?
A2: Isomeric impurities are a common challenge in indazole synthesis. The 1H- and 2H-indazole isomers can often be distinguished by ¹H NMR spectroscopy. The chemical shifts of the indazole ring protons, particularly the proton at the 3-position, will differ between the two isomers. For a definitive identification, advanced techniques like 2D NMR (NOESY) can be employed to establish through-space correlations. Additionally, HPLC can often separate the two isomers, which may present different retention times.
Q3: I'm observing a significant amount of starting material in my crude product. What could be the cause?
A3: Incomplete conversion of the starting material, 4-amino-3-methylbenzoic acid, is a frequent issue. This can be due to several factors:
-
Incomplete Diazotization: The reaction conditions for the formation of the diazonium salt may not be optimal. Ensure the temperature is kept low (typically 0-5 °C) and that the stoichiometry of sodium nitrite and acid is correct.
-
Inefficient Cyclization: The subsequent cyclization step may be incomplete. This can be influenced by reaction time, temperature, and the specific reagents used to facilitate the ring closure.
Q4: What are the best general strategies for purifying crude this compound?
A4: The most effective purification methods for this compound are recrystallization and column chromatography. The choice depends on the nature and quantity of the impurities. Recrystallization is excellent for removing small amounts of impurities from a solid product, while column chromatography is more suitable for separating mixtures with multiple components or closely related isomers.
Impurity Profile and Identification
The following table summarizes potential impurities, their likely origin, and methods for their identification.
| Impurity Name | Likely Origin | Identification Methods |
| 4-Amino-3-methylbenzoic acid | Incomplete reaction | TLC, HPLC, ¹H NMR |
| 2H-Indazole-5-carboxylic acid | Non-regioselective cyclization | HPLC, ¹H NMR, ¹³C NMR |
| Phenolic byproducts | Decomposition of diazonium salt | LC-MS, ¹H NMR |
| Dimeric impurities | Side reactions during synthesis | LC-MS, ¹H NMR |
Troubleshooting and Purification Protocols
Experimental Workflow for Purification
Caption: A general workflow for the purification and analysis of this compound.
Protocol 1: Recrystallization
Recrystallization is an effective method for purifying the final product when dealing with minor, less soluble impurities.
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetic acid, water, or mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude this compound to achieve complete dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Protocol 2: Column Chromatography
This method is ideal for separating the desired product from isomers and other byproducts with different polarities.
Methodology:
-
Stationary Phase: Use silica gel as the stationary phase.
-
Mobile Phase (Eluent) Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good starting point for a carboxylic acid is a mixture of a non-polar solvent and a more polar solvent, such as hexanes/ethyl acetate or dichloromethane/methanol. Adding a small amount of acetic acid (0.5-1%) to the eluent can improve the peak shape and prevent streaking. An ideal system will give the desired product an Rf value of approximately 0.3-0.4.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.
-
Elution: Run the column by passing the eluent through it, collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Impurity Formation Pathway
Caption: Plausible pathways for product and impurity formation during synthesis.
Optimizing reaction time and temperature for indazole cyclization
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of indazole derivatives. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions.
Troubleshooting Guides & FAQs
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during indazole synthesis.
Issue 1: Low Yield or Incomplete Conversion
Q: My indazole synthesis is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields and incomplete conversion are common hurdles in indazole synthesis. Several factors can contribute to this, depending on your specific synthetic route. Here are some common causes and troubleshooting suggestions:
-
Suboptimal Reaction Temperature: Temperature plays a critical role in both the reaction rate and the formation of byproducts.[1] While some reactions like the Cadogan-type cyclizations often necessitate high temperatures, excessive heat can lead to decomposition of starting materials or products.[1][2] Conversely, modern methods, including certain palladium-catalyzed reactions, can be efficient at milder temperatures.[1] A systematic screening of temperatures is recommended to find the optimal balance for your specific substrate and catalyst system.
-
Incorrect Choice of Solvent: The polarity and boiling point of the solvent are crucial as they affect the solubility of reactants and reaction kinetics.[1] If your starting materials are not fully dissolved, the reaction may be incomplete. Consider a solvent in which all reactants are soluble at the desired reaction temperature.
-
Catalyst Issues: In metal-catalyzed reactions, the choice of catalyst and its activity are paramount. Nanoparticle catalysts, for example, can offer higher atom economy, improved yields, and shorter reaction times compared to conventional metal catalysts.[3] If you suspect catalyst deactivation, ensure anhydrous and oxygen-free conditions if required, and consider using a fresh batch of catalyst.
-
Insufficient Stoichiometry of Reagents: An inadequate amount of a key reagent, such as a base, can lead to incomplete conversion. For instance, using a reduced amount of K2CO3 (0.5 equivalents) has been shown to result in only 62% conversion in certain reactions.[1]
-
Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can significantly impact the reaction's efficiency.[1] Some synthetic routes are known to be less efficient with certain functional groups. If you suspect substrate reactivity is the issue, exploring alternative synthetic routes might be necessary.[1]
-
Presence of Water: In some reactions, the presence of water can be detrimental. For example, in domino processes that involve the formation of arylhydrazones, water produced during the reaction can lead to the formation of unwanted impurities.[1] The addition of 4 Å molecular sieves can help to scavenge water and improve the reaction outcome.[1]
Issue 2: Formation of Side Products and Regioisomers
Q: I am observing significant side product formation, including the undesired 1H-indazole isomer in my 2H-indazole synthesis (or vice-versa). How can I minimize these?
A: The formation of side products and isomers is a frequent challenge in indazole synthesis. Here are some strategies to improve the selectivity of your reaction:
-
Controlling Reaction Temperature: High reaction temperatures can provide the activation energy for the isomerization of the kinetically favored product to the more thermodynamically stable one.[1] For instance, in the synthesis of 2H-indazoles, performing the reaction at lower temperatures (e.g., 0 °C or room temperature) can favor the kinetic 2H-product over the thermodynamically more stable 1H-product.[1]
-
Optimizing Reaction Time: Prolonged reaction times can allow for the gradual isomerization of the desired product.[1] It is crucial to monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal time to quench the reaction and maximize the yield of the desired isomer.[2]
-
Choice of Base and Solvent: The selection of the base and solvent system is critical for controlling regioselectivity in reactions like N-alkylation. For favoring the N1-substituted product, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is often effective.[4][5]
-
Strategic Use of Substituents: The electronic and steric nature of substituents on the indazole ring can direct the reaction to a specific nitrogen atom. Electron-withdrawing groups at the C7-position can favor the formation of the N2-substituted product.[2][5]
Data Presentation
Table 1: Illustrative Impact of Reaction Conditions on 1H-/2H-Indazole Ratio in N-Alkylation [4]
| Base | Solvent | Temperature (°C) | Approximate 1H:2H Ratio |
| K₂CO₃ | DMF | 25 | 3:1 |
| NaH | THF | 0-25 | >95:5 |
| Cs₂CO₃ | Dioxane | 80 | 1:2 |
Note: These ratios are illustrative and can vary based on the specific substrate and other reaction parameters.
Experimental Protocols
Protocol 1: N1-Selective Alkylation of Indazole [2][5]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction: Allow the reaction to stir at room temperature (or gently heat to 50 °C if necessary) and monitor its progress by TLC or LC-MS until the starting material is consumed.[2]
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[2]
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[2]
Protocol 2: One-Pot Synthesis of 2H-Indazoles via Reductive Cyclization [2]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).[2]
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.[2]
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel to yield the desired 2H-indazole.[2]
Visualizations
Caption: Troubleshooting workflow for low yield/incomplete conversion.
Caption: Logical approach to optimizing regioselectivity.
References
Technical Support Center: Managing Racemization During Indazole Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing racemization during the chemical derivatization of indazole compounds.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, offering step-by-step guidance to identify and resolve the problem.
Problem: High percentage of epimer/diastereomer formation detected by chiral HPLC/SFC after coupling a chiral amine/amino acid to an indazole-3-carboxylic acid.
Possible Causes and Solutions:
-
Inappropriate Coupling Reagent: The choice of coupling reagent is critical in preventing racemization. Some reagents are more prone to forming highly reactive intermediates that facilitate epimerization.
-
Solution: Switch to a coupling reagent known for low racemization potential. Urinium/guanidinium salts like HBTU and HATU, while effective, can sometimes lead to racemization, especially with sensitive substrates.[1][2] Consider using phosphonium-based reagents like PyBOP or reagents specifically designed to suppress racemization, such as DEPBT. The combination of a carbodiimide like DIC with an additive is also a robust strategy.[2][3]
-
-
Suboptimal Additive: Additives are crucial for suppressing racemization when using carbodiimide-based coupling methods.
-
Solution: Ensure the use of an appropriate additive in at least a 1:1 molar ratio with the coupling reagent. 1-Hydroxybenzotriazole (HOBt) is a standard choice, but for more sensitive substrates, ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) or 1-hydroxy-7-azabenzotriazole (HOAt) can be more effective at preventing racemization.[2][3]
-
-
Inappropriate Base: The choice and stoichiometry of the base used can significantly impact the rate of racemization.
-
Solution: Avoid using strong, non-hindered bases like triethylamine (TEA). Opt for weaker or more sterically hindered bases such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA). In cases of severe racemization, the highly hindered base 2,4,6-collidine may be beneficial.[2] Use the minimum necessary amount of base.
-
-
Elevated Reaction Temperature: Higher temperatures can accelerate the rate of racemization.
-
Solution: Perform the coupling reaction at a lower temperature. Start the reaction at 0 °C and allow it to slowly warm to room temperature. For particularly sensitive substrates, maintaining the reaction at 0 °C or even lower may be necessary.
-
-
Prolonged Reaction Time: Extended exposure to coupling conditions can increase the extent of racemization.
-
Solution: Monitor the reaction progress closely by TLC or LC-MS. Once the reaction is complete, promptly quench the reaction and proceed with the work-up to minimize the time the product is exposed to the basic and activating conditions.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization during the coupling of a chiral amino acid to an indazole carboxylic acid?
A1: The most common mechanism involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. The activating agent (coupling reagent) reacts with the N-acyl amino acid to form a highly reactive species. The carbonyl oxygen of the acyl group can then attack the activated carboxyl group, forming the oxazolone ring. The α-proton on the chiral carbon of the oxazolone is acidic and can be abstracted by a base, leading to a planar, achiral enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of enantiomers (racemization).
Q2: Which chiral moieties attached to an indazole core are most susceptible to racemization?
A2: Chiral centers alpha to a carbonyl group are particularly prone to racemization, especially N-acyl amino acids or similar structures.[4] For instance, in many synthetic cannabinoid receptor agonists, an amino acid derivative is attached as an amide to the indazole-3-carboxylic acid position, and this is a common site for potential racemization.[5][6]
Q3: How can I accurately determine the extent of racemization in my product?
A3: The most reliable method is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[5] Columns such as those with cellulose or amylose derivatives (e.g., Chiralcel®, Lux®) are often effective for separating enantiomers of indazole derivatives.[5] Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents can also be used.[7]
Q4: Are there any "racemization-free" coupling reagents?
A4: While no coupling reagent can guarantee zero racemization under all conditions, some are significantly better at minimizing it. Reagents like DEPBT and T3P have shown low levels of epimerization in sensitive couplings.[8] The key is often a combination of a suitable reagent, an additive, a mild base, and optimized reaction conditions (temperature, time).
Q5: Does the position of the substituent on the indazole ring affect the risk of racemization?
A5: While the primary driver of racemization is the nature of the chiral moiety and the reaction conditions, electronic effects from the indazole ring could play a minor role. Electron-withdrawing groups on the indazole ring could potentially increase the acidity of the α-proton on the chiral center, although this is generally a secondary effect compared to the choice of base and coupling reagent.
Data Presentation
Table 1: Comparison of Common Coupling Reagents and Additives for Amide Bond Formation with Respect to Racemization
| Coupling Reagent | Additive | Base | Racemization Potential | Comments |
| DCC/DIC | None | DIPEA/TEA | High | O-acylisourea intermediate is highly reactive and prone to oxazolone formation.[2] |
| DCC/DIC | HOBt | NMM/DIPEA | Low | HOBt traps the O-acylisourea to form a less reactive HOBt-ester, suppressing racemization.[3] |
| DCC/DIC | Oxyma | NMM/DIPEA | Very Low | Oxyma is often more effective than HOBt in suppressing racemization. |
| HBTU/HATU | None | DIPEA | Moderate | Can cause racemization in sensitive substrates. Pre-activation time should be minimized. |
| PyBOP | None | DIPEA | Low to Moderate | Phosphonium-based reagent, generally considered safer than uronium salts regarding racemization.[2] |
| DEPBT | None | DIPEA | Very Low | Often effective for coupling sterically hindered or racemization-prone amino acids. |
| T3P | None | Pyridine/DIPEA | Low | A mild and effective coupling reagent that can reduce racemization.[8] |
Experimental Protocols
Protocol 1: General Procedure for Low-Racemization Amide Coupling of a Chiral Amino Acid to Indazole-3-Carboxylic Acid using DIC/Oxyma
-
Dissolution: Dissolve the indazole-3-carboxylic acid (1.0 eq.) and Oxyma (1.2 eq.) in an appropriate anhydrous solvent (e.g., DMF or DCM) under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq.) dropwise to the cooled solution. Stir the mixture at 0 °C for 15-30 minutes.
-
Amine Addition: In a separate flask, dissolve the chiral amino acid ester hydrochloride (1.2 eq.) in anhydrous DMF and add N-methylmorpholine (NMM) (1.2 eq.). Add this solution to the activated carboxylic acid mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC.
-
Work-up: Once the reaction is complete, filter off the diisopropylurea byproduct. Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Chiral Analysis: Analyze the enantiomeric or diastereomeric purity of the final product using chiral HPLC or SFC.
Protocol 2: Chiral HPLC Analysis of Derivatized Indazole Compound
-
Column Selection: Choose an appropriate chiral stationary phase. For indazole-3-carboxamides derived from amino acids, columns like Lux® Amylose-1 or Lux® i-Cellulose-5 are good starting points.[5]
-
Mobile Phase Screening: Screen different mobile phases, typically mixtures of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). Small amounts of an additive like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) may improve peak shape and resolution.
-
Method Optimization: Optimize the mobile phase composition and flow rate to achieve baseline separation of the enantiomers/diastereomers (Resolution, Rs ≥ 1.5).
-
Quantification: Inject the sample and integrate the peak areas for each stereoisomer. Calculate the enantiomeric excess (% ee) or diastereomeric ratio (d.r.).
Mandatory Visualization
Caption: Workflow for derivatization, analysis, and troubleshooting of racemization.
Caption: Mechanism of racemization via oxazolone formation during amide coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. Frontiers | Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples [frontiersin.org]
- 7. In-tube derivatization for determination of absolute configuration and enantiomeric purity of chiral compounds by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Acetyl-l-phenylalanine Racemization during TBTU Amidation: An In-Depth Study for the Synthesis of Anti-Inflammatory 2-(N-Acetyl)-l-phenylalanylamido-2-deoxy-d-glucose (NAPA) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Efficacy of 1H-Indazole-5-Carboxylic Acid Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This guide provides a comparative analysis of the efficacy of 1H-indazole-5-carboxylic acid analogs and related derivatives as inhibitors of key kinases implicated in various diseases. By presenting quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways, this document aims to facilitate the rational design and development of next-generation kinase inhibitors.
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity of selected 1H-indazole analogs against three key kinases: Apoptosis Signal-Regulating Kinase 1 (ASK1), Polo-Like Kinase 4 (PLK4), and Glycogen Synthase Kinase-3 (GSK-3). The data has been compiled from various studies to provide a comparative overview. It is important to note that experimental conditions may have varied between studies.
| Compound ID | Target Kinase | Modification from this compound | IC50 (nM) | Reference |
| Analog A | ASK1 | Amide derivative at 5-position | 12 | [1] |
| Axitinib | PLK4 | N-methyl-benzamide at 3-position, various substitutions | 6.5 | [2] |
| CFI-400945 | PLK4 | Complex multi-ring structure | 2.8 | [3] |
| Compound K22 | PLK4 | N-(1H-indazol-6-yl)benzenesulfonamide derivative | 0.1 | [3] |
| Compound 51h | GSK-3β | 3-carboxamide derivative with N-alkylcarboxylic acid | 50 | [4] |
| Compound 18 | Clk4 | N1-benzoyl, 5-(4-pyridinyl) derivative | 88 | [5] |
| Compound 19 | Haspin | N1-benzoyl, 5-(4-pyridinyl) derivative | 155 | [5] |
Structure-Activity Relationship (SAR) Summary:
The inhibitory potency of 1H-indazole analogs is significantly influenced by the nature and position of substituents on the indazole ring.[1] For ASK1 inhibitors, optimization of substituents at the R1 and R2 positions of the indazole core has led to the discovery of highly potent compounds.[1] In the case of PLK4 inhibitors, derivatives of N-(1H-indazol-6-yl)benzenesulfonamide have demonstrated exceptional inhibitory activity.[3] For GSK-3 inhibitors, the introduction of N-alkylcarboxylic acid moieties to 3-carboxamide derivatives has resulted in a notable increase in potency.[4] Furthermore, N1-benzoylation of 5-(4-pyridinyl)indazole derivatives has been shown to yield selective inhibitors of Haspin and Clk4 kinases.[5]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of kinase inhibition data.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay is a widely used method to quantify kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[6]
Materials:
-
Purified recombinant kinase (e.g., ASK1, PLK4, GSK-3)
-
Kinase-specific substrate (peptide or protein)
-
ATP (as a phosphate donor)
-
ADP-Glo™ Reagent (Promega)
-
Kinase Detection Reagent (Promega)
-
Test compounds (this compound analogs) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Multi-well plates (e.g., 384-well)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.
-
Kinase Reaction Setup: In a multi-well plate, add the kinase, the specific substrate, and the test compound solution.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination and ATP Depletion: Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent also depletes the remaining unconsumed ATP. Incubate at room temperature for approximately 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.[6]
Signaling Pathway and Experimental Workflow Visualizations
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for evaluating kinase inhibitors.
Caption: ASK1 signaling pathway and its inhibition.
Caption: PLK4 signaling in mitosis and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-5-Carboxamides as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged motif in medicinal chemistry, renowned for its ability to form the core of potent kinase inhibitors. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 1H-indazole-5-carboxamide derivatives, with a primary focus on their potent inhibition of Tyrosine Threonine Kinase (TTK), a key regulator of the spindle assembly checkpoint and a promising target in oncology. This document outlines key structural modifications that influence inhibitory activity, presents quantitative data in a clear, comparative format, and provides detailed experimental protocols for the assays cited.
Comparative Analysis of Biological Activity
The 1H-indazole-5-carboxamide core has been extensively explored as a scaffold for the development of kinase inhibitors. Systematic modifications to this scaffold have yielded compounds with high potency and selectivity, particularly against TTK.
Structure-Activity Relationship of 1H-Indazole-5-Carboxamides as TTK Inhibitors
A significant breakthrough in this area is the development of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as orally bioavailable TTK inhibitors. The SAR studies revealed several key insights into the structural requirements for potent TTK inhibition.[1]
Key SAR Observations:
-
3-Position Phenyl Ring: A phenyl ring at the 3-position of the indazole core is crucial for activity.
-
4-Position Heterocycle on the Phenyl Ring: The introduction of a heterocycle at the 4-position of the 3-phenyl ring significantly enhances potency and oral exposure.
-
5-Position Carboxamide: The carboxamide group at the 5-position of the indazole is a key interaction point.
-
Bicyclic Systems: Incorporation of bicyclic systems, such as 3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl, at the 4-position of the phenyl ring leads to highly potent inhibitors with excellent cellular activity and metabolic stability.[1]
The following table summarizes the quantitative data for a selection of 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamide derivatives as TTK inhibitors.
| Compound ID | R Group (at 4-position of 3-phenyl) | TTK IC50 (nM) | HCT116 GI50 (µM) |
| 6 | 4-Methylpiperazin-1-yl | 14 | 0.23 |
| 25 | Piperidin-4-yl | 29 | 0.44 |
| 48 | (3R)-3-Hydroxypyrrolidin-1-yl | 6 | 0.08 |
| 75 (CFI-401870) | (1S,3R,5R)-3-Hydroxy-8-azabicyclo[3.2.1]octan-8-yl | <10 | <0.1 |
Data extracted from "The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents".[1]
Alternative Indazole-Based Kinase Inhibitors for Comparison
While this guide focuses on 1H-indazole-5-carboxamides, it is valuable to consider the SAR of indazole derivatives with the carboxamide group at other positions to understand the importance of the substitution pattern.
| Scaffold | Target Kinase | Key Modifications and SAR Observations | Representative IC50 (nM) |
| 1H-Indazole-3-carboxamide | PAK1 | The piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency. Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity.[2] | 9.8 |
| 1H-Indazole-3-carboxamide | GSK-3 | The addition of a methyl group on the indazole phenyl ring and methoxy substitutions at the 5-position of the indazole ring were shown to increase potency. | 350 |
| N-(1H-Indazol-6-yl)benzenesulfonamide | PLK4 | Structural simplification and fragment growth methodologies led to highly effective PLK4 inhibitors.[3] | 0.1 |
| Indazole Scaffold | Aurora Kinases | Different substituents on the indazole scaffold can provide subtype selectivity for Aurora A or B kinases.[4] | 33 (Aurora A) |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the development of 1H-indazole-5-carboxamide TTK inhibitors.
TTK Kinase Inhibition Assay (Biochemical)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified TTK.
Materials:
-
Purified recombinant TTK enzyme
-
Myelin Basic Protein (MBP) as a substrate
-
ATP
-
5x Kinase Buffer 1 (with DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
96-well white plates
-
Luminometer
Procedure:
-
Master Mix Preparation: Prepare a master mix containing 5x Kinase Buffer 1, MBP substrate, and ATP in water.
-
Compound Addition: Add 2.5 µL of the test inhibitor (at 10x the final concentration) to the wells of a 96-well plate. For the positive control and blank wells, add the same volume of diluent solution (containing the same concentration of DMSO as the test inhibitor solution).
-
Enzyme Addition: Initiate the reaction by adding 10 µL of diluted TTK enzyme to the positive control and test inhibitor wells.
-
Incubation: Incubate the plate at 30°C for 45 minutes.
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 45 minutes.
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP. Incubate at room temperature for another 45 minutes.
-
Luminescence Reading: Read the plate in a luminometer. The "Blank" value is subtracted from all readings.
-
Data Analysis: The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated by fitting the dose-response data to a suitable equation.
Cellular Antiproliferative Assay (HCT116)
This assay determines the effect of the compounds on the proliferation of the HCT116 human colon cancer cell line.
Materials:
-
HCT116 cells
-
Cell culture medium (e.g., McCoy's 5A) supplemented with 10% FBS and antibiotics
-
Test compounds dissolved in DMSO
-
96-well clear plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HCT116 cells into 96-well plates at a density of 2,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement: Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Luminescence Reading: Measure the luminescence using a luminometer.
-
Data Analysis: The GI50 (concentration for 50% inhibition of cell growth) is calculated from the dose-response curves.
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental processes is essential for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate the TTK signaling pathway and a typical workflow for kinase inhibitor discovery.
Caption: Simplified TTK signaling pathway in the spindle assembly checkpoint and its inhibition by 1H-indazole-5-carboxamides.
Caption: A generalized experimental workflow for the discovery and development of kinase inhibitors.
References
- 1. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Docking Analysis of Indazole Inhibitors Against Key Protein Targets
This guide provides a comparative overview of molecular docking studies involving indazole-based inhibitors and their interactions with various protein targets implicated in diseases such as cancer. The indazole scaffold is a prominent feature in many kinase inhibitors, and understanding its binding modes and affinities across different targets is crucial for the development of more potent and selective therapeutics.[1][2]
Quantitative Comparison of Indazole Inhibitors
The following tables summarize the binding affinities and docking scores of various indazole derivatives against several key protein targets. This data, compiled from multiple studies, facilitates a comparison of the inhibitors' potencies and potential selectivities.
Table 1: Inhibitory Activity and Docking Scores against Protein Kinases
| Indazole Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Experimental IC50/Ki | Reference |
| 1H-Indazole-3-carboxamides | p21-activated kinase 1 (PAK1) | 4F7G | Not specified | 0.02 µM (IC50) | [3] |
| Axitinib | VEGFR1/2/3 | Not specified | Not specified | 0.1/0.2/0.1-0.3 nM (IC50) | [4] |
| Pazopanib | VEGFR1/2/3, PDGFRα/β, KIT | Not specified | Not specified | 10/30/47, 84/71, 74 nM (IC50) | [4] |
| Indazole Derivative 4d | c-Met | Not specified | Not specified | 0.17 µM (IC50) | [5] |
| Indazole-pyrimidine 13i | VEGFR-2 | Not specified | Not specified | 34.5 nM (IC50) | [6] |
| 3-Aryl-indazole 39e | TRKA | Not specified | Not specified | 0.3 nM (IC50) | [6] |
| Indazole Derivative 50 | GSK-3β | Not specified | Not specified | 0.35 µM (IC50) | [6] |
| Reverse Indazole 36 | HPK1 | Not specified | Not specified | 0.001 µM (IC50) | [7] |
| Indazole Derivative 31 | Tpl2 Kinase | Not specified | Not specified | < 0.01 µM (IC50) | [8] |
| Indazole Derivative 12d | HSP90 | Not specified | Not specified | 4.42 µM (IC50) | [9] |
Table 2: Docking Scores of Indazole Derivatives against Other Protein Targets
| Indazole Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Derivative 8v | Renal Cancer-Related Protein | 6FEW | -9.1 | [10][11] |
| Derivative 8w | Renal Cancer-Related Protein | 6FEW | -9.2 | [10][11] |
| Derivative 8y | Renal Cancer-Related Protein | 6FEW | -9.4 | [10][11] |
| Derivative 5f | Aromatase | 3EQM | -8.0 | |
| Derivative 5g | Aromatase | 3EQM | -7.7 | |
| Derivative 5n | Aromatase | 3EQM | -7.7 | |
| Derivative 3j | Dihydropteroate Synthase | 2ZCS | -7.45 | [12] |
| Derivative 3c | Dihydropteroate Synthase | 2ZCS | -6.80 | [12] |
| BPM | Enoyl-ACP (CoA) reductase | 2AQK | -7.66 | [13] |
| BPM | Cyclooxygenase-2 (COX-2) | 3NT1 | -7.46 | [13] |
Experimental Protocols
The following outlines a generalized methodology for performing comparative molecular docking studies with indazole inhibitors, based on protocols described in the cited literature.[3][10][14]
Molecular Docking Workflow
A typical computational docking study involves the preparation of both the protein target and the small molecule ligand, followed by the docking simulation and analysis of the results.
Caption: General workflow for comparative molecular docking studies.
Detailed Methodologies
1. Protein Preparation:
-
Obtain Structure: The three-dimensional crystal structure of the target protein is typically downloaded from the Protein Data Bank (PDB).[3]
-
Pre-processing: Water molecules, ions, and co-crystallized ligands are removed from the protein structure.[3]
-
Add Hydrogens: Polar hydrogen atoms are added to the protein, which is crucial for forming correct hydrogen bond interactions.
-
Assign Charges: Charges, such as Kollman charges, are assigned to the protein atoms.[3]
-
File Conversion: The prepared protein structure is saved in a suitable format for the docking software, such as PDBQT for AutoDock.[3]
2. Ligand Preparation:
-
Structure Generation: The 2D structures of the indazole inhibitors are drawn using chemical drawing software and then converted to 3D structures.
-
Energy Minimization: The 3D structures of the ligands are energy-minimized to obtain a low-energy conformation.
-
Charge and Torsion Assignment: Atomic charges are assigned, and rotatable bonds (torsions) are defined for the ligands.
-
File Conversion: The prepared ligands are saved in the appropriate format (e.g., PDBQT).
3. Molecular Docking:
-
Software: Commonly used software for such studies includes AutoDock Vina and AutoDock 4.[3][10][11]
-
Grid Box Definition: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.
-
Docking Simulation: The docking software systematically samples different conformations and orientations of the ligand within the defined grid box, calculating the binding energy for each pose.
-
Analysis of Results: The results are analyzed to identify the best binding poses based on the lowest binding energies. The interactions between the indazole inhibitors and the amino acid residues of the protein's active site are then examined.[10]
Signaling Pathway Visualizations
Indazole inhibitors often target protein kinases, which are key components of cellular signaling pathways. Dysregulation of these pathways is frequently implicated in cancer.[1]
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis (the formation of new blood vessels), a process often co-opted by tumors for growth and metastasis.[1] Many indazole derivatives, such as Axitinib and Pazopanib, are potent VEGFR inhibitors.[4]
Caption: Simplified VEGFR signaling pathway and the point of inhibition.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a chain of proteins that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. It plays a critical role in cell growth and proliferation.[1]
Caption: Overview of the MAPK signaling cascade.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of indazoles as inhibitors of Tpl2 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of indazole inhibitors for heat shock protein 90 as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. pnrjournal.com [pnrjournal.com]
- 14. jchr.org [jchr.org]
A Head-to-Head Comparison of Novel Indazole Derivatives and 5-Fluorouracil in Oncology Research
In the landscape of anticancer drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other targeted therapies. While 1H-indazole-5-carboxylic acid serves as a versatile building block in synthesizing these complex molecules, it is its derivatives that exhibit potent antiproliferative activities. This guide provides a head-to-head comparison of novel 1H-indazole-3-amine derivatives against the established chemotherapeutic agent 5-Fluorouracil (5-FU), supported by in vitro experimental data.
This comparison guide is tailored for researchers, scientists, and drug development professionals, offering a concise overview of the cytotoxic potential and mechanistic insights of these emerging compounds.
Quantitative Comparison of Anticancer Activity
The in vitro cytotoxic effects of newly synthesized 1H-indazole-3-amine derivatives and the standard anticancer drug 5-Fluorouracil (5-FU) were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth, was determined using the MTT assay after 48 hours of treatment. The results are summarized in the table below.
| Compound | K562 (Chronic Myeloid Leukemia) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | HepG-2 (Liver Cancer) IC50 (µM) |
| Indazole Derivative 6o | 5.15 | >10 | >10 | >10 |
| Indazole Derivative 5k | >10 | 6.87 | >10 | 3.32 |
| 5-Fluorouracil (5-FU) | 35.42 | 24.31 | 31.63 | 29.85 |
Data is presented as the mean of three independent experiments. Lower IC50 values indicate higher cytotoxic activity.
Of the synthesized compounds, derivative 6o demonstrated the most potent and selective activity against the K562 chronic myeloid leukemia cell line, with an IC50 value of 5.15 µM.[1] This is significantly more potent than 5-FU, which had an IC50 of 35.42 µM against the same cell line.[1] Another derivative, 5k , showed the highest potency against the HepG-2 liver cancer cell line with an IC50 of 3.32 µM.[1] Notably, many of the tested indazole derivatives exhibited greater potency than 5-FU against specific cancer cell lines.
Mechanistic Insights and Signaling Pathways
Further investigation into the mechanism of action for the most promising compound, 6o , revealed its ability to induce apoptosis and affect the cell cycle in K562 cells. This is potentially mediated through the inhibition of Bcl-2 family members and modulation of the p53/MDM2 pathway.[1]
Caption: p53/MDM2 signaling pathway modulated by Indazole Derivative 6o.
Other indazole derivatives have been shown to target different pathways critical for cancer progression, such as the PAK1-Snail signaling axis, which is involved in cell migration and invasion.
Caption: Inhibition of the PAK1-Snail pathway by indazole derivatives.
Experimental Protocols
The determination of cytotoxic activity was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded into 96-well plates at an optimal density (e.g., 1 x 10^4 cells/well) and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the indazole derivatives or 5-FU for 48 hours. Control wells contain cells treated with vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Caption: General workflow for the MTT cell viability assay.
Conclusion
The data presented in this guide highlights the potential of 1H-indazole-3-amine derivatives as a promising class of anticancer agents. Specific derivatives have demonstrated superior potency and selectivity against certain cancer cell lines when compared directly to the widely used chemotherapeutic drug, 5-Fluorouracil. The diverse mechanisms of action, including apoptosis induction via the p53/MDM2 pathway and inhibition of cell migration, underscore the versatility of the indazole scaffold. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of these compounds.
References
Cross-Reactivity Profiling of 1H-Indazole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The rational design of such inhibitors necessitates a thorough understanding of their selectivity profile to minimize off-target effects and potential toxicity. This guide provides a comparative framework for assessing the cross-reactivity of 1H-indazole-based inhibitors, supported by experimental data and detailed methodologies.
While comprehensive public data on the cross-reactivity of 1H-indazole-5-carboxylic acid-based kinase inhibitors is limited, this guide will use a well-characterized N-aromatic-substituted indazole derivative, Compound 29 , a potent c-Jun N-terminal kinase 3 (JNK3) inhibitor, as a representative example to illustrate the principles of selectivity profiling.
Comparative Kinase Inhibition Profiles
The selectivity of a kinase inhibitor is a critical attribute that defines its therapeutic window. Kinome-wide screening is the gold standard for determining the cross-reactivity profile of a compound. The following table summarizes the inhibition data for Compound 29 against its primary target, JNK3, and a panel of off-target kinases, illustrating its selectivity.
Table 1: Kinase Inhibition Profile of Compound 29
| Kinase Target | Primary Family | IC50 (nM) | % Inhibition at 1 µM |
| JNK3 (MAPK10) | MAPK | 5 | 89% |
| JNK2 (MAPK9) | MAPK | - | 81% |
| CK1e | CK1 | 100 | 78% |
| p38α (MAPK14) | MAPK | 110 | 75% |
| DDR1 | RTK | 247 | 73% |
| BRK | TK | - | 55% |
| JNK1 (MAPK8) | MAPK | - | 30% |
Data sourced from Zhang et al., ACS Med Chem Lett, 2021.[1][2][3][4] The screening was performed against a panel of 374 wild-type kinases.
Experimental Protocols
Detailed and reproducible methodologies are fundamental to the reliable assessment of inhibitor selectivity. The following protocols outline standard assays used to generate the kinase inhibition data.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. A luminescent signal is generated that correlates with the amount of ADP, and therefore, kinase activity.
Materials:
-
Recombinant active JNK3 enzyme
-
ATF2 peptide substrate
-
Compound 29 (or other test inhibitor)
-
ATP
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[5]
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates (white, low volume)
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. Further dilute these in the Kinase Reaction Buffer.
-
Assay Plate Setup: Add 1 µL of the diluted compound or DMSO vehicle control to the wells of a 384-well plate.[5]
-
Kinase Reaction: Add 2 µL of JNK3 enzyme and 2 µL of a substrate/ATP mixture to each well to initiate the reaction.[5]
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ADP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5][6][7]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the ADP generated to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.[5][6][7]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine IC50 values by fitting the data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling
To assess cross-reactivity, the inhibitor is screened against a broad panel of kinases (e.g., the 374-kinase panel from Reaction Biology Corporation).[1] The in vitro kinase assay protocol described above is typically adapted for each kinase in the panel, using their respective optimized substrates and ATP concentrations. The screening is often performed at a fixed concentration of the inhibitor (e.g., 1 µM) to identify significant off-target interactions, which are then typically confirmed with full IC50 determinations.[1]
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the screening and characterization of a novel kinase inhibitor, from initial high-throughput screening to selectivity profiling and in-cell validation.
Caption: General workflow for kinase inhibitor cross-reactivity profiling.
Signaling Pathway
Compound 29 is a potent inhibitor of JNK3, a key kinase in the stress-activated protein kinase (SAPK) pathway. The diagram below shows a simplified representation of the JNK signaling cascade and the point of inhibition.
Caption: Simplified JNK3 signaling pathway and point of inhibition.
References
- 1. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. promega.com [promega.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the In Vivo Efficacy of Indazole-Based PARP Inhibitors in Animal Models of Ovarian Cancer
Audience: Researchers, scientists, and drug development professionals.
The efficacy of PARP inhibitors is rooted in the concept of synthetic lethality.[1][2] Cancer cells with deficiencies in homologous recombination (HR) DNA repair pathways, often due to mutations in BRCA1 or BRCA2 genes, are highly dependent on PARP-mediated single-strand break repair.[1][3] Inhibition of PARP enzymes leads to an accumulation of single-strand breaks, which are converted to toxic double-strand breaks during cell division.[4] In HR-deficient cells, the inability to repair these double-strand breaks results in genomic instability and cell death.[1][4]
Mechanism of Action: PARP Inhibition and Synthetic Lethality
The diagram below illustrates the signaling pathway exploited by PARP inhibitors in both normal (HR-Proficient) and cancerous (HR-Deficient) cells.
Comparative In Vivo Efficacy Data
The following table summarizes quantitative data from preclinical animal studies evaluating Niraparib, Olaparib, and Talazoparib in ovarian cancer models.
| Compound | Animal Model | BRCA Status | Dosing Regimen | Key Outcomes & Efficacy |
| Niraparib | Patient-Derived Xenograft (PDX), HGSOC | BRCA2-mutant | 50 mg/kg/day, oral gavage (as maintenance) | Delayed tumor progression; tumors became undetectable over 20 weeks.[5] |
| Patient-Derived Xenograft (PDX), HGSOC | BRCA2-mutant | 100 mg/kg/day, oral gavage (monotherapy) | Induced tumor regression.[5] | |
| Ovarian Cancer PDX (OVC134) | Wild-Type | 40-50 mg/kg/day, oral gavage | Markedly reduced tumor growth with 58% tumor growth inhibition (TGI).[6] | |
| Olaparib | Patient-Derived Xenograft (LTL247) | BRCA2 germline mutation | 50 mg/kg/day, oral gavage | Significantly inhibited tumor growth compared to vehicle control.[3] |
| Cell-Derived Xenograft (SKOV3) | Wild-Type | 10 mg/kg/day | Inhibited tumor growth; tumor volume was significantly smaller than the control group.[7] | |
| Intraperitoneal Xenograft (SKOV3-Luc) | PIK3CA-mutant | 50 mg/kg/day, i.p. (with BKM120) | Combination treatment significantly reduced tumor burden.[8] | |
| Talazoparib | Genetically Engineered Mouse Model (Brca2-/-;p53-/-;Pten-/-) | BRCA2-deficient | Not specified (sustained i.p. delivery) | Doubled survival time compared to control; reduced ascites formation.[9] |
| Ovarian Cancer Xenograft (RMG1) | Not specified | 0.33 mg/kg/day (with Temozolomide) | Combination inhibited tumor growth more effectively than either single agent.[10] |
Experimental Protocols
Below is a generalized protocol for evaluating the in vivo efficacy of a PARP inhibitor in an ovarian cancer xenograft model, based on methodologies cited in the literature.
Cell Line and Culture
-
Cell Line: SKOV-3 (human ovarian carcinoma, BRCA wild-type) or PEO1 (human ovarian carcinoma, BRCA2-mutant) are commonly used.[4][11]
-
Culture Conditions: Cells are cultured in appropriate media (e.g., McCoy's 5A for SKOV-3) supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.[4] Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[4]
Animal Model
-
Species: Female athymic nude mice or NOD/SCID mice, 6-8 weeks old.[8][10]
-
Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
-
Ethics: All animal experiments must be conducted in accordance with institutional and national guidelines for animal care.[3]
Xenograft Model Establishment
-
Cell Preparation: Cells are harvested during the exponential growth phase, washed with PBS, and resuspended in a cold 1:1 mixture of sterile PBS and Matrigel.[4][10]
-
Implantation: 5 x 10⁶ cells in a volume of 100-200 µL are injected subcutaneously into the right flank of each mouse.[4] For intraperitoneal models, cells are injected directly into the peritoneal cavity.[8]
-
Tumor Growth Monitoring: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is measured 2-3 times weekly using calipers and calculated with the formula: (Length x Width²)/2.[11]
Treatment
-
Randomization: Once tumors reach the desired size, mice are randomized into treatment and control groups (n=5-8 mice per group).[7][10]
-
Drug Formulation: The investigational compound (e.g., Niraparib) is formulated in a suitable vehicle, such as 15% methylcellulose.[5]
-
Administration: The compound is administered daily via oral gavage or intraperitoneal injection at the specified dose (e.g., 50 mg/kg).[5][8] The control group receives the vehicle only.
-
Duration: Treatment continues for a predefined period, typically 21-28 days.[6]
Efficacy Assessment and Endpoints
-
Primary Endpoint: Tumor growth inhibition is the primary measure of efficacy.
-
Secondary Endpoints:
-
Body Weight: Monitored 2-3 times weekly as an indicator of toxicity. A body weight loss of over 10-15% may require dose reduction or cessation of treatment.[4][12]
-
Survival: In some studies, mice are monitored until a humane endpoint is reached (e.g., tumor volume >2000 mm³ or significant morbidity), and survival curves are generated.[3]
-
-
Terminal Procedures: At the end of the study, mice are euthanized. Tumors are excised, weighed, and processed for further analysis.
-
Biomarker Analysis: Tumor tissue can be fixed in formalin and embedded in paraffin for immunohistochemistry (IHC) analysis of proliferation markers (Ki-67) and apoptosis markers (cleaved caspase-3).[4][13]
The following diagram outlines the typical workflow for an in vivo anti-tumor efficacy study.
References
- 1. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 2. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. In vivo anti-tumor activity of the PARP inhibitor niraparib in homologous recombination deficient and proficient ovarian carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. researchgate.net [researchgate.net]
- 8. Effective use of PI3K inhibitor BKM120 and PARP inhibitor Olaparib to treat PIK3CA mutant ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sustained delivery of PARP inhibitor Talazoparib for the treatment of BRCA-deficient ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. jcancer.org [jcancer.org]
- 12. An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tumor growth inhibition by olaparib in BRCA2 germline-mutated patient-derived ovarian cancer tissue xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the ADME Properties of 1H-Indazole-5-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the optimization of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery. The 1H-indazole-5-carboxylic acid scaffold is a key pharmacophore in many biologically active compounds. Esterification of the carboxylic acid moiety is a common strategy to modulate the physicochemical and pharmacokinetic properties of a lead compound, influencing its efficacy and safety profile. This guide provides a comparative overview of the anticipated ADME properties of various esters of this compound, supported by detailed experimental protocols for key in vitro assays.
Introduction to this compound Esters in Drug Discovery
The 1H-indazole core is a privileged structure in medicinal chemistry, appearing in a range of approved drugs and clinical candidates. The carboxylic acid at the 5-position provides a handle for chemical modification. Converting this carboxylic acid to an ester can significantly impact key ADME parameters:
-
Absorption: Esterification generally increases lipophilicity, which can enhance membrane permeability and oral absorption.
-
Distribution: Changes in lipophilicity and plasma protein binding will alter the volume of distribution of the compound.
-
Metabolism: Esters are susceptible to hydrolysis by esterase enzymes, which can be a primary metabolic pathway. The rate of hydrolysis can be tuned by modifying the steric and electronic properties of the ester group. This can be leveraged to design prodrugs that release the active carboxylic acid in vivo.
-
Excretion: The clearance of the compound will be influenced by its metabolic stability and the properties of its metabolites.
This guide will explore the expected differences in ADME properties among a series of hypothetical this compound esters: Methyl, Ethyl, Isopropyl, and Benzyl esters. While direct comparative experimental data for this specific series is not publicly available, the principles of medicinal chemistry allow for a predictive comparison.
Comparative ADME Data
The following table summarizes the expected trends in key in vitro ADME parameters for a series of this compound esters. These are illustrative values based on general structure-ADME relationships, where increasing the size and lipophilicity of the ester group is expected to influence the properties as shown.
| Compound | Ester Group | Structure | LogP (Predicted) | Aqueous Solubility (Predicted) | Metabolic Stability (HLM, t½ min) (Predicted) | Plasma Protein Binding (%) (Predicted) |
| Methyl Ester | -CH₃ | ![]() | Low-Moderate | Moderate | Moderate | Moderate |
| Ethyl Ester | -CH₂CH₃ | ![]() | Moderate | Moderate-Low | Moderate-High | Moderate-High |
| Isopropyl Ester | -CH(CH₃)₂ | ![]() | Moderate-High | Low | High | High |
| Benzyl Ester | -CH₂Ph | ![]() | High | Very Low | Variable | Very High |
Note: The structures are representative and the predicted values are for illustrative purposes to demonstrate the expected trends.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below.
Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of the test compounds by cytochrome P450 enzymes in human liver microsomes.
Materials:
-
Test compounds (10 mM stock solution in DMSO)
-
Human Liver Microsomes (pooled, 20 mg/mL)
-
NADPH regenerating system (e.g., Corning Gentest™ NADPH Regenerating System)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Positive control compound (e.g., testosterone, verapamil)
-
Acetonitrile with an internal standard (for quenching)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw HLM on ice. Prepare working solutions of test compounds and positive controls by diluting stock solutions in phosphate buffer to the desired concentration (typically 1 µM final concentration).
-
Incubation Setup: In a 96-well plate, combine the phosphate buffer, HLM (final concentration typically 0.5 mg/mL), and the test compound or positive control. Pre-incubate the plate at 37°C for 10 minutes.
-
Initiation of Reaction: Add the NADPH regenerating system to each well to start the metabolic reaction.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound at each time point.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL protein in incubation) .
Plasma Protein Binding by Rapid Equilibrium Dialysis (RED)
Objective: To determine the fraction of the test compound that is bound to plasma proteins.
Materials:
-
Test compounds (10 mM stock solution in DMSO)
-
Pooled human plasma
-
Phosphate buffered saline (PBS, pH 7.4)
-
Rapid Equilibrium Dialysis (RED) device with inserts (8 kDa MWCO)
-
96-well plates
-
LC-MS/MS system
Procedure:
-
Compound Preparation: Spike the test compound into human plasma at the desired final concentration (e.g., 1 µM).
-
RED Device Assembly: Add the plasma containing the test compound to the sample chamber of the RED device insert. Add an equal volume of PBS to the buffer chamber.
-
Incubation: Place the inserts into the base plate, seal, and incubate at 37°C with shaking for a sufficient time to reach equilibrium (typically 4-6 hours).
-
Sampling: After incubation, collect samples from both the plasma and buffer chambers.
-
Matrix Matching: To ensure accurate quantification, mix the plasma sample with an equal volume of PBS, and mix the buffer sample with an equal volume of drug-free plasma.
-
Sample Processing: Precipitate proteins by adding cold acetonitrile with an internal standard. Centrifuge and collect the supernatant.
-
Analysis: Analyze the concentration of the test compound in the supernatants from both chambers by LC-MS/MS.
Data Analysis:
-
Calculate the fraction unbound (fu) using the formula: fu = Concentration in buffer chamber / Concentration in plasma chamber .
-
Calculate the percentage of plasma protein binding (%PPB) using the formula: %PPB = (1 - fu) x 100 .
Visualizations
General ADME Workflow
The following diagram illustrates a typical workflow for in vitro ADME screening in early drug discovery.
Validating Indazole Ligand Binding: A Comparative Guide to Isothermal Titration Calorimetry
For researchers, scientists, and drug development professionals, the precise characterization of ligand-target interactions is a critical step in the discovery and optimization of novel therapeutics. Indazole-based compounds have emerged as a promising class of kinase inhibitors, targeting key players in cancer and inflammatory diseases. Isothermal Titration Calorimetry (ITC) has become an indispensable tool for the rigorous validation of these interactions, providing a complete thermodynamic profile of binding events. This guide offers an objective comparison of ITC with alternative biophysical techniques, supported by experimental data and detailed protocols, to aid in the selection of appropriate validation strategies.
The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. The validation of the binding of these ligands to their target kinases is paramount for understanding their mechanism of action and for guiding structure-activity relationship (SAR) studies. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event, providing a comprehensive thermodynamic signature of the interaction.[1]
Data Presentation: Thermodynamic Insights into Indazole-Kinase Interactions
A key advantage of ITC is its ability to determine multiple thermodynamic parameters in a single experiment: the binding affinity (K D ), stoichiometry (n), and the changes in enthalpy (ΔH) and entropy (ΔS). This rich dataset offers deep insights into the molecular forces driving the binding event. For instance, a favorable enthalpic contribution often suggests the formation of strong hydrogen bonds and van der Waals interactions, while a favorable entropic contribution can indicate the release of bound water molecules from the binding interface.
| Compound | Target Kinase | K D (nM) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (n) |
| Indazole-1 | Aurora A | 50 | -12.5 | 2.5 | 1.1 |
| Indazole-2 | Aurora A | 25 | -13.2 | 3.0 | 1.0 |
| Indazole-3 | Aurora A | 150 | -10.8 | 1.2 | 0.9 |
| Indazole-4 | Aurora A | 80 | -11.5 | 2.0 | 1.0 |
This is a hypothetical data table created for illustrative purposes.
Experimental Protocols: A Step-by-Step Guide to ITC Analysis
The following is a detailed protocol for a typical ITC experiment to determine the binding affinity of an indazole-based small molecule inhibitor to a target kinase, such as Janus Kinase 3 (JAK3).[2]
1. Materials and Reagents:
-
Recombinant human JAK3 kinase domain (purified)
-
Indazole-based small molecule inhibitor
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol, 1 mM TCEP). It is crucial that the buffer for the protein and the inhibitor are identical to minimize heats of dilution.[2]
-
Isothermal Titration Calorimeter (e.g., MicroCal PEAQ-ITC, VP-ITC, or equivalent)
2. Sample Preparation:
-
Protein (JAK3):
-
Dialyze the purified JAK3 kinase domain extensively against the ITC buffer to ensure buffer matching.[2]
-
After dialysis, centrifuge the protein solution at high speed (e.g., >13,000 x g) for 10-15 minutes to remove any aggregates.[2]
-
Accurately determine the final protein concentration (typically in the range of 10-50 µM) using a reliable method (e.g., UV-Vis spectroscopy at 280 nm with the calculated extinction coefficient).[2]
-
-
Inhibitor:
-
Dissolve the indazole inhibitor in the exact same ITC buffer used for the protein to a final concentration that is typically 10-20 times higher than the protein concentration (e.g., 100-500 µM).[2]
-
If a co-solvent like DMSO is necessary to dissolve the inhibitor, ensure the final concentration of DMSO is identical in both the protein and inhibitor solutions (typically ≤ 5% v/v) to minimize solvent mismatch effects.[2]
-
3. ITC Experiment Setup:
-
Thoroughly clean the ITC sample cell and syringe with detergent and water, followed by extensive rinsing with the ITC buffer.[2]
-
Set the experimental temperature (e.g., 25 °C).[2]
-
Load the JAK3 protein solution into the sample cell.[2]
-
Load the inhibitor solution into the titration syringe, ensuring no air bubbles are present.[2]
-
Place the syringe into the instrument and allow the system to equilibrate thermally.[2]
4. Titration Parameters:
-
Number of injections: 19-20
-
Injection volume: 2 µL (for a 200 µL cell)
-
Spacing between injections: 150-180 seconds (to allow the signal to return to baseline)
-
Stirring speed: 750-1000 rpm
-
Reference power: Set to a value appropriate for the instrument and expected heat change.[2]
5. Data Acquisition and Analysis:
-
Perform a control experiment by titrating the inhibitor into the buffer alone to measure the heat of dilution.[2]
-
Run the main experiment by titrating the inhibitor into the JAK3 protein solution.[2]
-
Subtract the heat of dilution from the main experimental data.[2]
-
Analyze the integrated heat data by fitting it to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the instrument. This will yield the thermodynamic parameters: K D , n, ΔH, and ΔS.[2]
Mandatory Visualization: Diagrams for Clarity
To visually represent the concepts and workflows discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A flowchart of the ITC experimental workflow.
Caption: Comparison of ITC and SPR attributes.
Comparison with Other Alternatives
While ITC is a gold standard for thermodynamic characterization, other biophysical techniques are also widely used to validate ligand binding. Each has its own set of advantages and disadvantages.
Surface Plasmon Resonance (SPR): SPR is a label-free, real-time technique that measures the change in refractive index at a sensor surface as a ligand binds to an immobilized protein.[3]
-
Advantages: Provides kinetic data (association and dissociation rates), high sensitivity, and typically requires less sample than ITC.[4]
-
Disadvantages: Requires immobilization of one of the binding partners, which can potentially alter its conformation and activity. Mass transport effects can also complicate data analysis.[4]
-
Comparison with ITC: While SPR excels at providing kinetic information, ITC provides a more direct measure of the thermodynamic driving forces of the interaction in solution, without the need for immobilization.[3][5]
Bio-Layer Interferometry (BLI): Similar to SPR, BLI is an optical biosensing technique that measures changes in the interference pattern of light reflected from a biosensor tip as molecules bind.
-
Advantages: Real-time kinetic data, higher throughput than SPR, and less susceptible to bulk refractive index changes.
-
Disadvantages: Requires immobilization of one interactor and may have lower sensitivity than SPR for small molecule binding.
-
Comparison with ITC: BLI offers a higher-throughput alternative to SPR for kinetic analysis but, like SPR, does not directly provide the complete thermodynamic profile that ITC delivers.
Microscale Thermophoresis (MST): MST measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.
-
Advantages: Low sample consumption, can be performed in solution, and is relatively fast.
-
Disadvantages: Typically requires one of the binding partners to be fluorescently labeled, which can potentially interfere with the interaction.
-
Comparison with ITC: MST is a powerful technique for determining binding affinity with minimal sample, but the labeling requirement and the indirect nature of the measurement contrast with the label-free and direct thermodynamic measurements of ITC.
References
- 1. ITC for Binding Characterization in Pharmaceutical Research [tainstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. Surface Plasmon Resonance (SPR) vs. Isothermal Titration Calorimetry (ITC): Analyzing Molecular Interactions | Lab Manager [labmanager.com]
- 4. benchchem.com [benchchem.com]
- 5. Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Indazole Inhibitors: A Comparative Guide to Western Blot Analysis
For researchers, scientists, and drug development professionals, confirming that a therapeutic candidate interacts with its intended molecular target within a cellular environment is a cornerstone of preclinical development. This guide provides a detailed comparison of Western blot analysis with alternative methods for validating the target engagement of indazole-based kinase inhibitors, supported by experimental data and protocols.
Indazole derivatives have emerged as a significant class of kinase inhibitors, with several approved drugs, such as Axitinib and Pazopanib, targeting key signaling pathways in oncology.[1] Verifying that these small molecules effectively engage their targets, often by inhibiting phosphorylation events, is crucial for interpreting efficacy and safety data. Western blotting is a widely adopted and robust technique for this purpose, allowing for the semi-quantitative and quantitative assessment of changes in protein phosphorylation, which serves as a direct biomarker for target engagement.[2]
Data Presentation: Quantitative Analysis of Indazole Inhibitor Target Engagement
The following table summarizes experimental data from studies using Western blot analysis to confirm the target engagement of various indazole inhibitors by measuring the inhibition of phosphorylation of their targets or downstream effectors.
| Indazole Inhibitor | Primary Target(s) | Cell Line | Experimental Readout (Western Blot) | Result | Reference(s) |
| Pazopanib | VEGFR-1, -2, -3, PDGFR-α, -β, c-Kit | SKOV3ip1 (Ovarian Cancer) | Inhibition of VEGF-A stimulated pVEGFR-2 | Dose-dependent decrease in VEGFR-2 phosphorylation. | [3] |
| PAE/KDR (Porcine Aortic Endothelial) | Inhibition of scVEGF-induced pVEGFR-2 | Efficiently blocked VEGFR-2 tyrosine phosphorylation at 10 nM. | [4][5] | ||
| Axitinib | VEGFR-1, -2, -3, PDGFR, c-Kit | HUVE (Human Umbilical Vein Endothelial) | Inhibition of hVEGF-165 stimulated pVEGFR-2 (Tyr1175) | Pretreatment with 1 nM Axitinib significantly reduced VEGFR-2 phosphorylation. | [6] |
| SW480 (Colon Cancer) | β-catenin levels | Dose- and time-dependent decrease in β-catenin, indicating engagement of an off-target (SHPRH).[7][8] | [7] | ||
| ARRY-371797 | p38α MAPK | LmnaH222P/H222P mouse heart tissue | Reduction of phosphorylated p38α | Reduced phosphorylated p38α levels in treated mice compared to placebo.[9][10] | [9] |
| Indazole-based Akt Inhibitor (A-443654) | Akt | MiaPaCa-2 (Pancreatic Cancer) | Inhibition of Akt, GSK3α/β, TSC2, mTOR phosphorylation | Dose-dependent inhibition of phosphorylation of Akt and its downstream substrates. | [11] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental procedures.
Caption: VEGFR2 signaling pathway inhibited by an indazole compound.
Caption: p38 MAPK signaling cascade showing inhibitor action.
Caption: Experimental workflow for Western blot target engagement analysis.
Experimental Protocols: Western Blotting for Target Engagement
This protocol provides a detailed methodology for assessing the target engagement of an indazole kinase inhibitor by measuring the phosphorylation status of its target.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HUVECs for VEGFR inhibitors) in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells overnight to reduce basal kinase activity.
-
Pre-treat cells with various concentrations of the indazole inhibitor (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for a predetermined time (e.g., 2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF-A for VEGFR) for a short period (e.g., 5-10 minutes) to induce target phosphorylation.
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA or Bradford assay to ensure equal loading in subsequent steps.
3. SDS-PAGE and Protein Transfer:
-
Denature protein samples by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager.
5. Stripping and Re-probing (for Total Protein):
-
To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed.
-
Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.
-
Wash, block, and re-probe the membrane with a primary antibody against the total, non-phosphorylated form of the target protein (e.g., anti-VEGFR2).
-
Repeat the secondary antibody incubation and detection steps.
6. Data Analysis:
-
Quantify the band intensities for both the phosphorylated and total protein using densitometry software (e.g., ImageJ).
-
For each sample, calculate the ratio of the phosphorylated protein signal to the total protein signal. This normalization corrects for any variations in protein loading.
-
Plot the normalized phosphorylation levels against the inhibitor concentration to generate a dose-response curve and determine the cellular IC50 value.
Comparison with Alternative Target Engagement Assays
While Western blot is a powerful tool, other methods offer distinct advantages and can provide complementary data. The choice of assay depends on factors like throughput requirements, the need for live-cell data, and the availability of specific reagents.
| Assay | Principle | Advantages | Disadvantages |
| Western Blot | Size-based protein separation followed by antibody-based detection of total and phosphorylated protein levels.[12] | Provides information on protein size and specificity; widely accessible; direct measure of functional inhibition (phosphorylation).[2] | Low throughput; semi-quantitative without rigorous optimization; requires high-quality, specific antibodies; labor-intensive.[13] |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding.[14] | Label-free; confirms direct physical binding in intact cells and even tissues; does not require a functional readout.[15] | Lower throughput than plate-based assays; not all binding events result in a detectable thermal shift (potential for false negatives); requires specific antibodies for Western blot-based detection.[14][16] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Plate-based immunoassay to quantify protein levels, including phosphorylated proteins, in cell lysates. | High throughput; highly quantitative and sensitive; suitable for large-scale screening.[12] | No information on protein size; susceptible to antibody cross-reactivity; requires significant optimization. |
| HiBiT/NanoBRET™ Assays | Bioluminescence-based assays measuring protein abundance (HiBiT) or proximity (NanoBRET) in live cells in real-time.[17] | High throughput and sensitivity; quantitative; enables kinetic analysis in live cells.[13][18] | Requires genetic modification of cells to tag the target protein, which may alter its function or expression.[19] |
| In-Cell Western (ICW) | A quantitative immunofluorescence assay performed in multi-well plates on fixed and permeabilized cells. | Higher throughput than traditional Western blot; requires smaller sample volumes.[19] | No protein size information; requires specialized imaging equipment; antibody optimization is critical. |
| Capillary Western Blot (e.g., Simple Western) | Automates the entire Western blot process in a capillary format, combining separation and immunodetection. | Higher throughput and more quantitative than traditional Western blot; less hands-on time.[13] | Requires specialized instrumentation; may be more expensive per sample. |
Conclusion
Western blot analysis remains a fundamental and reliable method for confirming the target engagement of indazole inhibitors by directly assessing their impact on the phosphorylation state of target kinases and downstream signaling proteins. Its ability to provide information on protein size and antibody specificity makes it an invaluable tool for validating on-target effects. However, for higher throughput screening and real-time analysis in live cells, newer technologies like HiBiT and NanoBRET™ offer significant advantages. A multi-pronged approach, using a high-throughput method for primary screening and orthogonal validation with Western blot or CETSA, provides the most robust and comprehensive understanding of an inhibitor's mechanism of action and its engagement with the intended target in a cellular context.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Noninvasive Assessment of Tumor VEGF Receptors in Response to Treatment with Pazopanib: A Molecular Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Axitinib | Cell Signaling Technology [cellsignal.com]
- 7. Axitinib blocks Wnt/β-catenin signaling and directs asymmetric cell division in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Axitinib blocks Wnt/β-catenin signaling and directs asymmetric cell division in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Abnormal p38α mitogen-activated protein kinase signaling in dilated cardiomyopathy caused by lamin A/C gene mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western blotting vs. ELISA | Abcam [abcam.com]
- 13. selvita.com [selvita.com]
- 14. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. HiBiT Tag: Advantages and Comparison [worldwide.promega.com]
- 19. benchchem.com [benchchem.com]
A Comparative Analysis of 1H-Indazole and 1H-Benzimidazole Scaffolds in Drug Design
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Privileged Heterocycles
In the landscape of medicinal chemistry, 1H-indazole and 1H-benzimidazole have emerged as "privileged scaffolds" due to their remarkable ability to bind to a wide range of biological targets with high affinity. Their structural similarity, characterized by a fused benzene and a five-membered nitrogen-containing ring, belies significant differences in their physicochemical and pharmacological properties. This guide provides a comprehensive, data-driven comparison of these two critical scaffolds to inform strategic decisions in drug design and development.
Physicochemical Properties: A Tale of Two Heterocycles
The subtle difference in the placement of a nitrogen atom—position 2 in indazole versus position 3 in benzimidazole—fundamentally alters the electronic and steric properties of the core structure. These differences influence key physicochemical parameters that govern a molecule's pharmacokinetic and pharmacodynamic profile, such as solubility, membrane permeability, and metabolic stability.
The 1H-indazole tautomer is generally more thermodynamically stable than its 2H counterpart.[1][2] Benzimidazole's structure, featuring H-bond donor-acceptor capabilities and potential for π-π stacking, allows its derivatives to bind efficiently with various macromolecules.[3] Both scaffolds can serve as bioisosteres; indazole is often used as a replacement for indole or phenol, while benzimidazole has been used as a bioisostere for quinazoline.[4]
| Property | 1H-Indazole | 1H-Benzimidazole | Significance in Drug Design |
| pKa (Acidity) | 13.86[5] | 12.86[6] | Influences ionization state at physiological pH, affecting solubility and target binding. |
| pKa (Basicity) | 1.04[5] | 5.56[6] | Benzimidazole's higher basicity allows for salt formation, which can improve solubility and formulation. |
| Hydrogen Bonding | 1 Donor, 1 Acceptor | 1 Donor, 1 Acceptor | Both are effective at forming crucial hydrogen bonds with target proteins, particularly in kinase hinge regions. |
| Dipole Moment | Lower (1.50 D for 1-methyl)[7] | Higher | Affects polarity, solubility, and interaction with biological targets. |
| Metabolic Stability | Generally less vulnerable to Phase I/II metabolism compared to phenol bioisosteres. | Susceptible to N-alkylation and oxidation, but derivatization can enhance stability. | Determines the half-life and dosing regimen of a drug. |
Pharmacological Profile: Kinase Inhibition and Beyond
Both scaffolds are heavily featured in approved drugs and clinical candidates, particularly in oncology. They are renowned for their role in kinase inhibitors, where the heterocyclic core often serves as a "hinge-binder," forming key hydrogen bonds with the ATP-binding site of the enzyme.[8][9]
1H-Indazole: This scaffold is a cornerstone of numerous potent and selective kinase inhibitors.[8][10] Marketed drugs like Pazopanib (VEGFR inhibitor), Axitinib (VEGFR inhibitor), and Entrectinib (ALK/ROS1/TRK inhibitor) highlight its success in targeting receptor tyrosine kinases.[1][11][12] Niraparib, a PARP inhibitor, also features the indazole core, demonstrating its versatility beyond kinase inhibition.[1]
1H-Benzimidazole: The benzimidazole scaffold boasts an exceptionally broad range of biological activities, leading to its inclusion in drugs for diverse therapeutic areas.[13][14] Examples include Omeprazole (proton-pump inhibitor), Albendazole (anthelmintic), and Bendamustine (alkylating agent for cancer).[13][15] In the kinase inhibitor space, drugs like Selumetinib (MEK inhibitor) showcase its utility.[16]
The following table summarizes the inhibitory activity of representative drugs and clinical compounds containing these scaffolds against key kinase targets.
| Compound (Scaffold) | Target Kinase(s) | IC₅₀ (nM) | Indication |
| Pazopanib (Indazole) | VEGFR1/2/3, PDGFR, c-Kit | 10 / 30 / 47 / 84 / 74 | Renal Cell Carcinoma[1] |
| Axitinib (Indazole) | VEGFR1/2/3 | 0.1 / 0.2 / 0.1-0.3 | Renal Cell Carcinoma[12] |
| Entrectinib (Indazole) | ALK | 12[1] | NSCLC, Solid Tumors[1] |
| Compound 109 (Indazole) | EGFR (T790M) | 5.3[1] | Preclinical |
| Compound 8r (Indazole-Benzimidazole Hybrid) | FLT3 / FLT3-D835Y | 41.6 / 5.64[4][17] | Preclinical (AML) |
| Selumetinib (Benzimidazole) | MEK1/2 | 14 / - | Neurofibromatosis type I[16] |
| Binimetinib (Benzimidazole) | MEK1/2 | 12 / 12 | Melanoma[16] |
| Dovitinib (Benzimidazole) | VEGFR, FGFR, PDGFR | 8-13 | Renal Cell Carcinoma[13] |
Visualizing the Scaffolds in Action
To better understand the application of these scaffolds, the following diagrams illustrate their comparative structure, a typical experimental workflow for their evaluation, and their role in a key signaling pathway.
Experimental Protocols
Objective comparison relies on standardized experimental data. Below are methodologies for two key assays cited in the evaluation of compounds featuring these scaffolds.
Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.[18][19]
-
Objective: To determine the IC₅₀ value of a test compound (e.g., an indazole or benzimidazole derivative) against a target protein kinase.
-
Materials:
-
Recombinant protein kinase enzyme.
-
Specific peptide or protein substrate for the kinase.
-
ATP (Adenosine triphosphate).
-
Test compound stock solution (typically in DMSO).
-
Assay buffer (containing MgCl₂, DTT, etc.).
-
Detection reagent (e.g., ADP-Glo™, radiometric [³³P]ATP, or antibody for phosphorylated substrate).
-
Microplates (e.g., 96-well or 384-well).
-
-
Methodology:
-
Compound Preparation: Perform serial dilutions of the test compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold dilutions).
-
Reaction Setup: In each well of the microplate, add the kinase, the substrate, and the test compound at its specified concentration. Include positive controls (known inhibitor) and negative controls (DMSO vehicle).
-
Initiation: Start the kinase reaction by adding a predetermined concentration of ATP.
-
Incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a specific period (e.g., 1-4 hours), allowing the enzymatic reaction to proceed.[20]
-
Termination & Detection: Stop the reaction and measure the kinase activity. The method of detection depends on the assay format:
-
Luminescence (ADP-Glo™): Add a reagent that depletes remaining ATP, then add a second reagent to convert the generated ADP into ATP, which is then quantified via a luciferase reaction.
-
Radiometric: Measure the incorporation of ³³P from [γ-³³P]ATP into the substrate, often captured on a filter membrane.[21]
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity after treatment with a test compound.[22][23][24]
-
Objective: To assess the effect of a test compound on the viability of a cancer cell line.
-
Principle: Metabolically active cells possess mitochondrial NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[23][24] The amount of formazan produced is proportional to the number of viable cells.[24]
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours).[25]
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[20][23]
-
Solubilization: Carefully remove the media and add a solubilizing agent (e.g., DMSO or an SDS/HCl solution) to dissolve the formazan crystals.[23][25]
-
Measurement: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 570-590 nm.[22][23]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot viability against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (concentration for 50% cytotoxicity).
-
Conclusion
Both 1H-indazole and 1H-benzimidazole are exceptionally valuable scaffolds in modern drug discovery.
-
1H-Indazole has proven to be a powerhouse in the development of targeted kinase inhibitors for oncology. Its physicochemical properties make it a reliable hinge-binding motif, and its success is validated by multiple FDA-approved drugs. It is often a scaffold of choice when high selectivity and potency against a specific kinase are the primary goals.
-
1H-Benzimidazole offers a broader palette for medicinal chemists. Its greater basicity can be leveraged to improve aqueous solubility, and its proven track record across an extensive range of biological targets—from enzymes to receptors—makes it a versatile starting point for diverse therapeutic areas. While also successful in kinase inhibition, its utility extends far beyond this target class.
The choice between these two scaffolds is not a matter of inherent superiority but of strategic design. The decision should be guided by the specific therapeutic target, the desired physicochemical properties of the final compound, and the intended biological mechanism of action. As demonstrated by hybrid molecules, combining the features of both scaffolds is also a powerful strategy for developing novel therapeutics.[4][17]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Wikipedia [en.wikipedia.org]
- 6. scispace.com [scispace.com]
- 7. benchchem.com [benchchem.com]
- 8. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 9. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Indazole Derivatives [bldpharm.com]
- 12. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rational design and synthesis of 2-(1 H-indazol-6-yl)-1 H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3) and its mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. MTT assay protocol | Abcam [abcam.com]
- 23. researchhub.com [researchhub.com]
- 24. clyte.tech [clyte.tech]
- 25. protocols.io [protocols.io]
Validating the Selectivity of 1H-Indazole-5-Carboxylic Acid Derivatives Against Kinase Panels: A Comparative Guide
For researchers, scientists, and drug development professionals, the 1H-indazole scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. The indazole core is a key pharmacophore in numerous clinically approved and investigational kinase inhibitors.[1] Its versatility allows for the development of inhibitors targeting a range of kinases.[1] This guide provides a comparative analysis of the kinase selectivity profiles of various 1H-indazole derivatives, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics. Selectivity is a critical attribute of any kinase inhibitor, as off-target effects can lead to toxicity and limit therapeutic efficacy.[1]
Comparative Kinase Inhibition Profiles
The following tables summarize the kinase inhibition data for representative 1H-indazole derivatives against their primary targets and a panel of off-target kinases. This data highlights the diverse selectivity profiles that can be achieved through modification of the core scaffold.
Table 1: Potency of 1H-Indazole Derivatives Against Primary Kinase Targets
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 51j | GSK-3 | 18 | [2] |
| 53d | Aurora A | - | [2] |
| 93a | TTK | 2.9 | [2] |
| 22 | FGFR-1 | - | [2] |
| 30l | PAK1 | 9.8 | [3] |
| C05 | PLK4 | < 0.1 | [4] |
Table 2: Selectivity Profile of Representative 1H-Indazole Derivatives
| Compound ID | Primary Target | Screening Panel Size | Number of Off-Targets Inhibited (>50%) | Reference |
| 51j | GSK-3 | 216 | 34 | [2] |
| 30l | PAK1 | 29 | Low | [3] |
| C05 | PLK4 | 9 | 1 (PLK4) | [4] |
Experimental Protocols
A comprehensive assessment of a novel kinase inhibitor's specificity requires a multi-faceted approach, combining in vitro biochemical assays, cellular target engagement confirmation, and proteome-wide off-target identification.[5] The following protocols outline common methods for in vitro kinase profiling.
In Vitro Kinase Assay Panel (Radiometric Assay)
This protocol describes a common method for in vitro kinase profiling using a radiometric assay format, which measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[5]
Materials: [5]
-
Purified recombinant kinases (a large panel, e.g., >400 kinases)
-
Specific peptide or protein substrates for each kinase
-
Inhibitor-X stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure: [5]
-
Prepare serial dilutions of the test compound in DMSO.
-
In the wells of a microplate, add the kinase, the specific substrate, and the test compound.
-
Initiate the reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate, which captures the radiolabeled substrate.
-
Wash the filter plate to remove unincorporated [γ-³³P]ATP.
-
Add a scintillation cocktail to the wells and measure the radioactivity using a scintillation counter.
Data Analysis: [1] The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
Kinase Selectivity Profiling System (ADP-Glo™ Kinase Assay)
This system provides a method for profiling lead-compound kinase inhibitors against a broad panel of kinases.[6] The luminescent signal generated by the ADP-Glo™ Kinase Assay is proportional to the amount of ADP produced, which is correlated with kinase activity.[7]
-
Kinase Selectivity Profiling System strips (containing kinases and substrates)
-
Test compound dilutions
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well plates
Procedure: [7]
-
Prepare the Kinase and ATP/Substrate working stocks according to the manufacturer's protocol.
-
In a 384-well plate, add 1µl of the test compound.
-
Dispense 2µl of the Kinase Working Stock to the appropriate wells.
-
Dispense 2µl of the ATP/Substrate Working Stock to initiate the reaction.
-
Incubate for 60 minutes at room temperature.
-
Add 5µl of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10µl of Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence.
Visualizations
To better understand the context of kinase inhibitor selectivity profiling, the following diagrams are provided.
Caption: Workflow for Kinase Inhibitor Selectivity Profiling.
Caption: Relationship between Kinase Inhibitor Properties and Therapeutic Outcome.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
Safety Operating Guide
Proper Disposal of 1H-indazole-5-carboxylic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 1H-indazole-5-carboxylic acid (CAS No: 61700-61-6), ensuring the safety of laboratory personnel and the protection of the environment. The following procedures are based on general best practices for laboratory chemical waste management and available safety data for structurally similar compounds.
Immediate Safety and Handling Precautions
-
Nitrile gloves
-
Safety glasses or goggles
-
A flame-resistant laboratory coat
-
Closed-toe shoes
In the event of exposure, follow the first-aid measures outlined in the relevant SDS and seek immediate medical attention.
Hazard Profile of this compound
Based on data for analogous compounds, this compound should be handled as a potentially hazardous substance. The following table summarizes the likely hazard classifications based on GHS (Globally Harmonized System of Classification and Labelling of Chemicals) standards for similar molecules.
| Hazard Class | Pictogram | Hazard Statement (H-phrase) |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 | H315: Causes skin irritation |
| Serious Eye Irritation (Category 2A) | GHS07 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | GHS07 | H335: May cause respiratory irritation |
Note: This data is synthesized from information on structurally similar compounds and should be used as a precautionary guideline. Always refer to the manufacturer-specific SDS for definitive hazard information.
Step-by-Step Disposal Protocol
The proper disposal of this compound is a systematic process designed to ensure safety and regulatory adherence at every stage.
Step 1: Waste Identification and Segregation
Proper identification and segregation of chemical waste is the foundational step in preventing hazardous reactions.
-
Solid Waste: this compound is a solid and should be collected in a designated, compatible container for solid chemical waste.
-
Segregation: Do not mix this compound with other incompatible waste streams. Specifically, keep it separate from strong oxidizing agents and strong acids. It is best practice to maintain separate waste containers for different classes of chemical waste.[1]
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Container Selection: Use a clearly labeled, leak-proof container made of a material compatible with this compound. The original product container is often a suitable choice for waste accumulation.[2] The container must have a secure, tight-fitting lid.
-
Storage Location: The SAA should be near the point of waste generation and under the direct supervision of laboratory personnel.[3] Ensure the storage area has adequate ventilation.[3]
Step 3: Labeling and Documentation
Accurate labeling and documentation are legal requirements and are crucial for safe disposal.
-
Hazardous Waste Label: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added to the container (the accumulation start date).
-
Waste Log: It is recommended to maintain a log of all chemicals added to a waste container to ensure an accurate inventory.
Step 4: Disposal through Approved Channels
Hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Schedule a Pickup: Contact your institution's EHS office to schedule a waste pickup when the container is nearing its capacity (typically around 90% full to prevent overfilling).
-
Prohibited Disposal Methods: Do not dispose of this compound by flushing it down the drain or discarding it in the regular trash.
Decontamination of Empty Containers
Empty containers that previously held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.
-
Triple Rinsing: Rinse the container three times with a suitable solvent that can dissolve the chemical residue.
-
Rinsate Collection: The rinsate from all three rinses should be collected and disposed of as hazardous liquid waste.
-
Air Dry: Allow the rinsed container to air dry completely.
-
Deface Label: Before disposing of the decontaminated container in the regular trash or recycling, ensure that the original label is completely removed or defaced.[2][4]
Experimental Protocol Example: Neutralization of Acidic Waste
While direct chemical treatment of this compound waste is not typically performed in a standard laboratory setting prior to collection, a general understanding of neutralization principles is valuable. For acidic waste streams (note: this compound is an acid), a carefully controlled neutralization can be performed by trained personnel in a designated area, though co-disposal with a licensed contractor is the standard and recommended procedure.
Objective: To neutralize an acidic chemical waste stream to a pH between 5 and 9 before collection.
Materials:
-
Acidic waste
-
A suitable inorganic base (e.g., sodium hydroxide, sodium bicarbonate)
-
pH indicator strips or a calibrated pH meter
-
Large, compatible secondary containment vessel
-
Stir plate and stir bar
-
Appropriate PPE
Procedure:
-
Work within a certified chemical fume hood.
-
Place the acidic waste container in a larger secondary container on a stir plate.
-
Slowly and cautiously add the basic solution to the acidic waste while stirring continuously. Be mindful that this reaction can generate heat.
-
Monitor the pH of the solution periodically using pH strips or a pH meter.
-
Continue adding the base in small increments until the pH is within the neutral range (5-9).
-
Allow the neutralized solution to cool to room temperature.
-
The neutralized waste should still be collected by a licensed hazardous waste contractor, but the immediate hazard of corrosivity has been reduced.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Guide to Handling 1H-Indazole-5-Carboxylic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1H-indazole-5-carboxylic acid, designed to ensure the well-being of laboratory personnel and maintain a safe research environment. Strict adherence to these guidelines is mandatory for all researchers, scientists, and drug development professionals working with this compound.
Personal Protective Equipment (PPE)
The cornerstone of safe laboratory practice is the consistent and correct use of Personal Protective Equipment. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical safety goggles or full-face shield.[1] | Protects eyes from dust particles and potential splashes. |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves). | Prevents skin contact with the chemical. |
| Respiratory Protection | Type N95 (US) or equivalent dust mask. | Prevents inhalation of fine dust particles. Use in a well-ventilated area. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
Operational Plan: A Step-by-Step Guide
Follow these procedural steps to ensure the safe handling of this compound throughout your experimental workflow.
-
Preparation:
-
Ensure that a designated handling area, preferably within a chemical fume hood, is clean and uncluttered.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Assemble all necessary equipment and reagents before handling the compound.
-
Put on all required Personal Protective Equipment as detailed in the table above.
-
-
Handling:
-
Handle this compound exclusively in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.[1]
-
Avoid generating dust.[1] Use techniques such as gentle scooping and careful transfer to minimize airborne particles.
-
If weighing the solid, do so in a draft-shielded balance or within the fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[1]
-
Clean the work area and any equipment used with an appropriate solvent and decontaminating solution.
-
Properly store the chemical in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal Plan
Proper disposal of chemical waste is critical to environmental protection and laboratory safety.
-
Chemical Waste:
-
Dispose of unused this compound and any solutions containing the compound as hazardous chemical waste.
-
Collect this waste in a clearly labeled, sealed container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not pour down the drain.
-
-
Contaminated PPE:
-
Dispose of contaminated gloves, masks, and any other disposable PPE in a designated hazardous waste container.
-
Non-disposable PPE, such as laboratory coats, should be decontaminated according to your institution's safety protocols. If heavily contaminated, they may need to be disposed of as hazardous waste.
-
Workflow for Safe Handling and Disposal
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




